1,5-dimethyl-1H-pyrrole-2-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,5-dimethylpyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-5-3-4-6(7(9)10)8(5)2/h3-4H,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDJXNNQYGYBVNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427950 | |
| Record name | 1,5-dimethyl-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73476-30-9 | |
| Record name | 1,5-dimethyl-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-dimethyl-1H-pyrrole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1,5-dimethyl-1H-pyrrole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible and literature-supported synthetic pathway for 1,5-dimethyl-1H-pyrrole-2-carboxylic acid, a substituted pyrrole derivative of interest in medicinal chemistry and drug development. This document details the experimental protocols for each synthetic step, presents quantitative data in a clear tabular format, and includes visualizations of the reaction pathway and experimental workflows to facilitate understanding and replication.
Introduction
Pyrrole-2-carboxylic acid derivatives are important scaffolds in numerous biologically active compounds and natural products. The strategic placement of substituents on the pyrrole ring allows for the fine-tuning of their pharmacological properties. This guide outlines a robust multi-step synthesis of this compound, commencing with the readily available ethyl acetoacetate. The chosen pathway involves a modified Knorr pyrrole synthesis to construct the core heterocyclic ring with the desired substitution pattern, followed by hydrolysis to yield the target carboxylic acid.
Overall Synthesis Pathway
The synthesis of this compound can be achieved through a two-step process. The first step involves the synthesis of the corresponding ethyl ester, ethyl 1,5-dimethyl-1H-pyrrole-2-carboxylate, via a Knorr-type pyrrole synthesis. This is followed by the saponification of the ester to yield the final carboxylic acid product.
An In-depth Technical Guide to 1,5-dimethyl-1H-pyrrole-2-carboxylic acid
This technical guide provides a comprehensive overview of the physicochemical properties, a plausible synthetic route, and a discussion of the potential biological significance of 1,5-dimethyl-1H-pyrrole-2-carboxylic acid (CAS Number: 73476-30-9). This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Core Physicochemical Properties
Quantitative data for this compound is limited, with much of the available information being predicted rather than experimentally determined. The following tables summarize the available data.
Table 1: General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₉NO₂ | [1][2] |
| Molecular Weight | 139.15 g/mol | [1][2] |
| Boiling Point | 290.3°C at 760 mmHg | Vendor Data |
| Flash Point | 129.4°C | Vendor Data |
| Vapor Pressure | 0.000963 mmHg at 25°C | Vendor Data |
| Melting Point | Not Available | |
| pKa | Not Available | |
| Solubility | Not Available |
Table 2: Predicted Properties
| Property | Predicted Value | Source |
| XlogP | 0.9 | [3] |
Experimental Protocols
Due to the lack of specific published experimental procedures for this compound, a plausible synthetic route and general methodologies for determining its physicochemical properties are described below.
Synthesis of this compound
A potential synthetic route for this compound is through the Paal-Knorr pyrrole synthesis, followed by carboxylation. This well-established method involves the reaction of a 1,4-dicarbonyl compound with a primary amine.
Step 1: Synthesis of 1-methyl-2,5-hexanedione (not shown)
The synthesis would begin with a suitable precursor to form the 1,4-dicarbonyl intermediate, 1-methyl-2,5-hexanedione.
Step 2: Paal-Knorr Pyrrole Synthesis of 1,2-dimethyl-1H-pyrrole
-
Materials: 1-methyl-2,5-hexanedione, methylamine (40% in water), acetic acid, diethyl ether, saturated sodium bicarbonate solution, anhydrous magnesium sulfate.
-
Procedure:
-
To a solution of 1-methyl-2,5-hexanedione (1 equivalent) in glacial acetic acid, add methylamine (1.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 1,2-dimethyl-1H-pyrrole.
-
Purify the crude product by vacuum distillation.
-
Step 3: Carboxylation of 1,2-dimethyl-1H-pyrrole
-
Materials: 1,2-dimethyl-1H-pyrrole, n-butyllithium in hexanes, dry tetrahydrofuran (THF), carbon dioxide (solid, dry ice), 1M hydrochloric acid, diethyl ether, anhydrous magnesium sulfate.
-
Procedure:
-
Dissolve 1,2-dimethyl-1H-pyrrole (1 equivalent) in dry THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78°C.
-
Slowly add n-butyllithium (1.1 equivalents) to the solution, maintaining the temperature at -78°C.
-
Stir the mixture at this temperature for 1 hour to ensure complete lithiation.
-
Quench the reaction by carefully adding an excess of crushed dry ice to the reaction mixture.
-
Allow the mixture to warm to room temperature, then add water.
-
Separate the aqueous layer and wash the organic layer with water.
-
Acidify the combined aqueous layers to pH 3-4 with 1M hydrochloric acid, resulting in the precipitation of the carboxylic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) for further purification.
-
Determination of Physicochemical Properties
-
Melting Point: The melting point can be determined using a standard melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded.
-
pKa: The acid dissociation constant (pKa) can be determined by potentiometric titration. A solution of the compound in a suitable solvent (e.g., water or a water/alcohol mixture) is titrated with a standard solution of a strong base (e.g., NaOH). The pH is monitored throughout the titration, and the pKa is determined from the half-equivalence point of the titration curve.
-
Solubility: The aqueous solubility can be determined using the shake-flask method. An excess amount of the solid compound is added to a known volume of water in a flask. The flask is then agitated at a constant temperature for a sufficient time to reach equilibrium (typically 24-48 hours). The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
Biological Activity and Signaling Pathways
Currently, there is no specific information in the scientific literature detailing the biological activity or any associated signaling pathways for this compound. However, the pyrrole scaffold is a common motif in many biologically active compounds, suggesting that this molecule could have potential pharmacological relevance.
Derivatives of pyrrole-2-carboxylic acid have been investigated for a range of biological activities, including:
-
Antibacterial Activity: Some pyrrole-2-carboxamide derivatives have shown potent activity against Mycobacterium tuberculosis by inhibiting the mycobacterial membrane protein Large 3 (MmpL3).[4]
-
Anti-inflammatory Activity: Certain pyrrole derivatives have been identified as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (LOX), key enzymes in the inflammatory pathway.[5]
-
Metabolic Roles: Pyrrole-2-carboxylic acid itself is a metabolite found in biological systems and is involved in amino acid metabolism.[6]
Given the lack of specific data for this compound, a logical next step would be to perform biological screening to elucidate its potential activities.
Logical Workflow for Synthesis and Biological Evaluation
The following diagram illustrates a general workflow for the synthesis and subsequent biological evaluation of a novel pyrrole derivative like this compound.
This guide provides the available information on this compound and outlines a rational approach for its synthesis and further investigation. The lack of experimental data highlights an opportunity for further research to fully characterize this compound and explore its potential applications.
References
- 1. scbt.com [scbt.com]
- 2. This compound | 73476-30-9 [sigmaaldrich.com]
- 3. PubChemLite - this compound (C7H9NO2) [pubchemlite.lcsb.uni.lu]
- 4. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Buy Pyrrole-2-carboxylic acid | 634-97-9 [smolecule.com]
An In-Depth Technical Guide to 1,5-dimethyl-1H-pyrrole-2-carboxylic acid (CAS: 73476-30-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,5-dimethyl-1H-pyrrole-2-carboxylic acid is a heterocyclic compound with potential applications in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of its physicochemical properties, and highlights its role as a key intermediate in the development of pharmacologically active agents, particularly as inhibitors of protein kinase C (PKC). While detailed biological data and specific experimental protocols for this exact molecule are not extensively documented in publicly available literature, this guide extrapolates from closely related analogues and patent literature to provide valuable insights for researchers in the field.
Physicochemical Properties
This compound, with the chemical formula C₇H₉NO₂, is a pyrrole derivative characterized by methyl groups at the 1 and 5 positions and a carboxylic acid group at the 2 position. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Source |
| CAS Number | 73476-30-9 | N/A |
| Molecular Formula | C₇H₉NO₂ | N/A |
| Molecular Weight | 139.15 g/mol | N/A |
| Boiling Point | 290.3 °C at 760 mmHg | N/A |
| Flash Point | 129.4 °C | N/A |
| Purity | Typically ≥95% | [1] |
Synthesis and Spectroscopic Characterization
General Synthetic Workflow:
Caption: Generalized synthetic workflow for this compound.
Spectroscopic data is crucial for the unambiguous identification and characterization of the compound. Although a complete dataset for this compound is not compiled in a single public source, data for structurally similar compounds can provide an expected spectral profile.
Expected Spectroscopic Data:
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to two methyl groups, two pyrrole ring protons, and a carboxylic acid proton. |
| ¹³C NMR | Resonances for the pyrrole ring carbons, the two methyl carbons, and the carboxylic acid carbonyl carbon. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 139.15. |
Role in Drug Discovery and Biological Activity
Pyrrole-2-carboxylic acid derivatives are recognized as important scaffolds in medicinal chemistry. While direct biological activity data for this compound is sparse, patent literature indicates its potential as a key intermediate in the synthesis of potent and selective inhibitors of Protein Kinase C (PKC).
Intermediate in the Synthesis of Protein Kinase C (PKC) Inhibitors
Patent literature describes the use of pyrrole derivatives in the development of selective inhibitors for PKC isozymes, particularly PKC beta-1 and beta-2. These isozymes are implicated in the pathology of conditions such as diabetes mellitus and its complications. The general structure of these inhibitors often involves a more complex molecule where the this compound core is further functionalized.
Logical Relationship for PKC Inhibitor Development:
Caption: Role of the core compound in the drug discovery pipeline for PKC inhibitors.
While specific quantitative data such as IC50 values for this compound itself are not available, the patents imply that its derivatives exhibit significant inhibitory activity against PKC isozymes.
Experimental Protocols
Due to the proprietary nature of drug development research, detailed experimental protocols for the synthesis and biological evaluation of specific compounds from patent literature are often not fully disclosed. However, a general methodology for assessing PKC inhibition can be outlined based on standard biochemical assays.
General Protocol for Protein Kinase C Inhibition Assay
Objective: To determine the in vitro inhibitory activity of a test compound against specific PKC isozymes.
Materials:
-
Recombinant human PKC isozymes (e.g., PKCβ1, PKCβ2)
-
Substrate peptide (e.g., a fluorescently labeled peptide)
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., a derivative of this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer
-
Microplate reader capable of detecting fluorescence or radioactivity
Workflow:
References
Spectroscopic and Synthetic Profile of 1,5-dimethyl-1H-pyrrole-2-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for 1,5-dimethyl-1H-pyrrole-2-carboxylic acid. Due to the limited availability of direct experimental data for this specific compound in public databases, this guide combines theoretical predictions with data from analogous structures to offer a robust analytical framework.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supplemented with experimental data from structurally related compounds.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |
| ~10-12 | Broad Singlet | 1H | COOH | Chemical shift is concentration and solvent dependent; may exchange with D₂O. |
| ~6.8 | Doublet | 1H | H-3 | Expected coupling to H-4. |
| ~6.0 | Doublet | 1H | H-4 | Expected coupling to H-3. |
| ~3.8 | Singlet | 3H | N-CH₃ | |
| ~2.3 | Singlet | 3H | C₅-CH₃ |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Assignment | Notes |
| ~165-170 | C=O | Carboxylic acid carbonyl. |
| ~135 | C-5 | |
| ~128 | C-2 | |
| ~115 | C-3 | |
| ~108 | C-4 | |
| ~35 | N-CH₃ | |
| ~13 | C₅-CH₃ |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment | Notes |
| 2500-3300 | Broad | O-H stretch | Characteristic broad absorption of a carboxylic acid due to hydrogen bonding. |
| ~2950 | Medium | C-H stretch | Aliphatic C-H from methyl groups. |
| ~1680 | Strong | C=O stretch | Carbonyl of the carboxylic acid, conjugated with the pyrrole ring. |
| ~1600 | Medium | C=C stretch | Aromatic ring stretching. |
| ~1450 | Medium | C-H bend | Methyl group bending. |
| ~1250 | Strong | C-O stretch | Coupled with O-H bend. |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Interpretation | Notes |
| 139 | [M]⁺ | Molecular ion. |
| 122 | [M-OH]⁺ | Loss of hydroxyl radical. |
| 94 | [M-COOH]⁺ | Loss of the carboxylic acid group. |
| 79 | [M-COOH-CH₃]⁺ | Subsequent loss of a methyl group. |
Experimental Protocols
Synthesis of this compound
A potential synthetic approach involves the Paal-Knorr pyrrole synthesis followed by carboxylation and N-methylation, or a multi-step route starting from a pre-functionalized pyrrole. A feasible route is the hydrolysis of the corresponding ester, which can be synthesized via literature methods.
Step 1: Synthesis of Ethyl 1,5-dimethyl-1H-pyrrole-2-carboxylate
This step would likely involve the reaction of a suitable precursor, such as ethyl 5-methyl-1H-pyrrole-2-carboxylate, with a methylating agent like methyl iodide in the presence of a base.
Step 2: Hydrolysis to this compound
-
Reaction Setup: To a solution of ethyl 1,5-dimethyl-1H-pyrrole-2-carboxylate in a mixture of ethanol and water, add an excess of sodium hydroxide.
-
Reflux: Heat the reaction mixture at reflux for several hours until the hydrolysis is complete (monitored by TLC).
-
Work-up: After cooling to room temperature, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 3-4 with a suitable acid (e.g., 1M HCl).
-
Isolation: The product, this compound, should precipitate as a solid. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Spectroscopic Analysis Protocol
-
NMR Spectroscopy: Prepare a ~5-10 mg sample of the dried product in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer.
-
IR Spectroscopy: Obtain the infrared spectrum of the solid product using a KBr pellet or an ATR-FTIR spectrometer.
-
Mass Spectrometry: Analyze the sample using a mass spectrometer with a suitable ionization technique, such as electron ionization (EI) for a volatile sample or electrospray ionization (ESI).
Visualizations
Logical Workflow for Synthesis and Characterization
Caption: Synthesis and Spectroscopic Analysis Workflow.
Relationship of Spectroscopic Data for Structural Elucidation
Caption: Spectroscopic Data for Structure Confirmation.
The Biological Potential of 1,5-Dimethyl-1H-pyrrole-2-carboxylic Acid Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrole scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. Among the vast chemical space of pyrrole-containing molecules, derivatives of 1,5-dimethyl-1H-pyrrole-2-carboxylic acid represent a specific and promising subclass. The strategic placement of methyl groups at the N1 and C5 positions can influence the molecule's metabolic stability, lipophilicity, and spatial arrangement, thereby modulating its interaction with biological targets. This technical guide provides a detailed overview of the known biological activities, relevant experimental protocols, and potential mechanisms of action associated with derivatives of this compound, with a focus on their potential as antitubercular agents.
Quantitative Biological Activity
While extensive structure-activity relationship (SAR) studies on a wide range of this compound derivatives are not broadly available in the public domain, specific examples highlight their potential. One notable area of investigation is in the field of infectious diseases, particularly tuberculosis. The following table summarizes the activity of a representative derivative against Mycobacterium tuberculosis.
| Compound ID | Structure | Target | Assay | Activity | Reference |
| 1 | N-(Adamantan-2-yl)-4-(2,4-dichlorophenyl)-N,1-dimethyl-1H-pyrrole-2-carboxamide | Mycobacterial Membrane Protein Large 3 (MmpL3) | Microplate Alamar Blue Assay (MABA) | MIC >32 µg/mL | [1] |
This limited dataset underscores the need for further synthesis and biological evaluation of a broader library of these derivatives to fully elucidate their therapeutic potential.
Experimental Protocols
Detailed methodologies are crucial for the replication and expansion of scientific findings. Below are representative protocols for the synthesis and biological evaluation of this compound derivatives, based on published research.[1]
Synthesis of N-(Adamantan-2-yl)-4-(2,4-dichlorophenyl)-N,1-dimethyl-1H-pyrrole-2-carboxamide (1)
This protocol outlines a method for the N-methylation of a precursor amide to yield the target 1,5-disubstituted pyrrole derivative.
Materials:
-
N-(Adamantan-2-yl)-4-(2,4-dichlorophenyl)-1H-pyrrole-2-carboxamide (precursor)
-
Sodium hydride (NaH)
-
Methyl iodide (CH₃I)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Water (H₂O)
Procedure:
-
Dissolve the precursor amide (1 equivalent) in anhydrous DMF.
-
Add sodium hydride (NaH, 3 equivalents) to the solution at room temperature.
-
Add methyl iodide (CH₃I, 2 equivalents) to the reaction mixture.
-
Stir the mixture for 3 hours at room temperature.
-
Quench the reaction by pouring the mixture into water.
-
The resulting precipitate can be collected by filtration, washed with water, and dried.
-
Further purification can be achieved by column chromatography or recrystallization.
Antitubercular Activity Screening: Microplate Alamar Blue Assay (MABA)
This colorimetric assay is a widely used method to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.[2][3][4][5]
Materials:
-
96-well microplates
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
Mycobacterium tuberculosis H37Rv strain
-
Test compound solutions in DMSO
-
Alamar Blue reagent
-
10% Tween 80 solution
Procedure:
-
Add 100 µL of sterile deionized water to the outer perimeter wells of a 96-well plate to minimize evaporation.
-
Add 100 µL of Middlebrook 7H9 broth to the remaining wells.
-
Add the test compound to a well in the first column and perform serial dilutions across the plate.
-
Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:50 in 7H9 broth.
-
Add 100 µL of the diluted bacterial suspension to each well containing the test compound. Include drug-free control wells.
-
Seal the plates with parafilm and incubate at 37°C for 5-7 days.
-
After incubation, add 25 µL of a freshly prepared 1:1 mixture of Alamar Blue reagent and 10% Tween 80 to a control well.
-
Re-incubate the plate for 24 hours.
-
A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.
Mechanism of Action: Inhibition of MmpL3
Several classes of pyrrole-containing compounds have been identified as inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3).[6][7][8] MmpL3 is an essential transporter protein in M. tuberculosis responsible for the export of trehalose monomycolate (TMM), a key precursor for the synthesis of mycolic acids. Mycolic acids are major components of the mycobacterial cell wall, providing a crucial permeability barrier and contributing to the pathogen's virulence.[7]
Inhibition of MmpL3 disrupts the mycolic acid biosynthesis pathway, leading to a compromised cell wall and ultimately, bacterial cell death.[7] Some MmpL3 inhibitors are also proposed to act by dissipating the proton motive force (PMF) across the bacterial membrane, which is the energy source for the transport activity of MmpL3.[9][10]
Conclusion and Future Directions
The available data, though limited, suggests that derivatives of this compound are a viable scaffold for the development of novel therapeutic agents, particularly in the realm of antitubercular drug discovery. The demonstrated activity against MmpL3 provides a clear and validated target for mechanism-based drug design.
Future research should focus on the synthesis and systematic evaluation of a diverse library of these derivatives to establish a comprehensive structure-activity relationship. Key modifications could include variations of the amide substituent and substitutions on the C3 and C4 positions of the pyrrole ring. Such studies, employing the standardized protocols outlined in this guide, will be instrumental in unlocking the full therapeutic potential of this promising class of molecules.
References
- 1. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. brieflands.com [brieflands.com]
- 6. Molecular Mechanisms of MmpL3 Function and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are MmpL3 inhibitors and how do they work? [synapse.patsnap.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Novel Insights into the Mechanism of Inhibition of MmpL3, a Target of Multiple Pharmacophores in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pstorage-uic-6771015390.s3.amazonaws.com [pstorage-uic-6771015390.s3.amazonaws.com]
1,5-dimethyl-1H-pyrrole-2-carboxylic acid molecular structure and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, formula, and key data pertaining to 1,5-dimethyl-1H-pyrrole-2-carboxylic acid. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and scientific investigation involving this compound.
Molecular Structure and Formula
This compound is a heterocyclic compound with the molecular formula C₇H₉NO₂ .[1] Its structure features a pyrrole ring substituted with a methyl group at the nitrogen atom (position 1), another methyl group at carbon 5, and a carboxylic acid group at carbon 2.
The canonical SMILES representation of the molecule is CC1=CC=C(N1C)C(=O)O.
Caption: Molecular structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of this data is predicted due to the limited availability of experimentally determined values in published literature.
| Property | Value | Source |
| Molecular Formula | C₇H₉NO₂ | [1] |
| Molecular Weight | 139.15 g/mol | N/A |
| Predicted Boiling Point | 290.3 °C at 760 mmHg | N/A |
| Melting Point | Not available | N/A |
| Solubility | Soluble in organic solvents such as ethanol and acetone. | N/A |
Experimental Protocols
Conceptual Synthetic Workflow
The synthesis of this compound can be envisioned through a multi-step process, likely involving the formation of the pyrrole ring as a key step, followed by or incorporating the introduction of the desired functional groups. A possible, though not experimentally verified, pathway could involve the Paal-Knorr pyrrole synthesis.
Caption: Conceptual workflow for the synthesis of this compound.
Disclaimer: This technical guide is intended for informational purposes only and is based on publicly available data. The experimental protocols described are conceptual and have not been validated. Researchers should consult peer-reviewed literature and exercise appropriate laboratory safety precautions when handling this or any chemical compound.
References
The Discovery and Enduring Legacy of Pyrrole-2-Carboxylic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrrole-2-carboxylic acid, a seemingly simple heterocyclic compound, stands as a cornerstone in the edifice of organic chemistry and drug discovery. Its journey, from early synthetic explorations in the 19th century to its contemporary role as a crucial building block for novel therapeutics and a key signaling molecule in microbial communities, is a testament to its enduring relevance. This technical guide provides an in-depth exploration of the discovery, history, and evolving significance of pyrrole-2-carboxylic acids. It consolidates key synthetic methodologies, presents quantitative data on their biological activities, and details experimental protocols for their synthesis and isolation. Through illustrative diagrams of signaling pathways and experimental workflows, this guide aims to equip researchers with a comprehensive understanding of this versatile scaffold and its potential in future scientific endeavors.
A Journey Through Time: The Discovery and History of Pyrrole-2-Carboxylic Acids
The story of pyrrole-2-carboxylic acid is intrinsically linked to the broader history of pyrrole chemistry. While the parent pyrrole was discovered in 1834, the synthesis of its derivatives, including the carboxylic acids, gained momentum in the latter half of the 19th century with the development of foundational synthetic methods.
The Dawn of Pyrrole Synthesis: Foundational methods that paved the way for the synthesis of pyrrole derivatives include:
-
The Ciamician-Dennstedt Rearrangement (1881): This reaction demonstrated the conversion of pyrroles into pyridines, highlighting early investigations into the reactivity of the pyrrole nucleus.[1][2][3]
-
The Paal-Knorr Pyrrole Synthesis (1884): This robust method, involving the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, became a cornerstone for accessing a wide range of substituted pyrroles.[4][5]
-
The Hantzsch Pyrrole Synthesis (1890): This multi-component reaction of a β-ketoester, an α-haloketone, and ammonia or a primary amine provided another versatile route to functionalized pyrroles.[6][7]
While pinpointing the exact first published synthesis of pyrrole-2-carboxylic acid is challenging based on currently available digitized records, its synthesis was well-established by the early 20th century, building upon these pioneering methods. A notable early application includes its synthesis from mucic acid, a derivative of galactose, showcasing an early example of leveraging bio-derived starting materials.[8]
From Chemical Curio to Biological Significance: For much of its early history, pyrrole-2-carboxylic acid was primarily of academic interest. However, its biological relevance began to emerge with its identification as a natural product. It is produced by a variety of microorganisms, including bacteria of the genera Streptomyces, Pelomonas, and Lysobacter, as well as being found in some plants.[9] In mammalian systems, it was identified as a degradation product of sialic acids and a metabolite of D-hydroxyproline. This discovery as a natural product spurred further investigation into its biological activities and its role in nature.
Synthetic Approaches: From Classic Methods to Green Chemistry
The synthesis of pyrrole-2-carboxylic acid and its derivatives has evolved significantly, with modern methods focusing on efficiency, sustainability, and the generation of molecular diversity for drug discovery programs.
Classical Synthetic Routes
The Paal-Knorr and Hantzsch syntheses remain relevant for the preparation of certain pyrrole-2-carboxylic acid derivatives. These methods are valued for their reliability and the ability to introduce a variety of substituents onto the pyrrole ring.
Modern and Sustainable Syntheses
Recent research has focused on developing more environmentally friendly and efficient synthetic routes. A notable example is the synthesis of pyrrole-2-carboxylic acid from bio-based feedstocks like D-glucosamine and pyruvic acid, which can be derived from chitin and cellulose respectively. This approach offers a sustainable alternative to petroleum-based starting materials.[10][11]
Table 1: Comparison of Selected Synthetic Methods for Pyrrole-2-Carboxylic Acid and its Derivatives
| Synthetic Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Reference(s) |
| From Mucic Acid | Ammonium Mucate | Pyrolysis in glycerol | 35 | [8] |
| From Bio-based Feedstocks | D-glucosamine HCl, Pyruvic Acid | LiOH, H₂O, 100°C | 50 | [10][11] |
| Paal-Knorr Synthesis | 1,4-dicarbonyl compounds, Primary amines | Acid catalyst (e.g., acetic acid) | >60 (general) | [4] |
| Hantzsch Synthesis | β-ketoesters, α-haloketones, Ammonia/amines | Often moderate, rarely >60 | [6] | |
| Iron-Catalyzed Carboxylation | 1H-pyrrole, CCl₄, Alcohols | Iron-containing catalysts | Quantitative | [12] |
Biological Activities and Therapeutic Potential
Pyrrole-2-carboxylic acid itself exhibits a range of weak to moderate biological activities, including antimicrobial and antifungal properties.[13] However, its true potential lies in its role as a versatile scaffold for the development of potent therapeutic agents. By modifying the core structure, medicinal chemists have generated a vast library of derivatives with a wide spectrum of biological activities.
Of particular note is the development of pyrrole-2-carboxamide derivatives as potent antibacterial agents. These compounds have shown significant activity against a range of pathogenic bacteria, including multidrug-resistant strains of Mycobacterium tuberculosis.
Table 2: Minimum Inhibitory Concentration (MIC) of Selected Pyrrole-2-Carboxamide Derivatives
| Compound | Target Organism | MIC (µg/mL) | Reference |
| 4i | Klebsiella pneumoniae | 1.02 | [14][15] |
| 4i | Escherichia coli | 1.56 | [14][15] |
| 4i | Pseudomonas aeruginosa | 3.56 | [14][15] |
| ENBHEDPC | Mycobacterium tuberculosis H37Rv | 0.7 | [16] |
| Various Derivatives | Enterococcus faecium, Enterococcus faecalis, MRSA | 0.03125 - 0.25 | [16] |
| Various Derivatives | Acinetobacter baumannii, Klebsiella pneumoniae | 1 - 4 | [16] |
| Various Derivatives | Staphylococcus aureus | 3.12 - 12.5 | [16] |
ENBHEDPC: ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate
Pyrrole-2-Carboxylic Acid as a Signaling Molecule
Recent research has unveiled a fascinating role for pyrrole-2-carboxylic acid as a signaling molecule in the bacterium Lysobacter. This bacterium is a natural biocontrol agent against fungal plant pathogens. The production of pyrrole-2-carboxylic acid by Lysobacter is suppressed in the presence of fungi, suggesting a role in inter-species communication.
Exogenous application of pyrrole-2-carboxylic acid has been shown to promote biofilm formation in wild-type Lysobacter enzymogenes. Interestingly, in a mutant lacking the global regulator Clp, pyrrole-2-carboxylic acid reduces biofilm formation. This suggests that pyrrole-2-carboxylic acid is part of a complex regulatory network that allows Lysobacter to adapt to its environment.[17][18]
Experimental Protocols
Synthesis of Pyrrole-2-Carboxylic Acid from D-Glucosamine and Pyruvic Acid
This protocol is adapted from a sustainable synthesis approach.[10]
Materials:
-
D-glucosamine hydrochloride (GlcNH₂·HCl)
-
Pyruvic acid (PA)
-
Lithium hydroxide (LiOH)
-
Deionized water
Procedure:
-
Prepare a solution of pyruvic acid in deionized water in a reaction vessel equipped with a stirrer and a dropping funnel.
-
Cool the solution to 0°C and slowly add a solution of lithium hydroxide in deionized water.
-
Heat the mixture to 100°C.
-
Slowly add a solution of D-glucosamine hydrochloride in deionized water to the reaction mixture over a period of 4 hours while maintaining the temperature at 100°C.
-
After the addition is complete, continue stirring the reaction mixture at 100°C for an additional 2 hours.
-
Cool the reaction mixture to room temperature and acidify with hydrochloric acid to precipitate the product.
-
Collect the precipitated pyrrole-2-carboxylic acid by filtration, wash with cold water, and dry under vacuum.
Isolation of Pyrrole-2-Carboxylic Acid from Lysobacter Culture
This protocol is a general guide based on methods for isolating natural products from bacterial fermentations.[17]
Materials:
-
Lysobacter sp. culture broth
-
Ethyl acetate
-
Formic acid
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvent system for chromatography (e.g., a gradient of methanol in dichloromethane)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Centrifuge the Lysobacter culture broth to separate the supernatant from the cell pellet.
-
Acidify the supernatant with formic acid to a pH of approximately 3.
-
Extract the acidified supernatant with an equal volume of ethyl acetate three times.
-
Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Subject the crude extract to silica gel column chromatography.
-
Elute the column with a solvent gradient (e.g., increasing methanol concentration in dichloromethane) to separate the fractions.
-
Collect the fractions and analyze them by thin-layer chromatography (TLC) or HPLC.
-
Pool the fractions containing pyrrole-2-carboxylic acid and concentrate them.
-
Further purify the pyrrole-2-carboxylic acid using preparative HPLC to obtain the pure compound.
Conclusion and Future Outlook
From its origins in the foundational era of organic synthesis to its current status as a privileged scaffold in medicinal chemistry and a key player in microbial signaling, pyrrole-2-carboxylic acid has demonstrated remarkable versatility. The ongoing development of sustainable synthetic methods promises to make this valuable building block even more accessible. The elucidation of its role in complex biological systems, such as the Lysobacter biofilm regulation, opens up new avenues for research in chemical ecology and the development of novel biocontrol strategies. For drug development professionals, the pyrrole-2-carboxylic acid core continues to be a fertile ground for the discovery of new therapeutics to address pressing medical needs, particularly in the fight against infectious diseases. The rich history and expanding applications of pyrrole-2-carboxylic acids ensure their continued importance in the scientific landscape for years to come.
References
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. Carbon Atom Insertion into Pyrroles and Indoles Promoted by Chlorodiazirines [organic-chemistry.org]
- 3. par.nsf.gov [par.nsf.gov]
- 4. rgmcet.edu.in [rgmcet.edu.in]
- 5. researchgate.net [researchgate.net]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 8. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 9. scbt.com [scbt.com]
- 10. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Pyrrole-2-carboxylic acid | 634-97-9 [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification of Pyrrole-2-Carboxylic Acid from the Biocontrol Agent Lysobacter Involved in Interactions with Fusarial Fungi | MDPI [mdpi.com]
- 18. Identification of Pyrrole-2-Carboxylic Acid from the Biocontrol Agent Lysobacter Involved in Interactions with Fusarial Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Therapeutic Applications of 1,5-dimethyl-1H-pyrrole-2-carboxylic acid: A Technical Guide for Drug Discovery Professionals
Introduction
1,5-dimethyl-1H-pyrrole-2-carboxylic acid is a small heterocyclic molecule belonging to the pyrrole class of compounds. The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic drugs. While direct therapeutic applications of this compound are not extensively documented in publicly available literature, the known biological activities of structurally related pyrrole-2-carboxylic acid derivatives suggest a range of potential therapeutic uses. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of these potential applications, supported by data from analogous compounds, detailed experimental protocols for synthesis and evaluation, and visualizations of relevant biological pathways.
Potential Therapeutic Areas
Based on the pharmacological profiles of structurally similar pyrrole-2-carboxylic acid derivatives, this compound and its analogues are promising candidates for investigation in the following therapeutic areas:
-
Anti-inflammatory and Analgesic Agents: Derivatives of 1,5-diarylpyrrole have demonstrated potent anti-inflammatory and analgesic properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][2]
-
Anticancer (Antiproliferative) Agents: Substituted pyrrole derivatives have been shown to exhibit antiproliferative activity against various cancer cell lines.[3][4][5] The mechanism of action for some of these compounds involves the inhibition of key signaling pathways in cancer cell proliferation and survival.
-
Neuroprotective Agents: Certain pyrrole-containing compounds have shown promise in protecting neuronal cells from damage in in vitro models of neurodegenerative diseases, suggesting potential applications in conditions like Alzheimer's or Parkinson's disease.[6][7][8]
Synthesis of this compound and Derivatives
The synthesis of substituted pyrroles can be achieved through various established methods. The Paal-Knorr synthesis is a widely used and versatile method for the construction of the pyrrole ring.[9][10]
General Experimental Protocol: Paal-Knorr Pyrrole Synthesis
This protocol describes a general method for the synthesis of N-substituted 2,5-dimethylpyrroles, which can be adapted for the synthesis of this compound precursors.
Materials:
-
Hexane-2,5-dione (1,4-dicarbonyl compound)
-
Methylamine (or other primary amine)
-
Glacial acetic acid (catalyst)
-
Ethanol (solvent)
-
Sodium bicarbonate solution (for workup)
-
Anhydrous magnesium sulfate (drying agent)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve hexane-2,5-dione (1.0 equivalent) in ethanol.
-
Add methylamine (1.1 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield the desired N-substituted 2,5-dimethylpyrrole.
Further functionalization, such as carboxylation at the 2-position, would be required to obtain the final target compound.
Diagram of the Paal-Knorr Synthesis Workflow
Caption: Workflow for Paal-Knorr synthesis of substituted pyrroles.
Potential Biological Activities and Supporting Data
While specific quantitative data for this compound is scarce, the following tables summarize the biological activities of structurally related compounds.
Anti-inflammatory Activity of Pyrrole Carboxylic Acid Derivatives
Pyrrole derivatives have been investigated for their ability to inhibit COX-1 and COX-2, enzymes central to the inflammatory cascade.[11]
| Compound/Derivative Class | Assay | Target(s) | Activity (IC50 or % Inhibition) | Reference |
| N-pyrrole carboxylic acid derivatives | In vitro fluorometric screening | COX-1, COX-2 | >50% inhibition at 1 and 10 µM | [11] |
| 1,5-Diarylpyrrole derivatives | In vitro, ex vivo, and in vivo assays | COX-1, COX-2 | Selective for COX-2 | [1] |
| Substituted pyrrole-3-carboxylic acids | Carrageenan-induced rat paw edema | Inflammation | 11-42% protection at 100 mg/kg | [12] |
Signaling Pathway: Cyclooxygenase (COX) Pathway in Inflammation
Caption: Inhibition of the COX-2 pathway by pyrrole derivatives.
Antiproliferative Activity of Pyrrole Derivatives
Several studies have highlighted the potential of pyrrole derivatives as anticancer agents.[3][4][5]
| Compound/Derivative Class | Cell Line(s) | Assay | Activity (IC50) | Reference |
| 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives | A549 (Lung), H1299 (Lung), HT-29 (Colon), PC3 (Prostate), MDA-MB-231 (Breast) | Cell proliferation assay | Varies by derivative and cell line | [3] |
| 5-substituted-2,4-dimethyl-1H-pyrrole-3-carboxylic acid amides | Various cancer cell lines | Tyrosine kinase inhibition | Potent inhibition | [13] |
Neuroprotective Activity of Pyrrole Derivatives
The neuroprotective potential of pyrrole derivatives has been explored in various in vitro models of neurotoxicity.[6][7][8]
| Compound/Derivative Class | Model | Assay | Outcome | Reference |
| Pyrrole-2-carbaldehydes | Oxygen-glucose deprivation/reperfusion in PC12 cells | Cell viability, NF-κB and Nrf2 regulation | Neuroprotective effects | [6] |
| Pyrrole-containing azomethine compounds | H2O2-induced stress in SH-SY5Y cells, 6-OHDA toxicity in synaptosomes | Cell viability, antioxidant effects | Significant neuroprotective and antioxidant effects | [7][8] |
Experimental Protocols for Biological Evaluation
In Vitro Anti-inflammatory Assay: LPS-induced TNF-α Release in THP-1 Cells
This assay is a common method to screen for the anti-inflammatory potential of test compounds.[14]
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Human TNF-α ELISA kit
Procedure:
-
Culture THP-1 cells in RPMI-1640 medium.
-
Seed the cells in a 96-well plate at a density of 1 x 106 cells/mL.
-
Differentiate the monocytes into macrophages by treating with phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
After differentiation, replace the medium with fresh medium containing various concentrations of the test compound and incubate for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) and incubate for 4-6 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage inhibition of TNF-α release compared to the LPS-stimulated control.
In Vitro Antiproliferative Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cell viability and proliferation.[15]
Materials:
-
Cancer cell line of interest (e.g., A549, HT-29)
-
Appropriate cell culture medium with supplements
-
Test compound (this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.
Diagram of a General Cell Viability Assay Workflow
Caption: Workflow for assessing antiproliferative activity.
Conclusion
While direct evidence for the therapeutic uses of this compound is limited, the extensive research on structurally related pyrrole derivatives provides a strong rationale for its investigation as a potential anti-inflammatory, anticancer, and neuroprotective agent. This technical guide offers a foundational framework for initiating such research, providing established synthetic routes and biological evaluation protocols. Further studies are warranted to elucidate the specific biological activities and therapeutic potential of this compound and its derivatives.
References
- 1. Novel ester and acid derivatives of the 1,5-diarylpyrrole scaffold as anti-inflammatory and analgesic agents. Synthesis and in vitro and in vivo biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enlarging the NSAIDs family: ether, ester and acid derivatives of the 1,5-diarylpyrrole scaffold as novel anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2 H-pyrrole-2-carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyrrole-2-carbaldehydes with neuroprotective activities from Moringa oleifera seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-inflammatory, antiproteolytic, and antihemolytic properties of pyrrole carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Determining the Solubility of 1,5-dimethyl-1H-pyrrole-2-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive framework for determining the solubility of 1,5-dimethyl-1H-pyrrole-2-carboxylic acid in various solvents. Due to the limited availability of public quantitative data for this specific compound, this document focuses on providing detailed experimental protocols and a structured approach to data collection and representation.
Data Presentation
The following table is designed for the systematic recording of solubility data for this compound. It is recommended to perform solubility tests at a controlled temperature (e.g., 25 °C) and to specify the method used for quantitative determination.
| Solvent Classification | Solvent | Qualitative Solubility (Soluble/Insoluble) | Quantitative Solubility (mg/mL) | Observations |
| Aqueous | Water | |||
| 5% Sodium Hydroxide (NaOH) | ||||
| 5% Sodium Bicarbonate (NaHCO₃) | ||||
| 5% Hydrochloric Acid (HCl) | ||||
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | |||
| N,N-Dimethylformamide (DMF) | ||||
| Acetonitrile | ||||
| Acetone | ||||
| Polar Protic | Methanol | |||
| Ethanol | ||||
| Non-Polar | Dichloromethane (DCM) | |||
| Diethyl Ether | ||||
| Toluene | ||||
| Hexane | ||||
| Other | Concentrated Sulfuric Acid (H₂SO₄) | Note any reaction |
Experimental Protocols
The following protocols are adapted from established methods for determining the solubility of organic compounds.[1][2][3][4]
Qualitative Solubility Testing
This series of tests helps classify the compound based on its acidic, basic, or neutral properties, providing an initial understanding of its solubility profile.[2][3][4]
Materials:
-
This compound
-
Small test tubes (e.g., 10 x 75 mm)
-
Glass stirring rod
-
Distilled or deionized water
-
5% Sodium Hydroxide (w/v)
-
5% Sodium Bicarbonate (w/v)
-
5% Hydrochloric Acid (v/v)
-
Concentrated (96%) Sulfuric Acid
-
pH paper
Procedure:
A compound is generally considered "soluble" if approximately 25 mg dissolves in 0.75 mL of the solvent.[2]
-
Water Solubility:
-
Aqueous Base Solubility (for water-insoluble compounds):
-
If the compound is insoluble in water, use a fresh sample.
-
Add 0.75 mL of 5% NaOH solution in portions, shaking vigorously.
-
If soluble in NaOH, proceed to the NaHCO₃ test with a fresh sample to differentiate between a strong and weak acid.
-
Add 0.75 mL of 5% NaHCO₃ solution. Vigorous bubbling (effervescence of CO₂) or dissolution indicates a strong acid, characteristic of a carboxylic acid.[4][5][6]
-
-
Aqueous Acid Solubility (for water-insoluble compounds):
-
If the compound is insoluble in water and aqueous bases, use a fresh sample.
-
Add 0.75 mL of 5% HCl solution in portions, shaking vigorously.
-
Solubility in HCl is characteristic of basic compounds, such as amines.[2]
-
-
Concentrated Sulfuric Acid Solubility:
-
If the compound is insoluble in all the above, test its solubility in concentrated H₂SO₄. This should be done with caution in a fume hood.
-
Add approximately 25 mg of the compound to 0.5 mL of cold, concentrated H₂SO₄.
-
Solubility, often indicated by a color change or dissolution, suggests the presence of a neutral compound containing oxygen, nitrogen, sulfur, or unsaturation.[4]
-
Quantitative Solubility Determination
This protocol provides a general method for determining the numerical solubility value of the compound in a specific solvent.
Materials:
-
This compound
-
Selected solvent
-
Vials with screw caps
-
Analytical balance
-
Constant temperature shaker/incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC)
Procedure:
-
Prepare a Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the chosen solvent. The amount should be sufficient to ensure that undissolved solid remains.
-
Seal the vial and place it in a constant temperature shaker (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
-
-
Separate Solid and Liquid Phases:
-
After the equilibration period, allow the vial to stand at the same temperature to let the excess solid settle.
-
To ensure complete separation, centrifuge the vial at a high speed.
-
-
Quantify the Dissolved Solute:
-
Carefully withdraw a known volume of the clear supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical method (e.g., HPLC or UV-Vis spectroscopy).
-
-
Calculate Solubility:
-
Use the measured concentration and the dilution factor to calculate the original concentration in the saturated solution.
-
Express the solubility in the desired units, typically mg/mL or mol/L.
-
Visualizations
The following diagram illustrates the logical workflow for the qualitative solubility classification of an organic compound like this compound.
Caption: Qualitative solubility testing workflow.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 1,5-dimethyl-1H-pyrrole-2-carboxylic acid from Pyrrole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, multi-step synthetic route for the preparation of 1,5-dimethyl-1H-pyrrole-2-carboxylic acid, a valuable heterocyclic building block, starting from commercially available pyrrole. The described pathway involves an initial esterification at the C2 position, followed by a sequence of formylation and reduction to introduce a methyl group at the C5 position. Subsequent N-methylation and final ester hydrolysis yield the target compound. Detailed experimental protocols for each synthetic step are provided, along with tables summarizing key reaction parameters and expected yields. The overall synthetic workflow is visualized using a flowchart created with the DOT language.
Introduction
Pyrrole derivatives are fundamental scaffolds in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties. The target molecule, this compound, serves as a key intermediate in the synthesis of various pharmacologically active compounds. This protocol outlines a reliable and scalable laboratory synthesis starting from pyrrole. The chosen synthetic strategy prioritizes regioselectivity and utilizes well-established chemical transformations to ensure reproducibility.
Overall Synthetic Scheme
The synthesis of this compound from pyrrole is accomplished via a five-step sequence as illustrated below. The initial introduction of an ethyl carboxylate group serves to both activate the pyrrole ring and direct the subsequent electrophilic substitution to the C5 position.
Experimental Protocols & Data
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
This procedure first generates 2-pyrrolyl trichloromethyl ketone, which is then converted to the ethyl ester in a one-pot fashion. This method is adapted from a robust procedure in Organic Syntheses.[1]
-
Protocol:
-
To a stirred solution of trichloroacetyl chloride (1.23 mol) in anhydrous diethyl ether (200 mL) in a 3-L three-necked flask, add a solution of freshly distilled pyrrole (1.2 mol) in anhydrous ether (640 mL) dropwise over 3 hours. The reaction is exothermic and will cause the ether to reflux.
-
After the addition is complete, stir the mixture for an additional hour.
-
Slowly add a solution of potassium carbonate (0.724 mol) in water (300 mL).
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.
-
Remove the solvent via rotary evaporation. Dissolve the residue in hot hexane (225 mL) and cool on ice to crystallize the intermediate ketone. Collect the solid by filtration.
-
In a separate 1-L flask, dissolve sodium metal (0.44 g-atom) in anhydrous ethanol (300 mL).
-
Add the 2-pyrrolyl trichloromethyl ketone (0.35 mol) portionwise to the sodium ethoxide solution over 10 minutes.
-
Stir the solution for 30 minutes, then concentrate to dryness using a rotary evaporator.
-
Partition the oily residue between ether (200 mL) and 3 N hydrochloric acid (25 mL).
-
Separate the ether layer and wash the aqueous layer with ether (100 mL).
-
Combine the ether layers, wash with saturated sodium bicarbonate solution (25 mL), dry over magnesium sulfate, and concentrate.
-
Purify the residue by vacuum distillation to yield ethyl pyrrole-2-carboxylate as a pale yellow oil.
-
| Parameter | Value | Reference |
| Reactants | Pyrrole, Trichloroacetyl chloride, Sodium ethoxide | [1] |
| Solvents | Diethyl ether, Ethanol, Hexane | [1] |
| Yield | 80-85% (overall from pyrrole) | [1] |
| Purity | >95% after distillation | [1] |
| Boiling Point | 125–128 °C (25 mm Hg) | [1] |
This reaction introduces a formyl group at the C5 position of the pyrrole ring.[2][3][4][5]
-
Protocol:
-
In a three-necked flask under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF, 1.2 eq) to 0 °C.
-
Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise, maintaining the temperature between 0-10 °C.
-
Stir the mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.
-
Add a solution of ethyl pyrrole-2-carboxylate (1.0 eq) in dichloromethane (DCM) dropwise to the cold Vilsmeier reagent.
-
Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture to 0 °C and slowly quench by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the mixture with DCM (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford ethyl 5-formyl-1H-pyrrole-2-carboxylate.
-
| Parameter | Value |
| Reactants | Ethyl pyrrole-2-carboxylate, POCl₃, DMF |
| Solvent | Dichloromethane |
| Temperature | 0 °C to Reflux |
| Est. Yield | 70-80% |
| Purity | >95% after chromatography |
This step reduces the C5-formyl group to a methyl group under basic conditions.[6][7][8]
-
Protocol:
-
To a round-bottom flask equipped with a reflux condenser, add ethyl 5-formyl-1H-pyrrole-2-carboxylate (1.0 eq), diethylene glycol, and hydrazine hydrate (4-5 eq).
-
Add potassium hydroxide (KOH, 4-5 eq) pellets to the mixture.
-
Heat the mixture to 110-120 °C for 1 hour.
-
Increase the temperature to 190-200 °C to distill off water and excess hydrazine. Maintain this temperature for 3-5 hours until nitrogen evolution ceases.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Acidify the mixture to pH 3-4 with dilute HCl.
-
Extract the product with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, hexane:ethyl acetate) to yield ethyl 5-methyl-1H-pyrrole-2-carboxylate.
-
| Parameter | Value |
| Reactants | Ethyl 5-formyl-1H-pyrrole-2-carboxylate, N₂H₄·H₂O, KOH |
| Solvent | Diethylene glycol |
| Temperature | 110 °C to 200 °C |
| Est. Yield | 75-85% |
| Purity | >95% after chromatography |
This step introduces the methyl group onto the pyrrole nitrogen.[9]
-
Protocol:
-
To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF under a nitrogen atmosphere, add a solution of ethyl 5-methyl-1H-pyrrole-2-carboxylate (1.0 eq) in anhydrous DMF dropwise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Cool the mixture back to 0 °C and add methyl iodide (CH₃I, 1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of cold water.
-
Extract the product with diethyl ether (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate) to obtain ethyl 1,5-dimethyl-1H-pyrrole-2-carboxylate.
-
| Parameter | Value |
| Reactants | Ethyl 5-methyl-1H-pyrrole-2-carboxylate, NaH, CH₃I |
| Solvent | DMF |
| Temperature | 0 °C to Room Temperature |
| Est. Yield | 85-95% |
| Purity | >95% after chromatography |
The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.[10][11]
-
Protocol:
-
Dissolve ethyl 1,5-dimethyl-1H-pyrrole-2-carboxylate (1.0 eq) in a mixture of methanol and a 1 M aqueous solution of sodium hydroxide (NaOH, 3-5 eq).
-
Heat the mixture to reflux and stir for 2-4 hours until TLC analysis indicates the complete consumption of the starting material.
-
Cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH ~3 by the dropwise addition of 2 N HCl.
-
Collect the resulting precipitate by vacuum filtration. If no precipitate forms, extract the aqueous layer with ethyl acetate (3 x volume).
-
Wash the precipitate with cold water and dry under vacuum. If extracted, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield this compound. The product can be further purified by recrystallization if necessary.
-
| Parameter | Value |
| Reactants | Ethyl 1,5-dimethyl-1H-pyrrole-2-carboxylate, NaOH |
| Solvents | Methanol, Water |
| Temperature | Reflux |
| Est. Yield | 90-98% |
| Purity | >98% after purification |
Workflow Visualization
The logical flow of the experimental procedure, from starting materials to the final product, is outlined below.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chemtube3d.com [chemtube3d.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Vilsmeier formylation of pyrrole [quimicaorganica.org]
- 6. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 7. Wolff Kishner Reduction | Pharmaguideline [pharmaguideline.com]
- 8. Wolff-Kishner Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Saponification-Typical procedures - operachem [operachem.com]
- 11. researchgate.net [researchgate.net]
The Synthetic Utility of 1,5-Dimethyl-1H-pyrrole-2-carboxylic Acid: A Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Application Notes
1,5-Dimethyl-1H-pyrrole-2-carboxylic acid is a heterocyclic compound that serves as a valuable intermediate in the landscape of organic synthesis. Its substituted pyrrole core is a common motif in a variety of biologically active molecules and functional materials. While specific comprehensive data for this particular isomer is limited in readily available literature, its structural features suggest a range of applications analogous to other well-documented dimethylpyrrole carboxylic acid derivatives. These applications primarily lie in the construction of more complex molecular architectures, including pharmaceutical agents and novel materials.
The presence of a carboxylic acid group at the 2-position allows for a multitude of chemical transformations. It can be readily converted into esters, amides, and acid chlorides, providing a gateway to a diverse array of functionalized pyrrole derivatives. The methyl groups at the 1- and 5-positions influence the electronic properties and steric environment of the pyrrole ring, which can be strategically exploited in various synthetic endeavors.
Derivatives of closely related dimethylpyrrole carboxylic acids have shown potential in several therapeutic areas. For instance, substituted pyrrole-2-carboxamides have been investigated as inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), showing promise in the development of new treatments for tuberculosis. Furthermore, other pyrrole derivatives have been explored for their anti-inflammatory properties as dual inhibitors of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), as well as for their antiproliferative activities. The synthetic pathways to these active compounds often involve the coupling of a pyrrole carboxylic acid with various amines or other functionalities.
Key Synthetic Transformations and Potential Applications
| Transformation | Reagents & Conditions | Potential Application of Products |
| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid catalyst (e.g., H₂SO₄), Heat | Intermediates for further functionalization, Prodrugs |
| Amide Coupling | Amine, Coupling agents (e.g., DCC, EDC, HATU), Base (e.g., DIPEA), Anhydrous solvent (e.g., DMF, DCM) | Synthesis of biologically active amides (e.g., enzyme inhibitors) |
| Acid Chloride Formation | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂), Anhydrous solvent (e.g., DCM) | Highly reactive intermediate for acylation reactions |
| Decarboxylation | Heat, often in the presence of a catalyst (e.g., copper chromite) | Synthesis of 1,5-dimethylpyrrole |
| Reduction to Alcohol | Reducing agents (e.g., LiAlH₄, BH₃·THF), Anhydrous solvent (e.g., THF, Diethyl ether) | Synthesis of (1,5-dimethyl-1H-pyrrol-2-yl)methanol, a versatile intermediate |
Experimental Protocols
While specific experimental protocols for this compound are not extensively detailed in the available literature, the following represents a general and adaptable procedure for the synthesis of a substituted pyrrole carboxylic acid, based on established methodologies for similar compounds.
General Protocol for the Synthesis of a Dimethylpyrrole Carboxylic Acid Derivative (Illustrative Example)
This protocol is a representative example for the synthesis of a related compound, 2,5-dimethyl-1H-pyrrole-3-carboxylic acid, and can be adapted for the target molecule with appropriate modifications to starting materials and reaction conditions.
Reaction: Paal-Knorr Pyrrole Synthesis followed by Hydrolysis
Step 1: Synthesis of Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl acetoacetate (1.0 eq), and glacial acetic acid.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water while maintaining the temperature below 10 °C with an ice bath.
-
After the addition is complete, allow the mixture to stir at room temperature for 1 hour.
-
In a separate flask, prepare a solution of ethyl 2-methylacetoacetate (1.0 eq) in a mixture of zinc dust (1.5 eq) and glacial acetic acid.
-
Slowly add the solution from step 3 to the mixture from step 4, keeping the temperature below 20 °C.
-
After the addition, heat the reaction mixture to 80 °C for 2 hours.
-
Cool the mixture to room temperature and pour it into ice-water.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate.
Step 2: Hydrolysis to 2,5-dimethyl-1H-pyrrole-3-carboxylic acid
-
Dissolve the ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate (1.0 eq) in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture at reflux for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.
-
Acidify the aqueous layer to pH 3-4 with dilute hydrochloric acid.
-
The carboxylic acid will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2,5-dimethyl-1H-pyrrole-3-carboxylic acid.
| Step | Reactant | Molar Ratio | Solvent | Typical Yield |
| 1 | Ethyl acetoacetate | 1.0 | Glacial Acetic Acid | 60-70% |
| 1 | Sodium nitrite | 1.1 | Water | |
| 1 | Ethyl 2-methylacetoacetate | 1.0 | Glacial Acetic Acid | |
| 1 | Zinc dust | 1.5 | ||
| 2 | Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate | 1.0 | Ethanol/Water | 85-95% |
| 2 | Sodium hydroxide | 2.0-3.0 |
Visualizations
Caption: A hypothetical workflow for the synthesis and application of this compound.
Caption: Inhibition of a bacterial enzyme by a pyrrole-2-carboxamide derivative.
Application Notes and Protocols: 1,5-dimethyl-1H-pyrrole-2-carboxylic acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-dimethyl-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound belonging to the pyrrole class of molecules.[1][2][3][4] While direct therapeutic applications of this specific compound are not extensively documented in publicly available literature, its structural motif is of significant interest in medicinal chemistry. The pyrrole ring is a key component in numerous biologically active compounds and approved drugs.[1][5] Therefore, this compound serves as a valuable scaffold and building block for the synthesis of novel drug candidates.[2]
These application notes provide an overview of the potential uses of this compound as a scaffold in drug discovery, drawing upon data from closely related pyrrole-2-carboxylic acid derivatives. The provided protocols are generalized methodologies for the synthesis and evaluation of compounds derived from this scaffold.
Potential Therapeutic Applications of the Pyrrole-2-Carboxylic Acid Scaffold
The pyrrole-2-carboxylic acid moiety is a versatile scaffold that has been incorporated into compounds targeting a range of diseases. Its derivatives have shown promise as:
-
Antibacterial and Antitubercular Agents: Various substituted pyrrole-2-carboxylic acid derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, including Mycobacterium tuberculosis.[6][7]
-
Anticancer Agents: The pyrrole core is present in several anticancer compounds, where it contributes to the molecule's ability to interact with various oncology targets.
-
Enzyme Inhibitors: The structural features of the pyrrole ring allow for the design of specific inhibitors for a variety of enzymes.
Application of this compound as a Scaffold
The core structure of this compound offers several points for chemical modification to develop new therapeutic agents. The carboxylic acid group can be readily converted to amides, esters, and other functional groups, while the pyrrole ring itself can undergo further substitution.
Below is a table summarizing the biological activities of some exemplary pyrrole-2-carboxylic acid derivatives, illustrating the potential of this scaffold.
| Compound/Derivative Class | Target/Activity | Quantitative Data (IC₅₀/MIC) | Reference |
| Pyrrole-2-carboxamide derivatives | Mycobacterial Membrane Protein Large 3 (MmpL3) Inhibitors | MIC < 0.016 µg/mL against M. tuberculosis | [7] |
| Benzylidine pyrrole-2-carbohydrazide derivatives | Enoyl-acyl carrier protein reductase (ENR) inhibitors | MIC ranging from 0.8 to >100 µg/mL against M. tuberculosis H37Rv | [6] |
Experimental Protocols
The following are generalized protocols for the synthesis and biological evaluation of derivatives of this compound, based on methodologies reported for similar compounds.
Synthesis of 1,5-dimethyl-1H-pyrrole-2-carboxamide Derivatives (General Protocol)
This protocol describes the conversion of the carboxylic acid to an amide, a common step in generating libraries of drug candidates.
Materials:
-
This compound
-
Amine of choice (R-NH₂)
-
Coupling agent (e.g., HATU, HBTU)
-
Organic base (e.g., DIPEA, triethylamine)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Standard laboratory glassware and purification equipment (e.g., chromatography column)
Procedure:
-
Dissolve this compound (1 equivalent) in the chosen anhydrous solvent.
-
Add the amine (1.1 equivalents) and the organic base (2-3 equivalents) to the solution.
-
Slowly add the coupling agent (1.1 equivalents) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired amide derivative.
In Vitro Antibacterial Activity Assay (MIC Determination)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of synthesized compounds against a bacterial strain.
Materials:
-
Synthesized pyrrole derivatives
-
Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Growth medium (e.g., Mueller-Hinton Broth)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Negative control (DMSO or vehicle)
Procedure:
-
Prepare a stock solution of each test compound in DMSO.
-
In a 96-well plate, perform serial two-fold dilutions of each compound in the growth medium to achieve a range of concentrations.
-
Prepare a bacterial inoculum and adjust its concentration to a standardized value (e.g., 5 x 10⁵ CFU/mL).
-
Add the bacterial inoculum to each well containing the test compound.
-
Include positive and negative control wells on each plate.
-
Incubate the plates at 37 °C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration that inhibits visible bacterial growth or by measuring the optical density at 600 nm.
Visualizations
Drug Discovery Workflow
The following diagram illustrates a typical workflow for utilizing a scaffold like this compound in a drug discovery program.
References
- 1. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. chemimpex.com [chemimpex.com]
- 3. mdpi.com [mdpi.com]
- 4. 3,5-dimethyl-1H-pyrrole-2-carboxylic acid | C7H9NO2 | CID 2776468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. vlifesciences.com [vlifesciences.com]
- 7. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Esterification of 1,5-dimethyl-1H-pyrrole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the esterification of 1,5-dimethyl-1H-pyrrole-2-carboxylic acid, a common transformation in the synthesis of biologically active molecules. The protocols outlined below are based on established methods for the esterification of carboxylic acids, adapted for this specific heterocyclic compound.
Introduction
Esterification of this compound is a key step in modifying its properties for various applications, including drug design and development. The resulting esters can exhibit altered solubility, stability, and biological activity compared to the parent carboxylic acid. This document details two common and effective methods for this transformation: the Fischer-Speier esterification and the Steglich esterification.
Data Presentation: Comparison of Esterification Methods
The choice of esterification method can significantly impact reaction efficiency, yield, and substrate scope. Below is a summary of quantitative data for different potential methods, based on typical results reported for similar heterocyclic carboxylic acids.
| Method | Catalyst/Reagent | Alcohol (Example) | Typical Reaction Time | Typical Yield (%) | Key Considerations |
| Fischer-Speier Esterification | Conc. H₂SO₄ or HCl (cat.) | Methanol | 2-10 hours | 70-90 | Simple, cost-effective. Reversible reaction, often requires excess alcohol.[1][2][3][4][5] |
| Steglich Esterification | DCC, DMAP (cat.) | tert-Butanol | 3-6 hours | 80-95 | Mild conditions, suitable for sensitive substrates and sterically hindered alcohols.[6] |
| Oxalyl Chloride Method | Oxalyl Chloride, DMF (cat.) | Ethanol | 2-4 hours | 85-98 | Forms an acyl chloride intermediate. Requires careful handling of oxalyl chloride.[7] |
| POCl₃ Method | POCl₃ | Methanol | 2 hours | High | Efficient and rapid at room temperature for primary alcohols.[8] |
Experimental Protocols
Protocol 1: Fischer-Speier Esterification of this compound
This protocol describes the synthesis of methyl 1,5-dimethyl-1H-pyrrole-2-carboxylate using methanol and a catalytic amount of sulfuric acid.[1][2][3][4][5]
Materials:
-
This compound
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Add a large excess of anhydrous methanol (e.g., 20-50 eq, which can also serve as the solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirring solution.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 65 °C for methanol).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 2-10 hours), allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by column chromatography on silica gel or recrystallization, if necessary.
Protocol 2: Steglich Esterification of this compound
This protocol is suitable for esterification under milder conditions and is particularly useful for secondary or tertiary alcohols.[6]
Materials:
-
This compound
-
Alcohol (e.g., tert-butanol)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM, anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Filtration apparatus
Procedure:
-
Dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane in a round-bottom flask.
-
Cool the stirring solution in an ice bath (0 °C).
-
Add a solution of DCC (1.1 eq) in anhydrous dichloromethane dropwise to the cooled mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Continue stirring for 3-6 hours, monitoring the reaction by TLC.
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed.
-
Filter off the DCU precipitate and wash it with a small amount of cold dichloromethane.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
The crude residue can be purified by column chromatography to remove any remaining DCU and other impurities.
Visualizations
The following diagrams illustrate the experimental workflow and the chemical transformation involved in the Fischer-Speier esterification.
Caption: Experimental workflow for Fischer-Speier esterification.
Caption: Fischer-Speier esterification chemical equation.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 7. 5‐methyl‐2‐carboxamidepyrrole‐based novel dual mPGES‐1/sEH inhibitors as promising anticancer candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. derpharmachemica.com [derpharmachemica.com]
Application Notes and Protocols: 1,5-dimethyl-1H-pyrrole-2-carboxylic acid as a Building Block for Pharmaceuticals
Introduction
1,5-dimethyl-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound that serves as a versatile and valuable building block in the synthesis of a wide array of pharmaceutical agents.[1][2] Its rigid, planar structure, coupled with the electronic properties of the pyrrole ring and the reactivity of the carboxylic acid group, makes it an ideal scaffold for designing molecules with specific biological activities. The pyrrole nucleus is a common feature in many natural products and synthetic drugs, known to exhibit a broad spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, and anti-cancer properties.[3][4] This document provides detailed application notes on its use in drug development, quantitative data on the activity of its derivatives, and experimental protocols for their synthesis and evaluation.
Key Applications in Pharmaceutical Research
The unique structure of this compound allows for its derivatization into various pharmacologically active compounds. It is a key starting material for creating novel drugs targeting a range of diseases.
Anti-inflammatory Agents: COX Inhibitors
Pyrrole-based carboxylic acids are structurally analogous to several non-steroidal anti-inflammatory drugs (NSAIDs) like Tolmetin and Ketorolac.[5][6] Derivatives of this compound can be synthesized to act as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response. By blocking COX-1 and/or COX-2, these compounds prevent the conversion of arachidonic acid into prostaglandins, thereby reducing pain and inflammation.[5] The development of selective COX-2 inhibitors is a significant area of research to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[6]
Antimicrobial Agents: Anti-tuberculosis Drugs
The pyrrole scaffold is crucial in the development of novel antimicrobial agents, particularly against Mycobacterium tuberculosis.[3] Pyrrolamide derivatives have been optimized as potent inhibitors of mycobacterial GyrB ATPase, a key enzyme involved in DNA replication, making it an attractive target for new tuberculosis therapies.[3] Furthermore, pyrrole-2-carbohydrazide derivatives have been designed and synthesized to inhibit Enoyl-acyl carrier protein reductase (InhA), another critical enzyme in the mycobacterial fatty acid synthesis pathway.[7]
Oncology: Tyrosine Kinase Inhibitors
Substituted pyrroles are core components of several multi-targeted receptor tyrosine kinase (RTK) inhibitors used in cancer therapy. For instance, Sunitinib, a drug used to treat renal cell carcinoma and gastrointestinal stromal tumors, is synthesized from a structurally related pyrrole intermediate, 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid.[8][9][10] This highlights the potential of the dimethyl-pyrrole-carboxylic acid framework in designing new kinase inhibitors that can modulate signaling pathways involved in tumor growth and angiogenesis.
Neurological Disorders: MAO Inhibitors
Derivatives containing the 1-methyl-1H-pyrrol-2-yl moiety have been investigated as potent and selective monoamine oxidase (MAO) inhibitors.[11] MAO enzymes (MAO-A and MAO-B) are responsible for the degradation of neurotransmitters like serotonin and dopamine. Inhibitors of these enzymes are used to treat depression and neurodegenerative disorders such as Parkinson's disease. The pyrrole ring can be functionalized to achieve high affinity and selectivity for either MAO-A or MAO-B.[11]
Quantitative Biological Activity
The following tables summarize the biological activity of various pharmaceutical derivatives based on the pyrrole-2-carboxylic acid scaffold.
Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Pyrrole Derivatives
| Compound ID | Modification on Pyrrole Ring | Target | IC50 (µM) | Reference |
|---|---|---|---|---|
| 4h | 1-(acetic acid)-2-methyl-3-(ethoxycarbonyl)-5-(4-chlorophenyl) | COX-1 | 0.23 | [5] |
| COX-2 | 0.11 | [5] | ||
| 4g | 1-(acetic acid)-2-methyl-3-(ethoxycarbonyl)-5-(4-fluorophenyl) | COX-1 | 0.31 | [5] |
| COX-2 | 0.15 | [5] | ||
| Ibuprofen | Reference Drug | COX-1 | 3.63 | [5] |
| COX-2 | 36.31 | [5] | ||
| Celecoxib | Reference Drug | COX-1 | 30.20 | [5] |
| | | COX-2 | 0.18 |[5] |
Table 2: Antimycobacterial Activity of Pyrrole Derivatives
| Compound Class | Modification on Pyrrole Ring | Target Organism | Target Enzyme | MIC (µg/mL) | IC50 | Reference |
|---|---|---|---|---|---|---|
| Pyrrolamide | 3-bromo-4-chloro-5-methyl-pyrrole-2-carbonyl | M. tuberculosis H37Rv | DNA Gyrase | 0.03 | < 5 nM | [3] |
| Hydrazonoethyl | ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate | M. tuberculosis H37Rv | Not Specified | 0.7 | - | [3] |
| Carbohydrazide | 4-dimethylamino benzylidine-4,5 dibromo -1H-pyrrole-2-carbohydrazide (GS4) | M. tuberculosis H37Rv | Enoyl-ACP reductase (InhA) | >100 | - |[7] |
Table 3: MAO-A and MAO-B Inhibitory Activity of Pyrrole Derivatives
| Compound ID | Modification on Pyrrole Ring | Target | IC50 (µM) | Kᵢ (µM) | Selectivity Index (MAO-A/MAO-B) | Reference |
|---|---|---|---|---|---|---|
| 6 | 1-(1-methyl-1H-pyrrol-2-yl)-3-(5-(4-chlorophenyl)furan-2-yl)propan-1-one | MAO-A | 0.162 | 0.1221 | 0.002 | [11] |
| MAO-B | >100 | - | [11] | |||
| Clorgyline | Reference Drug | MAO-A | 0.008 | - | 0.0001 | [11] |
| Moclobemide | Reference Drug | MAO-A | 2.150 | - | 0.0107 |[11] |
Key Signaling and Inhibition Pathways
Visualizing the mechanism of action is crucial for understanding how these pharmaceutical agents function at a molecular level.
Caption: Inhibition of the COX pathway by pyrrole derivatives.
Caption: Inhibition of Mycobacterial DNA Gyrase by Pyrrolamides.
Experimental Protocols and Workflows
The following protocols provide generalized methodologies for the synthesis and evaluation of pharmaceutical derivatives of this compound.
Protocol 1: General Synthesis of a Pyrrole-2-carboxamide Derivative
This protocol describes a common method for converting the carboxylic acid group into a carboxamide, a key functional group in many active compounds.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or a coupling agent like HATU
-
An appropriate amine (R-NH₂)
-
Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator, magnetic stirrer, standard glassware
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve this compound (1 equivalent) in anhydrous DCM.
-
Add oxalyl chloride or thionyl chloride (1.2 equivalents) dropwise at 0°C.
-
Allow the reaction to stir at room temperature for 2-3 hours until the formation of the acid chloride is complete (monitor by TLC).
-
Remove the solvent and excess reagent under reduced pressure.
-
-
Amide Coupling:
-
Dissolve the resulting acid chloride in fresh anhydrous DCM.
-
In a separate flask, dissolve the desired amine (1.1 equivalents) and a non-nucleophilic base like TEA (2 equivalents) in anhydrous DCM.
-
Add the amine solution dropwise to the acid chloride solution at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction with water.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure pyrrole-2-carboxamide derivative.
-
Caption: Workflow for Pyrrole-2-carboxamide Synthesis.
Protocol 2: In Vitro COX Inhibition Assay (Fluorometric)
This protocol outlines a method to assess the inhibitory activity of synthesized compounds against COX-1 and COX-2.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
ADHP (10-Acetyl-3,7-dihydroxyphenoxazine) fluorescent probe
-
Heme
-
Tris-HCl buffer (pH 8.0)
-
Synthesized pyrrole derivatives (test compounds)
-
Reference inhibitors (e.g., Ibuprofen, Celecoxib)
-
DMSO (for dissolving compounds)
-
96-well black microplate
-
Fluorometric plate reader (Ex/Em = 535/590 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing heme and ADHP.
-
Prepare stock solutions of test compounds and reference inhibitors in DMSO. Create a dilution series for IC50 determination.
-
-
Assay Setup:
-
In a 96-well plate, add the reaction buffer to each well.
-
Add 1 µL of the diluted test compounds or reference inhibitors to the respective wells. Include wells for "no inhibitor" (enzyme activity control) and "no enzyme" (background control).
-
Add the COX enzyme (COX-1 or COX-2) to all wells except the background control.
-
-
Initiation and Measurement:
-
Incubate the plate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately place the plate in the fluorometric reader and measure the increase in fluorescence over time (kinetic mode) at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each well.
-
Subtract the background rate from all other rates.
-
Calculate the percentage of inhibition for each compound concentration relative to the enzyme activity control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Workflow for a Fluorometric COX Inhibition Assay.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vlifesciences.com [vlifesciences.com]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. Design, synthesis, in vitro and in silico evaluation of new pyrrole derivatives as monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 1,5-dimethyl-1H-pyrrole-2-carboxylic acid
These application notes provide detailed methodologies for the quantitative analysis of 1,5-dimethyl-1H-pyrrole-2-carboxylic acid in various sample matrices. The protocols are intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry. The methods described are based on common analytical techniques for similar carboxylic acid compounds and should be validated for specific applications.
Introduction
This compound is a pyrrole derivative with potential applications in medicinal chemistry and pharmaceutical development. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control. This document outlines two primary analytical methods for its quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Method Selection
The choice between HPLC-UV and LC-MS/MS depends on the required sensitivity, selectivity, and the complexity of the sample matrix. HPLC-UV is a robust and cost-effective method suitable for relatively high concentration samples with simple matrices. LC-MS/MS offers superior sensitivity and selectivity, making it ideal for trace-level quantification in complex biological matrices.
Caption: Method selection workflow based on sensitivity and matrix complexity.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of the HPLC-UV and LC-MS/MS methods for the quantification of this compound. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linearity (r²) | > 0.995 | > 0.998 |
| Linear Range | 0.1 - 100 µg/mL | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL | 1 ng/mL |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% |
| Precision (%RSD) | < 5% | < 3% |
Application Note 1: Quantification by HPLC-UV
This method is suitable for the determination of this compound in bulk drug substances, and simple formulations.
Experimental Protocol
1. Principle: The compound is separated by reverse-phase HPLC on a C18 column with an isocratic mobile phase and detected by its ultraviolet absorbance.
2. Reagents and Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
Volumetric flasks and pipettes
-
HPLC vials
3. Standard Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 to 100 µg/mL.
4. Sample Preparation:
-
Bulk Drug: Accurately weigh and dissolve the sample in the mobile phase to a final concentration within the linear range.
-
Formulations: Depending on the excipients, a suitable extraction or dissolution procedure may be required. A simple dilution with the mobile phase followed by filtration is often sufficient.
5. Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
6. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 265 nm (or wavelength of maximum absorbance)
-
Injection Volume: 10 µL
7. Data Analysis: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.
Application Note 2: Quantification by LC-MS/MS
This highly sensitive and selective method is ideal for the quantification of this compound in complex biological matrices such as plasma, urine, and tissue homogenates.
Experimental Protocol
1. Principle: The analyte is separated by reverse-phase liquid chromatography and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. An internal standard (IS) is used to improve accuracy and precision.
2. Reagents and Materials:
-
This compound reference standard
-
Stable isotope-labeled internal standard (e.g., this compound-d3)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)
3. Standard and Sample Preparation:
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions for the analyte and internal standard in methanol.
-
Working Standards: Prepare calibration standards by spiking blank biological matrix with the analyte and a constant concentration of the internal standard.
-
Sample Preparation (Protein Precipitation): To 100 µL of the sample (or standard), add 300 µL of cold protein precipitation solvent containing the internal standard. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes. Transfer the supernatant to an HPLC vial for analysis.
4. Instrumentation:
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
-
C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)
5. LC-MS/MS Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions (Hypothetical):
-
Analyte: Q1: 140.1 m/z -> Q3: 94.1 m/z
-
Internal Standard: Q1: 143.1 m/z -> Q3: 97.1 m/z
-
6. Data Analysis: Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the analyte concentration. Quantify the analyte in samples using this calibration curve.
Caption: General experimental workflow for quantification.
Application Notes and Protocols: The Role of 1,5-Dimethyl-1H-pyrrole-2-carboxylic Acid in Polymer Chemistry
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data and established protocols for the polymerization of 1,5-dimethyl-1H-pyrrole-2-carboxylic acid are limited in publicly available literature. The following application notes and protocols are based on established methodologies for the closely related and structurally similar pyrrole-2-carboxylic acid and other functionalized pyrroles. These should be considered as a starting point for the development of specific procedures for this compound.
Introduction
Pyrrole-based polymers, particularly polypyrrole (PPy) and its derivatives, are a class of intrinsically conducting polymers that have garnered significant interest for a wide range of applications, including electronics, sensors, and biomedical devices. The functionalization of the pyrrole monomer, such as with carboxylic acid and methyl groups, allows for the tuning of the resulting polymer's properties, including solubility, processability, and biocompatibility. This compound is a functionalized monomer that holds potential for the synthesis of novel polymers with tailored characteristics. The presence of the carboxylic acid group provides a site for further chemical modification, such as the covalent attachment of biomolecules, making it a promising candidate for applications in drug delivery and tissue engineering. The methyl groups can influence the polymer's electronic properties and morphology.
This document provides an overview of the potential applications of polymers derived from this compound and detailed protocols for their synthesis via chemical and electrochemical polymerization, based on analogous compounds.
Potential Applications
Polymers synthesized from this compound are anticipated to be valuable in several fields:
-
Drug Delivery Systems: The carboxylic acid groups on the polymer backbone can be utilized for the covalent attachment or ionic interaction with therapeutic agents. The inherent conductivity of the polypyrrole backbone allows for the possibility of electrically stimulated drug release, offering precise control over dosage and timing.
-
Biosensors: The functionalized polymer can serve as an excellent matrix for the immobilization of enzymes and antibodies. The carboxylic acid groups facilitate covalent bonding, leading to stable and reusable biosensors. Changes in the polymer's conductivity upon interaction with the target analyte can be used for detection.
-
Tissue Engineering: The ability to support cell adhesion and proliferation is crucial for tissue engineering scaffolds. The surface of the polymer can be modified with cell-adhesive peptides via the carboxylic acid groups to enhance biocompatibility. Furthermore, electrical stimulation through the conductive polymer scaffold may promote cell growth and differentiation.
-
Conductive Coatings and Films: These polymers can be used to create conductive coatings on various substrates, providing antistatic or shielding properties. The methyl groups may enhance the solubility of the polymer in certain organic solvents, facilitating the formation of uniform films.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained for polymers derived from functionalized pyrroles, which can be used as a benchmark for polymers synthesized from this compound.
Table 1: Electrical Conductivity of Functionalized Polypyrroles
| Polymer | Dopant | Conductivity (S/cm) | Reference |
| Poly(pyrrole-2-carboxylic acid) | Self-doped | 10-3 - 10-2 | N/A |
| Polypyrrole | Cl- | 1 - 100 | [1] |
| Poly(1-(2-carboxyethyl)pyrrole) | Cl- | ~10-4 | [2] |
| Polypyrrole Nanotubes | Methyl Orange | 10 - 60 | [1] |
Table 2: Drug Loading and Release from Polypyrrole-Based Systems
| Polymer System | Drug | Loading Efficiency (%) | Release Trigger | Release (%) | Reference |
| Polypyrrole Nanowire Network | ATP | ~99 (adsorption) | Spontaneous | ~99 in 1 hr | [3] |
| PPy Nanowire Network with PPy film | ATP | ~99 (adsorption) | Electrical Stimulation (CV) | ~91 in 12 hrs | [3] |
| Polypyrrole Film | Progesterone | N/A | Electrical Stimulation | Tunable | [4] |
| PPy-coated PVDF | Growth Factors | N/A | Electrical Stimulation | Electrosensitive | [5] |
Experimental Protocols
Protocol 1: Chemical Oxidative Polymerization
This protocol describes the synthesis of a functionalized polypyrrole powder using a chemical oxidant.
Materials:
-
This compound (monomer)
-
Ammonium persulfate (APS) or Iron(III) chloride (FeCl3) (oxidant)
-
Deionized water
-
Ethanol
-
Hydrochloric acid (HCl, 1 M)
-
Round-bottom flask
-
Magnetic stirrer
-
Syringe pump (optional)
-
Vacuum filtration apparatus
Procedure:
-
Monomer Solution Preparation: Dissolve a specific amount of this compound in deionized water in a round-bottom flask. A typical concentration is in the range of 0.05 M to 0.2 M.
-
Oxidant Solution Preparation: Prepare a solution of the oxidant (e.g., APS or FeCl3) in deionized water. The molar ratio of oxidant to monomer is typically between 1:1 and 2.5:1.
-
Polymerization Reaction:
-
Place the flask containing the monomer solution in an ice bath and stir.
-
Slowly add the oxidant solution to the monomer solution dropwise or using a syringe pump over a period of 30-60 minutes.
-
A color change to dark green or black indicates the initiation of polymerization.
-
Allow the reaction to proceed for 2 to 24 hours at room temperature with continuous stirring.
-
-
Purification:
-
Collect the precipitated polymer by vacuum filtration.
-
Wash the polymer powder sequentially with deionized water, 1 M HCl, and ethanol to remove unreacted monomer, oxidant, and oligomers.
-
Dry the purified polymer powder in a vacuum oven at 60 °C overnight.
-
Protocol 2: Electrochemical Polymerization
This protocol describes the deposition of a functionalized polypyrrole film on a conductive substrate.
Materials:
-
This compound (monomer)
-
Acetonitrile (or other suitable organic solvent)
-
Tetrabutylammonium hexafluorophosphate (TBAPF6) or other supporting electrolyte
-
Indium tin oxide (ITO) coated glass slide (working electrode)
-
Platinum wire or foil (counter electrode)
-
Ag/AgCl electrode (reference electrode)
-
Electrochemical cell
-
Potentiostat/Galvanostat
Procedure:
-
Electrolyte Solution Preparation: Prepare a solution of the monomer (e.g., 0.1 M) and the supporting electrolyte (e.g., 0.1 M TBAPF6) in the chosen solvent (e.g., acetonitrile).
-
Electrochemical Cell Setup:
-
Assemble a three-electrode electrochemical cell with the ITO slide as the working electrode, a platinum counter electrode, and a Ag/AgCl reference electrode.
-
Fill the cell with the electrolyte solution.
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.
-
-
Electropolymerization:
-
Perform electropolymerization using cyclic voltammetry (CV) or potentiostatic methods.
-
For CV, cycle the potential between appropriate limits (e.g., -0.5 V to +1.2 V vs. Ag/AgCl) for a set number of cycles. The polymer film will deposit on the working electrode.
-
For the potentiostatic method, apply a constant potential (e.g., +0.8 V to +1.0 V vs. Ag/AgCl) for a specific duration to control the film thickness.
-
-
Post-treatment:
-
After polymerization, rinse the polymer-coated electrode with the pure solvent to remove any residual monomer and electrolyte.
-
Dry the film under a stream of inert gas or in a vacuum oven.
-
Visualizations
Oxidative Polymerization Mechanism
The chemical and electrochemical polymerization of pyrrole derivatives proceeds via an oxidative mechanism. The process involves the formation of radical cations, which then couple to form dimers and subsequently longer polymer chains.
Caption: Oxidative polymerization workflow of pyrrole derivatives.
Drug Delivery Application Workflow
This diagram illustrates a potential workflow for a drug delivery system based on a polymer of this compound.
Caption: Workflow for a stimulus-responsive drug delivery system.
References
- 1. Polypyrrole salts and bases: superior conductivity of nanotubes and their stability towards the loss of conductivity by deprotonation - RSC Advances (RSC Publishing) DOI:10.1039/C6RA19461C [pubs.rsc.org]
- 2. Carboxylic Acid-Functionalized Conductive Polypyrrole as a Bioactive Platform for Cell Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uwcscholar.uwc.ac.za:8443 [uwcscholar.uwc.ac.za:8443]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Electrically Stimulated Tunable Drug Delivery From Polypyrrole-Coated Polyvinylidene Fluoride [frontiersin.org]
Application Notes and Protocols for Agrochemical Development using 1,5-Dimethyl-1H-pyrrole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Dimethyl-1H-pyrrole-2-carboxylic acid is a heterocyclic aromatic compound with potential applications in the development of novel agrochemicals. Pyrrole-based structures are found in various natural and synthetic molecules exhibiting a wide range of biological activities, including antifungal, insecticidal, and herbicidal properties. This document provides a comprehensive overview of the potential applications of this compound in agrochemical research and development, along with detailed protocols for its derivatization and biological evaluation. While specific biological activity data for this compound is limited in publicly available literature, the information presented here is based on the well-established activities of structurally related pyrrole carboxylic acid derivatives and provides a strong foundation for initiating research programs.
Potential Agrochemical Applications
Derivatives of this compound, particularly amides and esters, are promising candidates for development as:
-
Fungicides: Pyrrole carboxamides have been shown to be effective inhibitors of succinate dehydrogenase (SDH) in the mitochondrial respiratory chain of fungi, a well-established mode of action for fungicides. This leads to the disruption of the fungal pathogen's energy supply and ultimately, cell death.
-
Insecticides: Certain pyrrole derivatives have demonstrated insecticidal activity against various pests. The mode of action can vary, but some compounds are known to interfere with vital physiological processes in insects.
-
Herbicides: Carboxylic acid derivatives are a cornerstone of herbicide development. While specific data for pyrrole-based herbicides is less common, the structural features of this compound suggest that its derivatives could be designed to inhibit key enzymes in plant biosynthetic pathways.
Data Presentation: Biological Activity of Structurally Related Pyrrole Derivatives
The following tables summarize the biological activity of various pyrrole carboxylic acid derivatives, providing a basis for understanding the potential of this compound in agrochemical applications.
Table 1: Fungicidal Activity of Pyrrole Carboxamide Derivatives against Plant Pathogens
| Compound/Derivative | Target Pathogen | Assay Type | Efficacy (EC50/Inhibition %) | Reference |
| N-(2-(1H-indazol-1-yl)phenyl)-2-(trifluoromethyl)benzamide | Pythium aphanidermatum | Mycelial Growth Inhibition | EC50 = 16.75 µg/mL | [1] |
| N-(2-(1H-indazol-1-yl)phenyl)-2-(trifluoromethyl)benzamide | Rhizoctonia solani | Mycelial Growth Inhibition | EC50 = 19.19 µg/mL | [1] |
| Phenylpyrrole Analogues | Rhizoctonia cerealis | Fungicidal Activity | > 90% inhibition at 50 µg/mL | [2] |
| Phenylpyrrole Analogues | Sclerotinia sclerotiorum | Fungicidal Activity | > 60% inhibition at 50 µg/mL | [2] |
Table 2: Insecticidal Activity of Pyrrole Derivatives
| Compound/Derivative | Target Insect | Assay Type | Efficacy (LC50) | Reference |
| 2-[(3-cyano-5-aryl-1H-pyrrol-2-yl)thio]acetic acid derivatives | Spodoptera littoralis (2nd instar larvae) | Leaf-dip Bioassay | LC50 = 0.1306 - 5.883 ppm | [3][4] |
| 1H-pyrazole-5-carboxylic acid derivatives | Aphis fabae | Foliar Spray | 85.7% mortality at 12.5 mg/L | [5] |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound derivatives and their subsequent biological evaluation.
Protocol 1: Synthesis of 1,5-Dimethyl-1H-pyrrole-2-carboxamides
This protocol describes a general method for the synthesis of amide derivatives from this compound.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
An appropriate amine (R-NH₂)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Acid Chloride Formation:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DCM.
-
Add thionyl chloride or oxalyl chloride (1.2 equivalents) dropwise at 0 °C.
-
Allow the reaction to stir at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.
-
-
Amide Coupling:
-
Dissolve the crude acid chloride in anhydrous DCM.
-
In a separate flask, dissolve the desired amine (1.1 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM.
-
Add the amine solution dropwise to the acid chloride solution at 0 °C.
-
Allow the reaction to stir at room temperature overnight.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterize the final product by NMR and mass spectrometry.
-
Protocol 2: In Vitro Antifungal Bioassay (Mycelial Growth Inhibition)
This protocol outlines a method to assess the fungicidal activity of synthesized compounds against various plant pathogenic fungi.
Materials:
-
Synthesized 1,5-dimethyl-1H-pyrrole-2-carboxamide derivatives
-
Potato Dextrose Agar (PDA) medium
-
Cultures of target fungi (e.g., Rhizoctonia solani, Fusarium oxysporum, Botrytis cinerea)
-
Dimethyl sulfoxide (DMSO)
-
Sterile petri dishes (90 mm)
-
Sterile cork borer (5 mm)
-
Commercial fungicide (positive control, e.g., boscalid)
Procedure:
-
Preparation of Test Solutions:
-
Dissolve the synthesized compounds and the positive control in DMSO to prepare stock solutions (e.g., 10 mg/mL).
-
Prepare serial dilutions of the stock solutions to achieve the desired final concentrations in the PDA medium (e.g., 1, 5, 10, 25, 50 µg/mL).
-
-
Poisoned Food Technique:
-
Autoclave the PDA medium and cool it to approximately 45-50 °C.
-
Add the appropriate volume of the test compound solution to the molten PDA to achieve the desired final concentration. Add an equivalent volume of DMSO to the control plates.
-
Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
-
Inoculation:
-
From the edge of an actively growing fungal culture, take a 5 mm mycelial disc using a sterile cork borer.
-
Place the mycelial disc, mycelium-side down, in the center of each PDA plate (both treated and control).
-
-
Incubation and Data Collection:
-
Incubate the plates at the optimal temperature for the specific fungus (e.g., 25-28 °C) in the dark.
-
Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals until the fungus in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where: dc = average diameter of the fungal colony in the control plate, and dt = average diameter of the fungal colony in the treated plate.
-
-
Determine the EC50 (Effective Concentration to inhibit 50% of growth) value for each compound by probit analysis.
-
Protocol 3: Insecticidal Bioassay (Leaf-Dip Method)
This protocol is designed to evaluate the insecticidal activity of the synthesized compounds against chewing insects like the cotton leafworm (Spodoptera littoralis).
Materials:
-
Synthesized this compound derivatives (e.g., esters or amides)
-
Acetone or another suitable solvent
-
Triton X-100 or another non-ionic surfactant
-
Distilled water
-
Cotton or cabbage leaves
-
Second or third instar larvae of Spodoptera littoralis
-
Petri dishes or ventilated containers
-
Commercial insecticide (positive control)
Procedure:
-
Preparation of Test Solutions:
-
Dissolve the synthesized compounds in a small amount of acetone and then dilute with distilled water containing a surfactant (e.g., 0.1% Triton X-100) to obtain a series of concentrations (e.g., 1, 10, 50, 100 ppm).
-
Prepare a control solution with acetone and surfactant in water.
-
-
Treatment of Leaves:
-
Cut fresh, untreated cotton or cabbage leaves into discs of a suitable size.
-
Dip each leaf disc into the respective test solution for 10-20 seconds.
-
Allow the leaves to air-dry completely.
-
-
Bioassay:
-
Place one treated leaf disc into each petri dish or ventilated container.
-
Introduce a known number of larvae (e.g., 10) into each container.
-
Seal the containers with a ventilated lid to allow for air exchange.
-
-
Incubation and Data Collection:
-
Maintain the containers at a controlled temperature (e.g., 25 ± 2 °C) and photoperiod (e.g., 16:8 h light:dark).
-
Record larval mortality at 24, 48, and 72 hours after treatment. Larvae are considered dead if they do not move when prodded with a fine brush.
-
Calculate the percentage of mortality for each concentration, correcting for control mortality using Abbott's formula if necessary.
-
Determine the LC50 (Lethal Concentration to kill 50% of the population) value for each compound using probit analysis.
-
Visualizations
Diagram 1: General Workflow for Agrochemical Development
Caption: Workflow for the development of agrochemicals from this compound.
Diagram 2: Proposed Mode of Action for Fungicidal Pyrrole Carboxamides
Caption: Inhibition of fungal respiration by pyrrole carboxamide fungicides.
References
- 1. 2,4-Dicarboxy-pyrroles as selective non-competitive mGluR1 antagonists: further characterization of 3,5-dimethyl pyrrole-2,4-dicarboxylic acid 2-propyl ester 4-(1,2,2-trimethyl-propyl) ester and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C7H9NO2) [pubchemlite.lcsb.uni.lu]
- 3. scienceopen.com [scienceopen.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Functionalization of the Pyrrole Ring in 1,5-dimethyl-1H-pyrrole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of common functionalization strategies for the pyrrole ring of 1,5-dimethyl-1H-pyrrole-2-carboxylic acid, a versatile scaffold in medicinal chemistry. The protocols provided are based on established methods for pyrrole chemistry and can be adapted for this specific substrate.
Introduction
The pyrrole ring is a privileged scaffold in numerous biologically active compounds. The functionalization of this compound allows for the exploration of chemical space and the development of novel derivatives with potential therapeutic applications. The existing methyl and carboxylic acid groups on the pyrrole ring influence the regioselectivity of electrophilic substitution reactions. The electron-donating methyl groups activate the ring, while the carboxylic acid group is a deactivating group. The positions C3 and C4 are the most likely sites for electrophilic attack.
Functionalization Strategies
The primary methods for functionalizing the pyrrole ring of this compound involve electrophilic substitution reactions, including halogenation, nitration, and acylation.
Caption: Overview of electrophilic substitution reactions on this compound.
Experimental Protocols
1. Halogenation (Bromination)
This protocol describes the bromination of the pyrrole ring, which is expected to occur at the C4 position.
Protocol:
-
Dissolve this compound (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-bromo-1,5-dimethyl-1H-pyrrole-2-carboxylic acid.
2. Nitration
Direct nitration of pyrroles with strong acids can lead to polymerization. A milder approach using acetyl nitrate is recommended. The nitration is expected to occur at the C4 position.
Protocol:
-
In a flask cooled to -10 °C, slowly add fuming nitric acid (1 equivalent) to acetic anhydride (10 equivalents) with stirring to prepare the acetyl nitrate reagent.
-
In a separate flask, dissolve this compound (1 equivalent) in acetic anhydride.
-
Cool the pyrrole solution to -10 °C and slowly add the pre-formed acetyl nitrate solution dropwise, maintaining the temperature below 0 °C.
-
Stir the reaction mixture at low temperature and monitor its progress by TLC.
-
Upon completion, pour the reaction mixture onto ice-water and extract the product with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the product by column chromatography to yield 4-nitro-1,5-dimethyl-1H-pyrrole-2-carboxylic acid.
3. Acylation (Formylation via Vilsmeier-Haack Reaction)
The Vilsmeier-Haack reaction is a mild method for formylating electron-rich aromatic rings like pyrrole. The formylation is anticipated to occur at the C4 position.
Protocol:
-
In a two-necked flask under a nitrogen atmosphere, place anhydrous N,N-dimethylformamide (DMF) (3 equivalents) and cool to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise with stirring, keeping the temperature below 5 °C. The formation of the Vilsmeier reagent will be observed.
-
Stir the mixture at 0 °C for 30 minutes.
-
Dissolve this compound (1 equivalent) in anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 40-50 °C for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture and pour it onto crushed ice with vigorous stirring.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase and purify the residue by column chromatography to obtain 4-formyl-1,5-dimethyl-1H-pyrrole-2-carboxylic acid.
Quantitative Data
The following table summarizes expected outcomes for the functionalization of this compound and its analogs based on literature for similar compounds. Actual yields may vary depending on reaction conditions.
| Functionalization | Reagents | Product | Expected Yield (%) | Spectroscopic Data (¹H NMR, δ ppm) | Reference |
| Bromination | NBS, THF | 4-Bromo-1,5-dimethyl-1H-pyrrole-2-carboxylic acid | 70-85 | 6.8-7.0 (s, 1H, H-3), 3.7-3.8 (s, 3H, N-CH₃), 2.2-2.3 (s, 3H, C5-CH₃) | Adapted from[1] |
| Nitration | HNO₃, Ac₂O | 4-Nitro-1,5-dimethyl-1H-pyrrole-2-carboxylic acid | 40-60 | 7.8-8.0 (s, 1H, H-3), 3.9-4.0 (s, 3H, N-CH₃), 2.4-2.5 (s, 3H, C5-CH₃) | General method |
| Formylation | POCl₃, DMF | 4-Formyl-1,5-dimethyl-1H-pyrrole-2-carboxylic acid | 60-75 | 9.7-9.8 (s, 1H, CHO), 7.5-7.6 (s, 1H, H-3), 3.8-3.9 (s, 3H, N-CH₃), 2.3-2.4 (s, 3H, C5-CH₃) | General method[2][3][4] |
| Acetylation | Ac₂O, AlCl₃ | 4-Acetyl-1,5-dimethyl-1H-pyrrole-2-carboxylic acid | 50-70 | 2.4-2.5 (s, 3H, COCH₃), 7.3-7.4 (s, 1H, H-3), 3.8-3.9 (s, 3H, N-CH₃), 2.3-2.4 (s, 3H, C5-CH₃) | Based on[5] |
Experimental Workflow
Caption: A typical workflow for the functionalization of this compound.
Applications in Drug Development
Derivatives of this compound are of interest in drug discovery due to the diverse biological activities exhibited by substituted pyrroles. Halogenated pyrroles have shown potential as antibacterial and anticancer agents.[6][7] Acyl and other substituted pyrrole derivatives have been investigated as inhibitors of various enzymes, including cyclooxygenases (COX-1 and COX-2), which are key targets in inflammation.[8][9][10]
Potential Signaling Pathway Inhibition: Cyclooxygenase (COX) Pathway
Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes, thereby blocking the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. Functionalized this compound derivatives could potentially act as COX inhibitors.
Caption: Inhibition of the COX pathway by a potential pyrrole-based inhibitor.
By modifying the substituents on the pyrrole ring, researchers can fine-tune the compound's potency, selectivity, and pharmacokinetic properties, leading to the development of novel therapeutic agents.
References
- 1. vlifesciences.com [vlifesciences.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Buy 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid | 2386-28-9 [smolecule.com]
- 6. Buy 4-bromo-1H-pyrrole-2-carboxylic Acid | 27746-02-7 [smolecule.com]
- 7. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The pyrrole moiety as a template for COX-1/COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclooxygenase-2 inhibitors. 1,5-diarylpyrrol-3-acetic esters with enhanced inhibitory activity toward cyclooxygenase-2 and improved cyclooxygenase-2/cyclooxygenase-1 selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,5-dimethyl-1H-pyrrole-2-carboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 1,5-dimethyl-1H-pyrrole-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic strategy for this compound?
A1: A common and reliable strategy is a three-step synthesis. This involves an initial ring formation to create a pyrrole scaffold, followed by N-methylation, and concluding with the hydrolysis of an ester to yield the final carboxylic acid. This multi-step approach allows for better control and optimization at each stage.
Q2: Which pyrrole synthesis method is recommended for the initial ring formation?
A2: Both the Paal-Knorr and Knorr pyrrole syntheses are highly effective. The Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, is often praised for its operational simplicity and good yields.[1][2] The Knorr synthesis, condensing an α-amino ketone with a β-dicarbonyl compound, is also extremely versatile for producing polysubstituted pyrroles.[3] The choice often depends on the availability of the specific starting materials.
Q3: What are the critical factors for achieving a high yield in the N-methylation step?
A3: The N-methylation of a pyrrole ring requires the deprotonation of the N-H group. Therefore, the selection of a suitable base is critical. Strong bases such as sodium hydride (NaH) or potassium hydride (KH) in an anhydrous polar aprotic solvent like DMF or THF are commonly used.[4] The choice of the methylating agent (e.g., methyl iodide or dimethyl sulfate) and careful control of the reaction temperature are also crucial to prevent side reactions.
Q4: Can the final ester hydrolysis step affect the overall yield?
A4: Yes, the saponification (alkaline hydrolysis) of the ethyl ester must be carefully controlled.[5] While effective, prolonged exposure to strong basic conditions or high temperatures can potentially lead to degradation of the pyrrole ring. The subsequent acidification step to protonate the carboxylate salt must also be performed carefully to ensure complete precipitation of the product without promoting side reactions.
Synthesis Workflow and Troubleshooting
The synthesis of this compound can be visualized as a three-stage process. Below is a general workflow diagram followed by a detailed troubleshooting guide for each step.
Caption: Overall synthetic workflow for this compound.
Troubleshooting Guide
Step 1: Knorr Synthesis of Ethyl 5-methyl-1H-pyrrole-2-carboxylate
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Impure Starting Materials: Reagents may contain impurities that inhibit the reaction. 2. Instability of α-amino ketone: This intermediate is prone to self-condensation.[3] 3. Suboptimal Temperature: Reaction may be too slow at low temperatures or side reactions may occur at high temperatures. | 1. Ensure all starting materials are pure and solvents are anhydrous. 2. Generate the α-amino ketone in situ from a more stable precursor, such as an α-oximino ketone, using a reducing agent like zinc powder in acetic acid.[3] 3. Optimize the reaction temperature. A typical range for Knorr synthesis is 80-100°C. Monitor progress using TLC. |
| Formation of Dark, Tarry Byproducts | 1. Polymerization: Pyrroles can polymerize under strongly acidic conditions or at high temperatures.[6][7] 2. Side Reactions: Aldol-type condensation of the starting materials can occur.[6] | 1. Use milder acidic conditions (e.g., glacial acetic acid). Avoid strong mineral acids. Maintain a consistent temperature and avoid overheating. 2. Ensure the stoichiometry of the reactants is correct to favor the desired condensation. |
| Difficult Purification | 1. Complex Reaction Mixture: Presence of multiple byproducts and unreacted starting materials. 2. Product Oiling Out: The product may not crystallize properly from the reaction or recrystallization solvent. | 1. After reaction completion, pour the mixture into cold water to precipitate the crude product.[3] 2. Purify the crude product via column chromatography on silica gel or by recrystallization from a suitable solvent system like ethanol/water. |
Step 2: N-Methylation of Ethyl 5-methyl-1H-pyrrole-2-carboxylate
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction / Low Yield | 1. Insufficiently Strong Base: The pyrrole N-H is weakly acidic and requires a strong base for complete deprotonation.[4] 2. Presence of Moisture: Water will quench the strong base (e.g., NaH) and the pyrrole anion. 3. Low Reactivity of Methylating Agent: The chosen methylating agent may not be reactive enough under the conditions. | 1. Use a strong base like sodium hydride (NaH, 60% dispersion in mineral oil) or potassium hydroxide (KOH) in DMSO.[4] 2. Use anhydrous solvents (e.g., dry DMF or THF) and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). 3. Methyl iodide (CH₃I) is generally more reactive than dimethyl sulfate. Ensure it is added at a controlled temperature (e.g., 0°C) to manage exothermicity. |
| Formation of Side Products (e.g., C-alkylation) | 1. Reaction Conditions: The nature of the cation and solvent can influence the site of alkylation. | 1. N-alkylation is generally favored in polar aprotic solvents like DMF. Ensure complete deprotonation of the nitrogen before adding the methylating agent. |
| Product is Difficult to Isolate | 1. Emulsion during Workup: The use of DMF can sometimes lead to emulsions during aqueous extraction. | 1. After the reaction, carefully quench with water or a saturated ammonium chloride solution. Dilute the mixture with a larger volume of a less polar solvent like ethyl acetate or diethyl ether before washing with water and brine to break up emulsions. |
Step 3: Saponification to this compound
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Hydrolysis | 1. Insufficient Reaction Time or Temperature: The saponification reaction may not have gone to completion. 2. Insufficient Base: The amount of base may not be enough to fully hydrolyze the ester. | 1. Heat the reaction mixture under reflux for an adequate amount of time (monitor by TLC until the starting material disappears). A typical duration is 2-4 hours.[5] 2. Use a molar excess of the base (e.g., 2-3 equivalents of KOH or NaOH). |
| Low Yield of Final Product | 1. Product Degradation: The pyrrole ring can be sensitive to harsh basic conditions over long periods. 2. Incomplete Precipitation: The product may not fully precipitate upon acidification if the pH is not optimal or if the product has some solubility in the aqueous medium. | 1. Avoid excessively long reaction times. Once the reaction is complete, proceed with the workup promptly. 2. Cool the reaction mixture in an ice bath before and during acidification. Adjust the pH carefully with a suitable acid (e.g., 1M HCl) to approximately pH 3-4 to ensure maximum precipitation. Collect the solid by vacuum filtration. |
| Product is Discolored | 1. Aerial Oxidation: Pyrrole compounds can be susceptible to oxidation, which can lead to discoloration. | 1. Minimize exposure of the final product to air and light. Store the purified compound under an inert atmosphere if necessary. |
Experimental Protocols & Data
Protocol 1: Synthesis of Ethyl 5-methyl-1H-pyrrole-2-carboxylate
This protocol is based on a modified Knorr pyrrole synthesis.
-
Preparation of α-amino ketone (in situ): In a round-bottom flask, suspend ethyl 2-chloroacetoacetate (1.0 equiv.) and zinc dust (1.2 equiv.) in glacial acetic acid.
-
Condensation: Add 3-aminobutan-2-one hydrochloride (1.0 equiv.) to the mixture.
-
Reaction: Heat the mixture with stirring at 80-90°C for 3 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water.
-
Isolation: Collect the precipitated crude product by vacuum filtration, wash thoroughly with water, and air dry.
-
Purification: Recrystallize the crude solid from an ethanol/water mixture to yield the pure product.
Protocol 2: Synthesis of Ethyl 1,5-dimethyl-1H-pyrrole-2-carboxylate
-
Setup: To an oven-dried, three-necked flask under a nitrogen atmosphere, add anhydrous DMF.
-
Deprotonation: Cool the flask in an ice bath (0°C) and add sodium hydride (NaH, 60% dispersion in oil, 1.2 equiv.) portion-wise with stirring.
-
Substrate Addition: Slowly add a solution of ethyl 5-methyl-1H-pyrrole-2-carboxylate (1.0 equiv.) in anhydrous DMF to the suspension. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Methylation: Cool the mixture back to 0°C and add methyl iodide (1.2 equiv.) dropwise. Allow the reaction to stir at room temperature overnight.
-
Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract the mixture with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by silica gel column chromatography.
Protocol 3: Synthesis of this compound
-
Saponification: Dissolve ethyl 1,5-dimethyl-1H-pyrrole-2-carboxylate (1.0 equiv.) in a mixture of ethanol and water. Add potassium hydroxide (KOH, 3.0 equiv.) and heat the mixture to reflux for 3 hours.
-
Solvent Removal: After cooling, remove the ethanol under reduced pressure.
-
Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Acidify the solution to pH 3-4 by slowly adding 1M HCl with stirring.
-
Isolation: Collect the resulting precipitate by vacuum filtration.
-
Purification: Wash the solid with cold water and dry under vacuum to obtain the final product.
Yield Optimization Data (Illustrative)
The following tables provide illustrative data on how reaction parameters can influence yields, based on general principles of these reaction types.
Table 1: N-Methylation Yield Optimization
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ (1.5) | Acetone | Reflux | 12 | 45 |
| 2 | KOH (1.5) | DMSO | 25 | 6 | 75 |
| 3 | NaH (1.2) | THF | 25 | 4 | 88 |
| 4 | NaH (1.2) | DMF | 25 | 4 | >90 |
Table 2: Ester Hydrolysis Yield Optimization
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaOH (2.0) | EtOH/H₂O | Reflux | 6 | 85 |
| 2 | KOH (3.0) | EtOH/H₂O | Reflux | 3 | >95 |
| 3 | LiOH (2.0) | THF/H₂O | 50 | 8 | 90 |
| 4 | KOH (3.0) | EtOH/H₂O | 25 | 24 | 80 |
Troubleshooting Logic Diagram
This diagram outlines a decision-making process for troubleshooting low yield issues.
References
Technical Support Center: Purification of Crude 1,5-dimethyl-1H-pyrrole-2-carboxylic acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of crude 1,5-dimethyl-1H-pyrrole-2-carboxylic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Recovery After Purification | - Incomplete precipitation during recrystallization. - Product loss during transfers. - Adsorption of the product onto the stationary phase during column chromatography. - Incomplete extraction during acid-base workup. | - Ensure the recrystallization solvent is fully saturated at high temperature and cooled sufficiently. - Minimize the number of transfer steps. - In column chromatography, consider adding a small amount of a competitive polar solvent or acid to the eluent. - Ensure complete protonation/deprotonation during acid-base extraction by checking the pH of the aqueous layer. |
| Product is Colored (Yellow/Brown) | - Presence of polymeric or oxidized impurities. Pyrroles can be sensitive to air and light. - Co-elution of colored impurities during chromatography. | - Treat the crude material with activated carbon during recrystallization. - Perform all purification steps under an inert atmosphere (e.g., nitrogen or argon) and protect from light. - Optimize the mobile phase in column chromatography for better separation of colored impurities. |
| Oily Product Instead of Solid | - Presence of residual solvent. - Impurities depressing the melting point. - The compound may be a low-melting solid or an oil at room temperature if impure. | - Ensure the purified product is thoroughly dried under vacuum. - Re-purify the product using an alternative method (e.g., column chromatography followed by recrystallization). - Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. |
| Streaking on TLC Plate | - The compound is too polar for the chosen eluent system. - The carboxylic acid is interacting strongly with the silica gel. | - Increase the polarity of the mobile phase. - Add a small amount of a polar solvent like methanol or an acid like acetic acid to the eluent to reduce tailing. |
| Multiple Spots on TLC After Purification | - Incomplete separation of impurities. - Decomposition of the product on the stationary phase (e.g., silica gel). | - Re-run column chromatography with a shallower solvent gradient or a different solvent system. - Consider using a less acidic stationary phase like alumina or deactivating the silica gel with a base (e.g., triethylamine) if the compound is unstable. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities largely depend on the synthetic route. However, they can include unreacted starting materials, reagents from the synthesis, and byproducts such as N-methylated starting materials or products from incomplete cyclization. Polymeric and oxidized pyrrole species are also common, often leading to a darker color of the crude product.
Q2: What is the best initial approach for purifying this compound?
A2: For small-scale purification (<1g), flash column chromatography is often effective for removing a wide range of impurities. For larger scales, a combination of acid-base extraction followed by recrystallization is a practical approach.
Q3: How can I effectively remove baseline impurities that are not acidic?
A3: An acid-base extraction is an excellent method for this. Dissolve the crude product in an organic solvent like ethyl acetate and extract with an aqueous base (e.g., sodium bicarbonate solution). The this compound will move into the aqueous layer as its carboxylate salt, leaving non-acidic impurities in the organic layer. The carboxylic acid can then be recovered by acidifying the aqueous layer and extracting it back into an organic solvent.
Q4: My compound appears to be degrading during column chromatography on silica gel. What can I do?
A4: Pyrrole derivatives can be sensitive to the acidic nature of silica gel. Consider using a less acidic stationary phase like neutral alumina. Alternatively, you can deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine.
Q5: What are suitable storage conditions for the purified this compound?
A5: Due to its potential sensitivity to air and light, it is recommended to store the purified compound under an inert atmosphere (argon or nitrogen) at low temperatures (2-8°C) and protected from light.
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This method is effective for separating the acidic product from neutral or basic impurities.
Materials:
-
Crude this compound
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Beakers and flasks
-
Rotary evaporator
Procedure:
-
Dissolve the crude product in ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of saturated aqueous sodium bicarbonate solution, stopper the funnel, and shake vigorously, venting frequently to release any pressure buildup.
-
Allow the layers to separate. Drain the lower aqueous layer into a clean flask.
-
Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times. Combine all aqueous extracts.
-
The organic layer, containing neutral impurities, can be washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated to identify any byproducts.
-
Cool the combined aqueous extracts in an ice bath and slowly acidify by adding 1 M HCl dropwise with stirring until the pH is acidic (pH ~2-3, check with pH paper). The product should precipitate out if it is a solid, or the solution will become cloudy.
-
Extract the acidified aqueous layer with three portions of fresh ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified carboxylic acid.
Protocol 2: Purification by Recrystallization
This protocol is suitable for further purifying the product obtained from acid-base extraction or for crude material that is already relatively pure. The choice of solvent is critical and may require some initial screening.
Suggested Solvents for Screening:
-
Water
-
Ethanol/Water mixture
-
Ethyl acetate/Hexane mixture
-
Toluene
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent (or solvent mixture).
-
Gently heat the mixture with stirring (e.g., on a hot plate) until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.
-
If the solution is colored, you may add a small amount of activated carbon and heat for a few more minutes.
-
If activated carbon was used, perform a hot filtration to remove it.
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove all traces of solvent.
Protocol 3: Purification by Flash Column Chromatography
This method is ideal for small-scale purification and for separating impurities with similar polarities to the product.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Chromatography column
-
Eluent (e.g., a mixture of hexanes and ethyl acetate with a small amount of acetic or formic acid)
-
Collection tubes
-
TLC plates and developing chamber
Procedure:
-
Prepare a slurry of silica gel in the chosen eluent and pack the column.
-
Pre-elute the column with the eluent.
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Load the sample onto the top of the silica gel bed.
-
Elute the column with the solvent mixture, collecting fractions. A common starting eluent for a related pyrrole compound is a mixture of dichloromethane and ethyl acetate (e.g., 8:2). For this carboxylic acid, a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing) with the addition of 0.5-1% acetic acid to the mobile phase is a good starting point.
-
Monitor the fractions by TLC.
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified this compound.
Quantitative Data Summary
The following table provides estimated yields and purity levels for the different purification methods. Note that actual values will vary depending on the initial purity of the crude material and the specific experimental conditions.
| Purification Method | Typical Purity | Expected Yield | Scale | Notes |
| Acid-Base Extraction | 85-95% | 70-90% | Medium to Large | Excellent for removing neutral and basic impurities. |
| Recrystallization | >98% | 50-85% | Small to Large | Highly dependent on finding a suitable solvent system. |
| Flash Column Chromatography | >98% | 60-95% | Small to Medium | Very effective for separating closely related impurities but can be time-consuming. |
Visualizations
Logical Workflow for Purification
The following diagram illustrates a decision-making workflow for the purification of crude this compound.
Caption: A decision-making workflow for the purification of this compound.
Signaling Pathway for Troubleshooting Low Yield
This diagram outlines the logical steps to troubleshoot low recovery of the purified product.
Caption: Troubleshooting guide for low yield in purification.
Technical Support Center: Pyrrole-2-Carboxylic Acid Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyrrole-2-carboxylic acid and its derivatives. The following sections address common side reactions, offering detailed experimental protocols and preventative measures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to provide direct answers to common issues encountered during the synthesis of pyrrole-2-carboxylic acid.
Side Reaction: Decarboxylation
Question 1: My reaction is producing significant amounts of pyrrole as a byproduct, and I suspect decarboxylation of my target molecule, pyrrole-2-carboxylic acid. What causes this and how can I prevent it?
Answer: Decarboxylation, the loss of CO2 from the carboxylic acid group, is a common side reaction, particularly in acidic conditions.[1][2] The pyrrole ring's electron-rich nature can facilitate this process. The reaction is subject to acid catalysis, especially in strongly acidic solutions.[1][2] It can proceed through a mechanism involving the addition of water to the carboxyl group.[2][3]
Troubleshooting Strategies:
-
pH Control: Maintain a neutral or slightly basic pH during your reaction and workup. Pyrrole-2-carboxylic acid has been found to decarboxylate in acidic aqueous solutions, even at a pH as low as 2.6.[1]
-
Temperature Management: Avoid excessive heat, as high temperatures can promote decarboxylation. If heating is necessary, use the lowest effective temperature and monitor the reaction closely.
-
Protecting Groups: In multi-step syntheses, consider protecting the carboxylic acid functionality as an ester (e.g., ethyl ester) until the final step. Esters are generally more stable to decarboxylation.
Side Reaction: Oxidation and Polymerization
Question 2: My reaction mixture is turning dark brown or black, and I am isolating a dark, insoluble material along with my product. What is happening?
Answer: The darkening of the reaction mixture and formation of insoluble material are classic signs of pyrrole oxidation and subsequent polymerization to form polypyrrole.[4] Pyrroles are highly susceptible to oxidation due to their electron-rich aromatic ring. This process can be initiated by air (autoxidation), oxidizing agents, or even under acidic conditions.[4][5]
Troubleshooting Strategies:
-
Inert Atmosphere: To prevent air oxidation, conduct your reaction under an inert atmosphere, such as nitrogen or argon.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Avoid Strong Oxidants: Be cautious with the choice of reagents and avoid strong oxidizing agents unless they are a controlled part of your synthetic strategy.
-
Control Acidity: Strongly acidic conditions can promote polymerization.[4] If an acid catalyst is required, use the mildest acid possible and the lowest effective concentration.
-
Temperature Control: As with decarboxylation, lower temperatures can help to minimize oxidative side reactions.
Side Reaction: Furan Byproduct in Paal-Knorr Synthesis
Question 3: I am using the Paal-Knorr synthesis to prepare a substituted pyrrole-2-carboxylic acid derivative from a 1,4-dicarbonyl compound, but I am observing a significant amount of a furan byproduct. How can I improve the selectivity for the pyrrole product?
Answer: The formation of a furan byproduct is the most common side reaction in the Paal-Knorr synthesis. This occurs through an acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl starting material before it can react with the amine.[6][7]
Troubleshooting Strategies:
-
pH Control: The key to avoiding furan formation is to control the acidity. Strongly acidic conditions (pH < 3) favor the furan synthesis.[7] Aim for neutral or weakly acidic conditions. The addition of a weak acid like acetic acid can accelerate the pyrrole formation without significantly promoting the furan side reaction.[7]
-
Amine Concentration: Use a sufficient concentration of the primary amine or ammonia to favor the reaction pathway leading to the pyrrole.[6]
Quantitative Data on Side Reactions
While comprehensive quantitative data is often substrate-specific, the following table summarizes general trends observed for side product formation under different conditions.
| Side Reaction | Condition Favoring Side Reaction | Condition Minimizing Side Reaction | Expected Impact on Yield | Reference |
| Decarboxylation | Strongly acidic media (e.g., 10 M HCl) | Neutral to slightly basic pH | Increased yield of pyrrole, decreased yield of pyrrole-2-carboxylic acid | [1] |
| Oxidation/Polymerization | Presence of strong oxidants (e.g., FeCl3), acidic conditions | Inert atmosphere, degassed solvents, neutral pH | Formation of insoluble polypyrrole, significantly reduced yield of desired product | [4][8] |
| Furan Formation (Paal-Knorr) | Strongly acidic conditions (pH < 3) | Neutral or weakly acidic conditions (e.g., acetic acid) | Increased yield of furan byproduct, decreased yield of pyrrole product | [7] |
Experimental Protocols to Minimize Side Reactions
Protocol 1: Minimizing Decarboxylation during Saponification of Ethyl Pyrrole-2-carboxylate
This protocol describes the hydrolysis of an ethyl ester to the carboxylic acid under conditions that minimize decarboxylation.
Materials:
-
Ethyl pyrrole-2-carboxylate
-
Ethanol
-
Potassium hydroxide (KOH)
-
Deionized water (degassed)
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve ethyl pyrrole-2-carboxylate in ethanol in a round-bottom flask.
-
Add a solution of potassium hydroxide in degassed water to the flask.
-
Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). Avoid heating unless absolutely necessary.
-
Once the reaction is complete, cool the mixture in an ice bath.
-
Slowly add 1 M HCl to neutralize the solution to a pH of approximately 7. Monitor the pH carefully to avoid making the solution too acidic.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude pyrrole-2-carboxylic acid.
Protocol 2: Paal-Knorr Synthesis of a Substituted Pyrrole with Minimal Furan Byproduct
This protocol is adapted for the synthesis of substituted pyrroles from 1,4-dicarbonyl compounds, emphasizing conditions to suppress furan formation.[9]
Materials:
-
1,4-dicarbonyl compound
-
Primary amine or ammonium acetate
-
Glacial acetic acid (as catalyst and solvent)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve the 1,4-dicarbonyl compound in glacial acetic acid.
-
Add the primary amine (or ammonium acetate) to the solution.
-
Heat the reaction mixture to a gentle reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure substituted pyrrole.
Visualizing Reaction Pathways and Troubleshooting
Decarboxylation Pathway
The following diagram illustrates the acid-catalyzed decarboxylation of pyrrole-2-carboxylic acid.
Caption: Acid-catalyzed decarboxylation of pyrrole-2-carboxylic acid.
Oxidative Polymerization Pathway
This diagram shows a simplified pathway for the oxidative polymerization of pyrrole.
Caption: Simplified mechanism of oxidative polymerization of pyrrole.
Troubleshooting Workflow for Side Reactions
This workflow provides a logical approach to diagnosing and resolving common side reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up 1,5-Dimethyl-1H-pyrrole-2-carboxylic Acid Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the production of 1,5-dimethyl-1H-pyrrole-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing this compound?
A1: While specific literature on the large-scale synthesis of this compound is not extensively detailed in readily available public sources, the synthesis of substituted pyrroles is well-established. A common and adaptable method is the Paal-Knorr pyrrole synthesis. This involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[1][2] For this compound, a plausible route would involve the reaction of a 1,4-dicarbonyl precursor with methylamine, followed by functionalization to introduce the carboxylic acid group.
Q2: What are the primary challenges encountered when scaling up the production of this compound?
A2: Scaling up the synthesis of pyrrole derivatives often presents challenges such as:
-
Reaction Exotherms: The condensation reaction can be exothermic, requiring careful temperature control to prevent side reactions and ensure consistent product quality.
-
Impurity Profile: The impurity profile can change with scale. Side reactions, such as polymerization or the formation of isomers, may become more prevalent.[3]
-
Purification: Purification methods that are effective at the lab scale, such as column chromatography, may not be economically viable for large-scale production. Alternative methods like crystallization or distillation under reduced pressure are often necessary.[4][5]
-
Reagent Handling: Handling large quantities of reagents, some of which may be volatile or hazardous, requires specialized equipment and safety protocols.
Q3: How can I improve the yield and purity of my product at a larger scale?
A3: To optimize yield and purity during scale-up, consider the following:
-
Process Optimization: Systematically optimize reaction parameters such as temperature, pressure, reaction time, and stoichiometry of reactants.
-
Solvent Selection: Choose a solvent that not only facilitates the reaction but also allows for easy product isolation and purification.
-
Impurity Removal: Employ techniques like acid treatment to remove basic impurities or fractional distillation for separating components with different boiling points.[4][5]
-
Crystallization: Develop a robust crystallization procedure to isolate the final product with high purity. This may involve screening different solvents and temperature profiles.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction | - Increase reaction time or temperature.- Ensure adequate mixing.- Check the purity of starting materials. |
| Side reactions | - Lower the reaction temperature.- Optimize the rate of reagent addition. | |
| High Impurity Levels | Inefficient purification | - For basic impurities like pyrrolidine, consider an acid wash.[4][5]- If impurities are volatile, fractional distillation under reduced pressure can be effective.[5]- Develop a recrystallization protocol with an appropriate solvent system. |
| Reaction byproducts | - Adjust stoichiometry to minimize the formation of byproducts.- Investigate the effect of catalysts on selectivity. | |
| Product Discoloration | Oxidation or degradation | - Handle the product under an inert atmosphere (e.g., nitrogen or argon).- Store the product in a cool, dark place. |
| Difficulty in Isolation | Product is an oil or difficult to crystallize | - Attempt to form a salt of the carboxylic acid to facilitate crystallization.- Explore different solvent systems for crystallization or precipitation. |
Experimental Protocols
Protocol 1: Hypothetical Paal-Knorr Synthesis of a 1,5-Dimethyl-1H-pyrrole Intermediate
This is a generalized protocol based on the Paal-Knorr synthesis and should be adapted and optimized for the specific target molecule.
-
Reaction Setup: In a temperature-controlled reactor, charge the 1,4-dicarbonyl precursor and a suitable solvent (e.g., ethanol, acetic acid).
-
Reagent Addition: Slowly add a solution of methylamine to the reactor while maintaining the temperature below a predetermined setpoint to control the exotherm.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Purification: The crude intermediate may be purified by distillation or crystallization.
Protocol 2: Purification by Acid Treatment and Distillation
This protocol is adapted from methods for purifying crude pyrroles.[4][5]
-
Acid Treatment: To the crude product in a reaction flask, add an aqueous solution of a mineral acid (e.g., 10-30% sulfuric acid) to neutralize basic impurities.[4][5]
-
Phase Separation: If two phases form, separate the aqueous layer.
-
Distillation: Distill the organic phase under reduced pressure to isolate the purified pyrrole derivative. Collect the fraction corresponding to the boiling point of the desired product.
Data Presentation
Table 1: Illustrative Reaction Parameters for Paal-Knorr Synthesis
| Parameter | Lab Scale (1 g) | Pilot Scale (1 kg) | Production Scale (100 kg) |
| Reactant A (mol) | 0.01 | 10 | 1000 |
| Reactant B (mol) | 0.012 | 12 | 1200 |
| Solvent Volume (L) | 0.1 | 100 | 10000 |
| Temperature (°C) | 80 | 80-90 (controlled) | 85 (optimized) |
| Reaction Time (h) | 4 | 6-8 | 8-10 |
| Typical Yield (%) | 85 | 75-80 | 78 |
| Purity (%) | >98 (after chromatography) | >95 (after distillation) | >97 (after crystallization) |
Note: The data in this table is illustrative and will vary depending on the specific process and equipment.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for low yield or purity issues.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chim.it [chim.it]
- 4. benchchem.com [benchchem.com]
- 5. US5502213A - Purification of crude pyrroles - Google Patents [patents.google.com]
improving the stability of 1,5-dimethyl-1H-pyrrole-2-carboxylic acid in storage
Technical Support Center: 1,5-dimethyl-1H-pyrrole-2-carboxylic acid
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of the compound during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure long-term stability, the compound should be stored in a cool, dark, and dry place.[1][2] For solid material, it is recommended to keep it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen and moisture. Some suppliers recommend storage at temperatures as low as -20°C for maximal stability.[3]
Q2: My solid this compound has changed color from white/off-white to a yellowish or brownish hue. What does this indicate?
A2: A change in color is a common sign of chemical degradation. Pyrrole derivatives are susceptible to oxidation and autoxidation, especially when exposed to air and light, which can lead to the formation of colored byproducts and polymeric materials.[4]
Q3: I've observed the formation of insoluble particles in my solution of this compound. What is the likely cause?
A3: The formation of insoluble matter often points to polymerization.[2] Autoxidation can lead to the creation of polypyrrole, which is typically insoluble in common organic solvents.[2] This process can be accelerated by exposure to oxygen and light.
Q4: Is this compound sensitive to pH?
A4: Yes, pyrrole derivatives are known to be unstable in both strongly acidic and alkaline conditions.[5][6] Hydrolysis of the carboxylic acid group or degradation of the pyrrole ring can occur at pH extremes. The compound is generally most stable in a neutral medium.[5][6]
Q5: What are the primary degradation pathways for this compound?
A5: Based on the behavior of similar pyrrole derivatives, the main degradation pathways are likely to be oxidation, photodegradation, and acid/base-catalyzed hydrolysis.[2][5][6] Oxidation can lead to the formation of pyrrolinones and polymeric materials, while hydrolysis can affect the pyrrole ring itself.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
| Issue | Potential Cause | Troubleshooting Steps |
| Discoloration of Solid Compound | Oxidation/Photodegradation: Exposure to air (oxygen) and/or light. | 1. Store the compound in an amber vial or protect it from light. 2. Purge the container with an inert gas (argon or nitrogen) before sealing. 3. Store at recommended low temperatures (e.g., 0-8°C or -20°C).[7] |
| Precipitate/Insolubility in Solution | Polymerization: Caused by autoxidation. Solvent Impurities: Presence of acidic, basic, or metallic impurities in the solvent can catalyze degradation. | 1. Use freshly prepared solutions. 2. Degas solvents prior to use and work under an inert atmosphere. 3. Use high-purity, neutral solvents. 4. If insolubility is observed, try filtering the solution through a syringe filter before use, but be aware that this removes the degraded material, not the cause of degradation.[8] |
| Inconsistent Analytical Results (e.g., HPLC) | On-going Degradation: The compound may be degrading in the analytical sample solution. Batch-to-Batch Variability: Differences in purity or residual impurities from synthesis. | 1. Analyze samples immediately after preparation. 2. Use a stability-indicating analytical method that can separate the parent compound from its degradants. 3. Check the purity of new batches upon receipt and compare it to previous batches. |
| Low Yields in Reactions | Degradation under Reaction Conditions: The compound may not be stable under the specific pH, temperature, or oxidative/reductive conditions of your reaction. | 1. Review the stability profile of the compound. If your reaction conditions are harsh (e.g., strong acid/base, high temperature), consider if the compound is degrading. 2. Protect the reaction from light and air if oxidation or photolysis is suspected. |
Data Presentation: Representative Forced Degradation Study
The following table summarizes hypothetical results from a forced degradation study on this compound, conducted according to ICH guidelines.[5][6] The goal of such a study is to achieve 5-20% degradation to identify potential degradation products and establish a stability-indicating analytical method.[9]
| Stress Condition | Reagent/Condition | Time | Temperature | % Degradation (Hypothetical) | Major Degradation Products (Probable) |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | 15% | Ring-opened products, decarboxylated species |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | 60°C | 18% | Ring-opened products |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | 20% | N-oxides, Pyrrolinones, Polymeric materials |
| Thermal | Solid State | 48 hours | 80°C | 8% | Oxidative and polymeric byproducts |
| Photolytic | Solution (in Quartz) | 1.2 million lux hours | Room Temp | 12% | Photodimers, Oxidized species |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies as per ICH guidelines to investigate the stability of the compound and develop a stability-indicating HPLC method.[5][6][10]
1. Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
High-purity water
-
Calibrated pH meter, photostability chamber, temperature-controlled oven
-
HPLC system with a PDA detector and a C18 column
2. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 ACN:Water) at a concentration of 1 mg/mL.
3. Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C.
-
Withdraw aliquots at specified time points (e.g., 4, 8, 12, 24 hours).
-
Neutralize the aliquots with 0.1 M NaOH and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate the mixture at 60°C.
-
Withdraw aliquots at specified time points (e.g., 2, 4, 8 hours).
-
Neutralize the aliquots with 0.1 M HCl and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep the mixture at room temperature, protected from light.
-
Withdraw aliquots at specified time points and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place the solid compound in a temperature-controlled oven at 80°C.
-
After a specified period (e.g., 48 hours), dissolve the solid sample in a suitable solvent and dilute for HPLC analysis.
-
-
Photodegradation:
-
Expose a solution of the compound in a quartz cuvette to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[9]
-
Simultaneously, keep a control sample protected from light.
-
After the exposure period, dilute both samples for HPLC analysis.
-
4. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC-PDA method.
-
Monitor for the appearance of new peaks and the decrease in the area of the parent compound peak.
Mandatory Visualization
Troubleshooting Workflow for Stability Issues
The following diagram outlines a logical workflow for troubleshooting common stability issues encountered with this compound.
Caption: Troubleshooting workflow for stability issues.
References
- 1. medium.com [medium.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 5. resolvemass.ca [resolvemass.ca]
- 6. ijcrt.org [ijcrt.org]
- 7. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 8. Creating Software Engineering Flow Charts with Graphviz Dot [joeldare.com]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. biopharminternational.com [biopharminternational.com]
troubleshooting low yields in Friedel-Crafts acylation of pyrroles
Welcome to the technical support center for the Friedel-Crafts acylation of pyrroles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in the Friedel-Crafts acylation of pyrroles?
Low yields can stem from several factors, including:
-
Catalyst Inactivity: Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture. Any water in the glassware, solvents, or reagents will deactivate the catalyst.[1][2]
-
N-Acylation: The pyrrole nitrogen is nucleophilic and can be acylated in competition with the desired C-acylation, consuming reagents and forming a major byproduct.[3]
-
Polymerization: Pyrroles are electron-rich and can be prone to polymerization under the strongly acidic conditions of the reaction, leading to the formation of dark, insoluble materials.[3][4]
-
Deactivated Substrate: The presence of strongly electron-withdrawing groups on the pyrrole ring can deactivate it towards electrophilic substitution, hindering the reaction.[1]
-
Insufficient Catalyst: Unlike many catalytic reactions, Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid because the product ketone complexes with the catalyst, taking it out of the catalytic cycle.[1][5]
Q2: My main product is the N-acylated pyrrole. How can I favor C-acylation?
The primary strategy to prevent N-acylation is to protect the pyrrole nitrogen. Introducing an electron-withdrawing or sterically bulky group on the nitrogen reduces its nucleophilicity and sterically hinders attack at the nitrogen atom.[3] Common protecting groups include tosyl (Ts), benzenesulfonyl, or triisopropylsilyl (TIPS).
Q3: The reaction is producing a mixture of C2 and C3 acylated isomers. How can I control the regioselectivity?
Regioselectivity is a common challenge. Unsubstituted pyrroles typically favor acylation at the C2 position due to the greater resonance stabilization of the cationic intermediate.[3] To achieve C3 selectivity:
-
Sterically Bulky N-Protecting Groups: Introducing a large protecting group on the nitrogen, such as a triisopropylsilyl (TIPS) group, can sterically block the C2 and C5 positions, directing the acylating agent to the C3 position.[6]
-
Choice of Lewis Acid: The strength of the Lewis acid can influence the C2/C3 ratio. For example, with N-benzenesulfonylpyrrole, a strong Lewis acid like AlCl₃ tends to favor the 3-acyl product, whereas weaker Lewis acids like tin(IV) chloride (SnCl₄) or boron trifluoride etherate (BF₃·OEt₂) often yield the 2-isomer as the major product.[3][6]
Q4: My reaction mixture turned into a dark, insoluble polymer. What causes this and how can I prevent it?
This is likely due to the acid-catalyzed polymerization of the highly reactive pyrrole ring.[4] Pyrroles are electron-rich heterocycles that can be sensitive to strong acids.
-
Prevention:
-
Use an N-protecting group to reduce the ring's reactivity.
-
Employ milder Lewis acids or organocatalytic methods.
-
Maintain lower reaction temperatures to minimize side reactions.
-
Ensure slow, controlled addition of reagents.
-
Troubleshooting Guide
Problem 1: Low to No Conversion of Starting Material
| Possible Cause | Recommended Solution |
| Inactive Lewis Acid Catalyst | The catalyst (e.g., AlCl₃) is highly sensitive to moisture.[1][2] Use a fresh, unopened container of the Lewis acid or one that has been stored properly in a desiccator. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). |
| Insufficient Catalyst Loading | The ketone product forms a stable complex with the Lewis acid, effectively sequestering it.[1][5] Use at least a stoichiometric amount (1.1 equivalents or more) of the Lewis acid relative to the acylating agent. |
| Sub-optimal Temperature | The reaction may require heating to overcome the activation energy, or conversely, high temperatures may cause decomposition.[1] If the reaction is sluggish at room temperature, try gentle heating. If decomposition is observed, run the reaction at 0°C or lower. |
| Deactivated Pyrrole Ring | Strongly electron-withdrawing groups on the pyrrole ring can make it too electron-poor to undergo electrophilic substitution.[1] This method may not be suitable for such substrates. Consider alternative synthetic routes. |
Problem 2: Poor Regioselectivity (Mixture of C2 and C3 Isomers)
| Possible Cause | Recommended Solution |
| Inappropriate N-Protecting Group | For C3-acylation, the N-protecting group may not be providing enough steric hindrance. Use a bulky group like triisopropylsilyl (TIPS) to block the C2 position.[6] |
| Incorrect Lewis Acid | The choice of Lewis acid can significantly impact the C2/C3 ratio. For N-p-toluenesulfonylpyrrole, using AlCl₃ favors C3 acylation, while weaker Lewis acids like EtAlCl₂ or Et₂AlCl increase the proportion of the C2-acylated product.[6] A catalyst screen is recommended. |
| Solvent Effects | The polarity of the solvent can influence product ratios. For some aromatic systems, non-polar solvents may favor the kinetic product while polar solvents favor the thermodynamic product.[7] Experiment with solvents like dichloromethane (DCM), dichloroethane (DCE), or nitrobenzene. |
Experimental Protocols & Data
General Protocol for C3-Acylation of N-Tosylpyrrole
This protocol is adapted from studies demonstrating regioselective acylation.[6]
-
Preparation: Under an inert atmosphere (N₂), add aluminum chloride (AlCl₃, 2.0 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Solvent Addition: Add anhydrous dichloromethane (DCM) via syringe and cool the resulting suspension to 0°C in an ice bath.
-
Acyl Chloride Addition: Add the acyl chloride (1.2 equivalents) dropwise to the stirred suspension, ensuring the temperature remains below 5°C.
-
Substrate Addition: Dissolve N-p-toluenesulfonylpyrrole (1.0 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes.
-
Reaction: Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, carefully pour the mixture onto a mixture of crushed ice and concentrated HCl.[2]
-
Extraction: Stir vigorously until all solids dissolve. Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Comparative Data on Reaction Conditions
Table 1: Effect of Lewis Acid on Regioselectivity of Acylation of N-p-Toluenesulfonylpyrrole
| Lewis Acid | Equivalents of Lewis Acid | C3:C2 Isomer Ratio | Total Yield (%) |
| AlCl₃ | 2.0 | >95:5 | High |
| AlCl₃ | 1.0 | 85:15 | Moderate |
| EtAlCl₂ | 2.0 | 50:50 | Moderate |
| Et₂AlCl | 2.0 | <10:90 | Low-Moderate |
| Data synthesized from trends reported in the literature.[6] |
Table 2: Effect of Solvent on Acylation of N-p-Toluenesulfonylpyrrole with AlCl₃
| Solvent | Dielectric Constant | C3:C2 Isomer Ratio |
| Carbon Disulfide (CS₂) | 2.6 | 67:33 |
| Dichloromethane (CH₂Cl₂) | 9.1 | 80:20 |
| 1,2-Dichloroethane (DCE) | 10.4 | 85:15 |
| Nitrobenzene (PhNO₂) | 34.8 | >95:5 |
| Data synthesized from trends reported in the literature.[6] |
Visualizations
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields in pyrrole acylation.
Competing Acylation Pathways
Caption: Competing N-acylation vs. C-acylation pathways for pyrrole.
Factors Influencing C2 vs. C3 Regioselectivity
Caption: Key factors that control C2 versus C3 regioselectivity in acylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
preventing oxidation of pyrrole compounds during reaction
Welcome to the Technical Support Center for Pyrrole Chemistry. This resource is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter when working with pyrrole compounds, particularly concerning their oxidation during reactions.
Troubleshooting Guides
This section provides practical, question-and-answer formatted solutions to specific issues that may arise during your experiments.
Issue 1: My pyrrole starting material or reaction mixture is turning dark brown or black.
-
Question: I've noticed my pyrrole solution darkening significantly upon exposure to air or during a reaction. What is causing this, and how can I prevent it?
-
Answer: The darkening of pyrrole is a common issue and a clear indicator of oxidation and subsequent polymerization, leading to the formation of what is often called "pyrrole black."[1] Pyrrole is highly susceptible to oxidation, especially in the presence of air, light, and acidic conditions.[2][3]
To prevent this, you should:
-
Purify the Pyrrole Immediately Before Use: The most effective way to start with pure, colorless pyrrole is to distill it.[1] Distillation under reduced pressure is recommended as it lowers the boiling point and minimizes thermal degradation.[4][5]
-
Use an Inert Atmosphere: For all manipulations, including setting up the reaction, adding reagents, and the reaction itself, it is crucial to work under an inert atmosphere of nitrogen or argon.[6][7] This can be achieved using a Schlenk line or a glovebox.[8][9][10]
-
Protect from Light: Store purified pyrrole in a sealed vessel, protected from light, to slow down degradation.[1][4]
-
Issue 2: My reaction is giving a low yield, and I suspect my pyrrole substrate is decomposing.
-
Question: Despite my best efforts, my reaction yield is low, and I see multiple unidentified spots on my TLC plate, suggesting my pyrrole derivative is not stable under the reaction conditions. What can I do?
-
Answer: Low yields due to the decomposition of a pyrrole substrate are often linked to its high reactivity and susceptibility to oxidation. Here are several strategies to enhance stability and improve your yield:
-
Employ N-Protecting Groups: Introducing an electron-withdrawing group onto the pyrrole nitrogen can significantly reduce the electron density of the ring, making it less prone to oxidation.[11][12] Sulfonyl groups, such as tosyl (Ts) and benzenesulfonyl, are commonly used for this purpose.[11][12]
-
Add a Radical Inhibitor: If your reaction mechanism is compatible, adding a small amount of a radical inhibitor like Butylated Hydroxytoluene (BHT) can help prevent oxidation initiated by radical species.
-
Control the Reaction Temperature: For many pyrrole reactions, especially those involving sensitive substrates, running the reaction at or below room temperature can help minimize side reactions and degradation.[11]
-
Optimize pH: Pyrroles are generally unstable in strongly acidic conditions which can promote polymerization.[2][6] If your reaction requires acidic catalysis, consider using a milder acid or buffering the system.
-
Issue 3: I am having difficulty removing oxidized byproducts from my final product.
-
Question: My final product is contaminated with colored impurities that are difficult to remove by standard column chromatography. How can I purify my pyrrole compound?
-
Answer: The polar nature of oxidized pyrrole byproducts can indeed make them challenging to separate from the desired product. Here are some purification strategies:
-
Treatment with Activated Carbon: Adding a small amount of activated carbon to a solution of your crude product, followed by stirring and filtration, can sometimes effectively adsorb the colored polymeric impurities.
-
Modified Distillation/Sublimation: If your product is thermally stable, distillation or sublimation under high vacuum can be an effective purification method, as the polymeric impurities are non-volatile.
-
Recrystallization: Careful selection of a solvent system for recrystallization can sometimes selectively precipitate your desired compound, leaving the oxidized impurities in the mother liquor.
-
Chemical Treatment Prior to Purification: For crude pyrrole, pre-treatment with a dilute acid can help to convert basic impurities into their non-volatile salts, which can then be removed by distillation.[5]
-
Frequently Asked Questions (FAQs)
Handling and Storage
-
Q1: How should I properly store purified pyrrole?
-
A1: Purified pyrrole should be stored in a sealed, airtight container under an inert atmosphere (nitrogen or argon).[1] The container should be protected from light, for instance, by wrapping it in aluminum foil or using an amber-colored vial, and stored in a cool, dark place, preferably a refrigerator or freezer.
-
Q2: I don't have a Schlenk line or a glovebox. Can I still work with pyrrole?
-
A2: While a Schlenk line or glovebox provides the best protection, you can perform reactions with less sensitive pyrrole derivatives using techniques that minimize air exposure. This includes using rubber septa on your glassware and purging the flask with an inert gas from a balloon via a needle.[7] All reagents and solvents should be deoxygenated prior to use.
Protecting Groups
-
Q3: Which N-protecting group is best for preventing oxidation?
-
A3: The choice of protecting group depends on the specific reaction conditions. However, electron-withdrawing groups are generally effective at stabilizing the pyrrole ring against oxidation. Sulfonyl groups like tosyl (Ts) are very robust. Carbamates like tert-butyloxycarbonyl (Boc) are also used and can be removed under different conditions. The relative stability generally follows the trend of the group's electron-withdrawing ability.
-
Q4: How do I choose a protecting group that is compatible with my subsequent reaction steps?
-
A4: You need to consider the stability of the protecting group towards the reagents and conditions you plan to use. For example, a Boc group is easily removed with acid, so it would not be suitable if your subsequent steps involve acidic conditions. A tosyl group is more robust but requires stronger conditions for removal, such as strong acid or reducing agents.[13]
Reaction Conditions
-
Q5: Are there any specific solvents I should avoid when working with pyrroles?
-
A5: While pyrrole is soluble in many common organic solvents, you should ensure your solvents are dry and deoxygenated. Protic solvents can sometimes influence the selectivity of certain reactions.[11] For particularly sensitive reactions, freshly distilled and degassed solvents are recommended.
-
Q6: Can I use common antioxidants like BHT in my pyrrole reaction?
-
A6: Yes, in many cases, a catalytic amount of a radical scavenger like Butylated Hydroxytoluene (BHT) can be added to the reaction mixture to inhibit oxidative side reactions, provided it does not interfere with the desired chemical transformation.[14]
Data Presentation
Table 1: Comparison of Common N-Protecting Groups for Pyrrole
| Protecting Group | Abbreviation | Electron-Withdrawing/Donating | General Stability | Common Deprotection Conditions |
| Tosyl | Ts | Strongly Withdrawing | Very Stable | Strong acid (HBr, H2SO4), reducing agents (Na/NH3)[8][15][16] |
| Benzenesulfonyl | Bs | Strongly Withdrawing | Very Stable | Similar to Tosyl |
| tert-Butoxycarbonyl | Boc | Withdrawing | Stable to base, hydrogenolysis | Strong acid (TFA, HCl), heating in water[17][18][19] |
| 2-(Trimethylsilyl)ethoxymethyl | SEM | Neutral | Stable to many conditions | Fluoride source (TBAF), acid |
| Carboxybenzyl | Cbz | Withdrawing | Stable to acid | Hydrogenolysis (H2, Pd/C) |
Experimental Protocols
Protocol 1: General Procedure for Reactions Under an Inert Atmosphere Using a Schlenk Line
-
Glassware Preparation: Ensure all glassware is oven-dried or flame-dried to remove any adsorbed moisture. Assemble the reaction apparatus (e.g., a round-bottom flask with a condenser and magnetic stir bar) and seal it with rubber septa or ground glass stoppers.
-
Connecting to the Schlenk Line: Connect the sidearm of the reaction flask to a port on the Schlenk line's dual manifold using thick-walled, vacuum-rated tubing.[9][10]
-
Evacuation and Purging:
-
Open the stopcock on the flask to the vacuum line to evacuate the air from the apparatus.
-
Close the stopcock to the vacuum line.
-
Slowly open the stopcock to the inert gas (nitrogen or argon) line to backfill the flask. You should see the gas bubbling through the bubbler on the Schlenk line.
-
Repeat this vacuum/inert gas cycle at least three times to ensure a completely inert atmosphere.[7][20]
-
-
Adding Reagents:
-
Liquids: Use a dry, nitrogen-flushed syringe to add liquid reagents through the rubber septum.
-
Solids: Add solid reagents under a positive flow of inert gas. For highly air-sensitive solids, use a solid addition tube or transfer them in a glovebox.[7]
-
-
Running the Reaction: Once all reagents are added, the reaction can be heated or cooled as required while maintaining a positive pressure of inert gas.
-
Quenching and Work-up: After the reaction is complete, cool it to room temperature and carefully quench it with an appropriate reagent. The work-up can then proceed under normal atmospheric conditions unless the product is also air-sensitive.
Protocol 2: Purification of Pyrrole by Reduced Pressure Distillation
-
Apparatus Setup: Assemble a simple or fractional distillation apparatus. Ensure all joints are well-sealed with vacuum grease to prevent leaks. Connect the receiving flask to a cold trap, which is then connected to a vacuum pump.
-
Drying (Optional but Recommended): Briefly dry the crude pyrrole over a small amount of solid potassium hydroxide (KOH). Minimize the contact time to a few hours, as prolonged exposure can lead to the formation of potassium pyrrole, reducing the yield.[4]
-
Distillation:
-
Charge the distillation flask with the crude or dried pyrrole.
-
Begin applying vacuum slowly to the system.
-
Once the desired pressure is reached, gently heat the distillation flask using a heating mantle.
-
Collect the fraction that boils at the expected temperature for pyrrole at that pressure (e.g., ~60-62 °C at 60 mmHg). Discard any initial forerun.
-
-
Storage: Immediately transfer the colorless, distilled pyrrole to a clean, dry, amber vial or a flask wrapped in foil. Purge with an inert gas, seal tightly, and store in a cool, dark place.[1][4]
Protocol 3: N-Tosylation of Pyrrole
-
Preparation: In a round-bottom flask under an inert atmosphere, dissolve pyrrole (1.0 eq) in a suitable dry solvent like THF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add a strong base such as sodium hydride (NaH, ~1.1 eq) portion-wise. Allow the mixture to stir until hydrogen evolution ceases.
-
Tosylation: Add a solution of tosyl chloride (TsCl, ~1.05 eq) in dry THF dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Work-up: Carefully quench the reaction with water. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain N-tosylpyrrole.
Protocol 4: Deprotection of N-Tosylpyrrole
-
Reaction Setup: Dissolve the N-tosylpyrrole derivative in a mixture of methanol and water (e.g., 9:1 v/v).[8][15]
-
Base Addition: Add crushed sodium hydroxide (NaOH, ~3.0 eq) to the solution.
-
Reaction: Stir the mixture at room temperature overnight or until the reaction is complete (monitor by TLC).
-
Work-up: Add ethyl acetate and separate the phases. Extract the aqueous phase with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent to yield the deprotected pyrrole.[8][15]
Visualizations
Caption: Experimental workflow for handling air-sensitive pyrrole reactions.
Caption: Troubleshooting logic for pyrrole oxidation issues.
References
- 1. US5502213A - Purification of crude pyrroles - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. US2350447A - Separation of pyrrole - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line [jove.com]
- 10. Video: Schlenk Lines Transfer of Solvents to Avoid Air and Moisture [jove.com]
- 11. benchchem.com [benchchem.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Reaction Conditions for N-Substitution of Pyrroles
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the N-substitution of pyrroles.
Frequently Asked Questions (FAQs)
Q1: My N-substituted pyrrole is decomposing or changing color upon storage. What is causing this?
A1: Pyrroles, particularly those that are not N-protected with an electron-withdrawing group, are susceptible to oxidation and polymerization in the presence of air and light. This degradation often manifests as a color change (e.g., to yellow or brown) and the formation of insoluble polymeric materials. To mitigate this, store your N-substituted pyrrole under an inert atmosphere (nitrogen or argon), protected from light (e.g., in an amber vial), and at a low temperature.
Q2: What is the role of a protecting group on the pyrrole nitrogen, and when should I use one?
A2: Protecting groups are used to increase the stability of the pyrrole ring, prevent unwanted side reactions, and influence regioselectivity during subsequent functionalization. Electron-withdrawing groups, such as sulfonyl (e.g., tosyl) or alkoxycarbonyl (e.g., Boc) groups, decrease the electron density of the pyrrole ring, making it less susceptible to oxidation and polymerization.[1] You should consider using a protecting group if you are working with sensitive pyrroles or if you plan to perform reactions that are incompatible with the reactive N-H bond.
Q3: How do I choose the right base for my N-alkylation reaction?
A3: The choice of base is critical and depends on the pKa of the pyrrole and the reactivity of the alkylating agent. For simple N-alkylations with reactive alkyl halides, a strong base like sodium hydride (NaH) is commonly used to fully deprotonate the pyrrole.[2][3] Weaker bases like potassium carbonate (K2CO3) can also be effective, particularly in polar aprotic solvents like DMF.[4] The selection of the base can also influence the ratio of N- to C-alkylation.
Q4: I am observing a mixture of N- and C-alkylated products. How can I improve the selectivity for N-alkylation?
A4: The regioselectivity of pyrrole alkylation is influenced by the base, solvent, and the nature of the electrophile. Generally, more ionic conditions (e.g., using sodium or potassium salts of the pyrrolide in a polar solvent) favor N-alkylation.[5] Conversely, more covalent interactions (e.g., with magnesium salts) or less polar solvents can lead to increased C-alkylation.[2][5] Using a bulkier base may also favor N-alkylation due to steric hindrance at the carbon positions.
Troubleshooting Guides
Problem 1: Low Yield in N-Alkylation Reactions
| Potential Cause | Suggested Solution |
| Incomplete Deprotonation | Ensure the base is strong enough to deprotonate the pyrrole. For less acidic pyrroles, a stronger base like NaH or n-butyllithium may be necessary. Ensure the reaction is performed under strictly anhydrous conditions, as moisture will consume the base.[2] |
| Poor Reactivity of Alkylating Agent | Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides. Consider using a more reactive alkylating agent. Adding a catalytic amount of sodium or potassium iodide can sometimes facilitate the reaction with less reactive alkyl halides. |
| Low Reaction Temperature or Short Reaction Time | Some N-alkylation reactions may require heating or extended reaction times to proceed to completion. Monitor the reaction by TLC to determine the optimal reaction time and temperature. |
| Side Reactions | The formation of byproducts, such as C-alkylated pyrroles or elimination products from the alkyl halide, can reduce the yield of the desired N-alkylated product. Optimize the reaction conditions (base, solvent, temperature) to minimize these side reactions. |
Problem 2: Difficult Purification of N-Substituted Pyrroles
| Potential Cause | Suggested Solution |
| Formation of Triphenylphosphine Oxide (TPPO) in Mitsunobu Reactions | TPPO is a common byproduct of the Mitsunobu reaction and can be difficult to remove by standard chromatography.[6] Several strategies can be employed for its removal, including precipitation from a nonpolar solvent, using a polymer-supported triphenylphosphine, or specialized chromatographic techniques. |
| Close Polarity of Product and Starting Material | If the N-substituted product has a similar polarity to the starting pyrrole, separation by column chromatography can be challenging. In such cases, consider derivatizing the unreacted starting material to alter its polarity before chromatography. |
| Product Instability on Silica Gel | Some N-substituted pyrroles may be sensitive to the acidic nature of silica gel. If you suspect your product is degrading on the column, consider using neutral or basic alumina for purification, or pass the silica gel through a solution of triethylamine in your eluent before use. |
Data Presentation
Table 1: Comparison of Conditions for N-Alkylation of Pyrrole with Alkyl Halides
| Base | Solvent | Temperature | Typical Yield | Reference |
| NaH | DMF | 0 °C to RT | 80-95% | [2] |
| K2CO3 | DMF | RT to 80 °C | 85-90% | [4] |
| KOH | Acetone | RT | ~10% | [4] |
| NaH | THF | RT | 70-90% | [3] |
Table 2: Overview of Conditions for Mitsunobu N-Alkylation of Pyrroles
| Phosphine | Azodicarboxylate | Solvent | Temperature | Typical Yield | Reference |
| PPh3 | DEAD or DIAD | THF | 0 °C to RT | 70-95% | [1][7][8] |
| PBu3 | DIAD | THF | RT | Good yields | [9] |
Table 3: General Conditions for Buchwald-Hartwig N-Arylation of Pyrroles
| Palladium Source | Ligand | Base | Solvent | Temperature | Typical Yield | Reference |
| Pd(OAc)2 | Biarylphosphine | NaOtBu | Toluene or Dioxane | 80-110 °C | 70-90% | [10] |
| (NHC)Pd(allyl)Cl | (NHC) | LHMDS | Toluene | RT to 100 °C | Good yields | [11][12] |
Experimental Protocols
Protocol 1: N-Alkylation of Pyrrole using Sodium Hydride and an Alkyl Halide
-
Preparation: To an oven-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the pyrrole (1.0 eq).
-
Solvent Addition: Add anhydrous DMF via syringe to dissolve the pyrrole (concentration typically 0.1-0.5 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.1-1.2 eq) portion-wise.
-
Stirring: Stir the mixture at 0 °C for 30-60 minutes, until the evolution of hydrogen gas ceases.
-
Alkylation: Slowly add the alkyl halide (1.1-1.5 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the excess sodium hydride by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.[2]
Protocol 2: Mitsunobu Reaction for N-Alkylation of Pyrrole
-
Preparation: To a solution of the pyrrole (1.0 eq), a suitable alcohol (1.1-1.5 eq), and triphenylphosphine (1.5 eq) in anhydrous THF, cool the mixture to 0 °C.
-
Reagent Addition: Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the cooled solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 6-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography. To aid in the removal of triphenylphosphine oxide, the crude mixture can be dissolved in a minimal amount of a polar solvent and then precipitated by the addition of a nonpolar solvent.[1][6]
Protocol 3: Buchwald-Hartwig N-Arylation of Pyrrole
-
Preparation: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)2, 1-5 mol%), the phosphine ligand (1-10 mol%), and the base (e.g., NaOtBu, 1.5-2.0 eq) to an oven-dried Schlenk tube.
-
Reagent Addition: Add the pyrrole (1.0 eq) and the aryl halide (1.0-1.2 eq) to the tube, followed by the anhydrous solvent (e.g., toluene or dioxane).
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove the palladium catalyst.
-
Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography.[10][13]
Visualizations
Caption: Troubleshooting workflow for low yield in N-alkylation of pyrroles.
Caption: Simplified mechanism of the Mitsunobu reaction for N-alkylation of pyrrole.
Caption: Catalytic cycle for the Buchwald-Hartwig N-arylation of pyrrole.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Pyrrole - Wikipedia [en.wikipedia.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 8. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
- 9. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. rsc.org [rsc.org]
- 12. Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Resolving Impurities in 1,5-dimethyl-1H-pyrrole-2-carboxylic acid NMR Spectra
This technical support guide is designed for researchers, scientists, and drug development professionals to aid in the identification and resolution of impurities commonly encountered in the ¹H NMR spectra of 1,5-dimethyl-1H-pyrrole-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H NMR chemical shifts for pure this compound?
Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) in DMSO-d₆ | Multiplicity | Integration |
| Carboxylic Acid (-COOH) | ~12.0 | Broad Singlet | 1H |
| H-3 | ~6.8 - 7.0 | Doublet | 1H |
| H-4 | ~6.0 - 6.2 | Doublet | 1H |
| N-CH₃ | ~3.8 | Singlet | 3H |
| C5-CH₃ | ~2.2 - 2.4 | Singlet | 3H |
Q2: What are the most common impurities I might see in my ¹H NMR spectrum?
Impurities in your sample can arise from the synthetic route used, as well as from solvents used during reaction and purification. A common route to N-substituted pyrroles is the Paal-Knorr synthesis.
Common Synthesis-Related Impurities:
-
Starting Materials:
-
Side-Products:
-
Furan derivatives: If the reaction conditions for a Paal-Knorr synthesis are too acidic, furan formation can compete with pyrrole synthesis.[3] The ¹H NMR signals for furan protons typically appear between 6.0 and 7.5 ppm.
-
-
Solvents:
-
Residual solvents from reaction or purification are very common. Please refer to the table below for common solvent impurities.
-
Common Solvent Impurities and their Approximate ¹H NMR Chemical Shifts
| Solvent | Chemical Shift (ppm) in CDCl₃ | Multiplicity |
| Acetone | 2.17 | Singlet |
| Dichloromethane | 5.30 | Singlet |
| Diethyl Ether | 1.21 (t), 3.48 (q) | Triplet, Quartet |
| Ethyl Acetate | 1.26 (t), 2.05 (s), 4.12 (q) | Triplet, Singlet, Quartet |
| Hexane | 0.88, 1.26 | Multiplets |
| Methanol | 3.49 | Singlet |
| Water | 1.56 | Broad Singlet |
Q3: My NMR spectrum has broad peaks. What could be the cause?
Broadening of peaks in an NMR spectrum can be attributed to several factors:
-
Poor Shimming: The magnetic field may not be homogeneous. Re-shimming the spectrometer is recommended.
-
Sample Concentration: A sample that is too concentrated can lead to viscosity-related broadening. Diluting the sample may help.
-
Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening.
-
Chemical Exchange: The carboxylic acid proton is acidic and can exchange with residual water or other labile protons in the sample, leading to a broad signal.
Troubleshooting Guides
Guide 1: Identifying and Removing Starting Material Impurities
Problem: You observe unexpected singlets in the aliphatic region of your ¹H NMR spectrum, potentially corresponding to a 1,4-dicarbonyl starting material like 2,5-hexanedione.
Troubleshooting Workflow:
Caption: Workflow for removing dicarbonyl impurities.
Experimental Protocol: Recrystallization
-
Solvent Screening: In separate small test tubes, dissolve a small amount of the impure solid in a minimal amount of various hot solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures with water or hexanes).
-
Observation: Observe which solvent system allows the compound to fully dissolve when hot and then crystallize upon cooling, while ideally keeping the impurity dissolved.
-
Procedure: Dissolve the bulk of the impure this compound in the minimum amount of the chosen hot solvent.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Analysis: Acquire a new ¹H NMR spectrum to confirm the removal of the impurity.
Guide 2: Dealing with Solvent and Water Impurities
Problem: Your ¹H NMR spectrum shows peaks corresponding to residual solvents or a broad peak for water, which may obscure signals from your compound.
Logical Relationship for Solvent and Water Removal:
Caption: Strategies for removing common volatile impurities.
Experimental Protocol: D₂O Shake
-
Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of your sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add D₂O: Add a few drops of deuterium oxide (D₂O) to the NMR tube.
-
Shake: Cap the tube and shake it vigorously for about 30 seconds to facilitate proton exchange.
-
Re-acquire Spectrum: Run the ¹H NMR spectrum again.
-
Analysis: The peak corresponding to the carboxylic acid proton and any water present should significantly decrease in intensity or disappear completely. This confirms the identity of these exchangeable protons.
Signaling Pathway for NMR Troubleshooting
The following diagram illustrates the general decision-making process when encountering an impure NMR spectrum for this compound.
Caption: Decision pathway for NMR spectral analysis.
References
Technical Support Center: Catalyst Selection for Efficient Pyrrole Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in efficient pyrrole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for pyrrole synthesis and what are their key catalyst requirements?
The most prevalent methods for pyrrole synthesis are the Paal-Knorr, Hantzsch, and Clauson-Kaas syntheses.
-
Paal-Knorr Synthesis: This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[1][2] It is typically acid-catalyzed, with both Brønsted and Lewis acids being effective.[2] The reaction can be performed under neutral or weakly acidic conditions, and the addition of a weak acid like acetic acid can accelerate the reaction.[1]
-
Hantzsch Pyrrole Synthesis: This is a three-component reaction between a β-ketoester, an α-haloketone, and ammonia or a primary amine.[3] While it can proceed without a catalyst, the use of a base or certain organocatalysts can improve yields and selectivity.
-
Clauson-Kaas Synthesis: This reaction synthesizes N-substituted pyrroles from a primary amine and 2,5-dialkoxytetrahydrofuran in the presence of an acid catalyst.[4][5] A variety of Brønsted and Lewis acids have been employed.[4]
Q2: How do I choose between a homogeneous and a heterogeneous catalyst for my pyrrole synthesis?
The choice depends on the specific requirements of your experiment.
-
Homogeneous catalysts are in the same phase as the reactants, often leading to high activity and selectivity due to well-defined active sites. However, their separation from the product can be challenging and costly.[6]
-
Heterogeneous catalysts are in a different phase from the reactants, allowing for easy separation and recycling.[7][8] This makes them attractive for sustainable and industrial applications.[7] However, they may sometimes exhibit lower activity or selectivity compared to their homogeneous counterparts.[6]
Q3: What are some "green" catalyst options for pyrrole synthesis?
Several environmentally friendly catalyst systems have been developed for pyrrole synthesis. These include:
-
Water as a solvent: Water has been successfully used as a green solvent in iron(III) chloride-catalyzed Clauson-Kaas synthesis.[4]
-
Organocatalysts: Naturally derived acids like citric acid and even apple juice have been used as catalysts.[9]
-
Solid acid catalysts: Reusable heterogeneous catalysts like silica sulfuric acid and clays (e.g., montmorillonite) offer a greener alternative to traditional mineral acids.[7][8]
-
Microwave-assisted synthesis: This technique can significantly reduce reaction times and energy consumption.[4][10]
Q4: How can I test for catalyst leaching in my reaction?
A common method to test for the leaching of a heterogeneous catalyst is the hot filtration test .[11]
-
Run the reaction to partial conversion (e.g., 50%).
-
Filter the hot reaction mixture to remove the solid catalyst.
-
Allow the filtrate to continue reacting under the same conditions.
-
If the reaction continues to progress, it indicates that the active catalytic species has leached into the solution.[11] For more quantitative analysis, techniques like Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) can be used to measure the concentration of the metal in the filtrate.[11][12]
Troubleshooting Guides
Paal-Knorr Pyrrole Synthesis
Issue 1: Low Yield
| Potential Cause | Troubleshooting Steps |
| Sub-optimal reaction conditions | Gradually increase the reaction temperature and/or time. Monitor the reaction by Thin Layer Chromatography (TLC) to avoid product degradation.[13] |
| Poorly reactive starting materials | For less nucleophilic amines (e.g., those with electron-withdrawing groups), consider using a more forcing catalyst or higher temperatures. For sterically hindered reactants, prolonged reaction times may be necessary. |
| Inappropriate catalyst | If using a strong acid, consider switching to a milder Lewis acid (e.g., Sc(OTf)₃, Bi(NO₃)₃) or a heterogeneous catalyst (e.g., silica sulfuric acid).[14] The choice of catalyst can significantly impact the yield. |
| Product instability | If the pyrrole product is sensitive to acidic conditions, use a milder catalyst or neutral conditions and minimize the reaction time. |
Issue 2: Significant Furan Byproduct Formation
| Potential Cause | Troubleshooting Steps |
| Reaction pH is too low (pH < 3) | Increase the pH of the reaction mixture. Using a weak acid like acetic acid can accelerate the pyrrole formation without excessively promoting furan synthesis.[1][13] |
| Insufficient amine | Use a slight excess of the amine to favor the pyrrole formation pathway. |
Issue 3: Formation of a Dark, Tarry Mixture
| Potential Cause | Troubleshooting Steps |
| Polymerization of starting materials or product | Lower the reaction temperature. Use a milder acid catalyst or consider running the reaction under neutral conditions. |
.
Caption: Troubleshooting workflow for Paal-Knorr synthesis.
Hantzsch Pyrrole Synthesis
Issue 1: Low Yield and Byproduct Formation
| Potential Cause | Troubleshooting Steps |
| Inefficient enamine formation | Use a slight excess of the primary amine to ensure the complete conversion of the β-ketoester to the enamine intermediate.[15] |
| Competing N-alkylation vs. C-alkylation | The desired pathway is C-alkylation of the enamine with the α-haloketone. The choice of solvent can influence this selectivity; protic solvents can favor C-alkylation.[15] |
| Side reactions of the α-haloketone | The α-haloketone can undergo self-condensation or react directly with the amine. To minimize this, add the α-haloketone solution slowly to the reaction mixture.[15] |
.
Caption: Troubleshooting workflow for Hantzsch synthesis.
Clauson-Kaas Pyrrole Synthesis
Issue 1: Low Yield with Acid-Sensitive Substrates
| Potential Cause | Troubleshooting Steps |
| Decomposition of starting materials or product | Use milder reaction conditions. A modified one-pot, two-step procedure involves the mild hydrolysis of 2,5-dimethoxytetrahydrofuran in water, followed by reaction with the amine in an acetate buffer at room temperature.[4] This avoids strongly acidic conditions and high temperatures. |
Issue 2: Difficult Catalyst Separation
| Potential Cause | Troubleshooting Steps |
| Use of a homogeneous catalyst | Switch to a heterogeneous catalyst such as a magnetic nanoparticle-supported catalyst, which can be easily separated using an external magnet.[4] Other solid acid catalysts like silica sulfuric acid are also easily filtered.[4] |
Quantitative Data on Catalyst Performance
Paal-Knorr Synthesis: Comparison of Catalysts
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Trifluoroacetic Acid | - | - | Reflux | 48 h | 92 | [16] |
| p-Toluenesulfonic acid | - | - | Reflux | 48 h | 80 | [16] |
| Sulfamic acid | - | - | Reflux | 48 h | 60 | [16] |
| Iodine | - | - | Reflux | 48 h | 40 | [16] |
| CATAPAL 200 (Alumina) | 40 mg | Solvent-free | 60 | 45 min | 68-97 | [7] |
| Fe³⁺-montmorillonite | - | Dichloromethane | Room Temp | 3 h | 95 | [8] |
| BiCl₃/SiO₂ | 7.5 | Hexane | Room Temp | 60 min | 22-96 | [7] |
| Sc(OTf)₃ | 1 | Solvent-free | - | - | 89-98 | [14] |
Clauson-Kaas Synthesis: Comparison of Catalysts
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| FeCl₃·7H₂O | 2 | Water | 60 | - | 74-98 | [4] |
| Zn(OTf)₂ | 5 | Solvent-free | 70 | 8 h | 15-94 | [4] |
| Silica Sulfuric Acid | - | Solvent-free | - | Short | 60-80 | [4] |
| Iodine | 5 | Solvent-free (MW) | - | - | 75-98 | [4] |
| Acetic Acid | - | Acetic Acid (MW) | 170 | 10-30 min | up to 96 | [17][18] |
| γ-Fe₂O₃@SiO₂-Sb-IL | - | Water | - | - | 55-96 | [4] |
Experimental Protocols
Protocol 1: Paal-Knorr Synthesis of 2,5-Dimethyl-1-phenyl-1H-pyrrole (Conventional Heating)
Materials:
-
Aniline (186 mg, 2.0 mmol)
-
Hexane-2,5-dione (228 mg, 2.0 mmol)
-
Methanol (0.5 mL)
-
Concentrated Hydrochloric Acid (1 drop)
-
0.5 M Hydrochloric Acid (5.0 mL)
-
Methanol/water (9:1) mixture for recrystallization
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine aniline, hexane-2,5-dione, and methanol.[10]
-
Add one drop of concentrated hydrochloric acid to the mixture.[10]
-
Heat the reaction mixture to reflux and maintain for 15 minutes.[10]
-
After the reflux period, cool the reaction mixture in an ice bath.[19]
-
While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.[19]
-
Collect the resulting crystals by vacuum filtration.[19]
-
Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to obtain pure 2,5-dimethyl-1-phenyl-1H-pyrrole.[19]
-
Expected Yield: Approximately 52% (178 mg).[10]
-
Protocol 2: Hantzsch Synthesis of Substituted Pyrrole-3-carboxamides (Solid-Phase)
Materials:
-
Polystyrene Rink amide resin
-
Diketene or other acetoacetylating agent
-
Primary amine
-
α-Bromoketone
-
20% Trifluoroacetic acid in dichloromethane
Procedure:
-
Acetoacetylate the polystyrene Rink amide resin.[20]
-
Convert the acetoacetylated resin to the polymer-bound enaminone by treatment with a primary amine.[20]
-
React the polymer-bound enaminone with an α-bromoketone to yield the resin-bound pyrrole.[20]
-
Cleave the product from the resin using 20% trifluoroacetic acid in dichloromethane to obtain the pyrrole-3-carboxamide.[20]
Protocol 3: Clauson-Kaas Synthesis of N-Substituted Pyrroles (Microwave-Assisted)
Materials:
-
Primary amine or other nitrogen nucleophile (e.g., sulfonamide) (1.60 mmol)
-
2,5-Dimethoxytetrahydrofuran (2.06 mmol)
-
Glacial acetic acid (4 mL)
Procedure:
-
In a microwave vial, combine the nitrogen nucleophile, 2,5-dimethoxytetrahydrofuran, and glacial acetic acid with a stir bar.[17]
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 170 °C for 10 minutes.[17]
-
After cooling, pour the contents of the vial into a beaker of ice (ca. 25 mL).
-
Collect the resulting solid product by vacuum filtration and wash with cold water.[18]
Catalyst Selection and Reaction Workflow
.
Caption: General workflow for catalyst selection and pyrrole synthesis.
References
- 1. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 4. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
- 5. Clauson-Kaas Pyrrole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas [mdpi.com]
- 8. rgmcet.edu.in [rgmcet.edu.in]
- 9. US12410127B1 - Green synthesis method for forming substituted pyrroles - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. benchchem.com [benchchem.com]
- 16. asianpubs.org [asianpubs.org]
- 17. arkat-usa.org [arkat-usa.org]
- 18. quod.lib.umich.edu [quod.lib.umich.edu]
- 19. benchchem.com [benchchem.com]
- 20. Hantzsch pyrrole synthesis on solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Synthesis of Substituted Pyrroles
For researchers, scientists, and drug development professionals, the pyrrole scaffold is a cornerstone of medicinal chemistry and materials science. The strategic synthesis of substituted pyrroles is critical for modulating the biological activity and physicochemical properties of molecules. This guide provides an objective comparison of prominent and emerging methods for synthesizing substituted pyrroles, supported by quantitative data and detailed experimental protocols.
At a Glance: Performance Comparison of Pyrrole Synthesis Methods
The selection of a synthetic strategy is a critical decision driven by factors such as desired substitution pattern, substrate availability, reaction conditions, and scalability. The following table summarizes the key performance indicators for several classical and modern pyrrole synthesis methods, offering a quantitative basis for comparison.
| Synthesis Method | Typical Substrates | Typical Reagents/Catalysts | Temperature (°C) | Reaction Time | Typical Yield (%) |
| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds, Primary amines/Ammonia | Acetic acid, p-Toluenesulfonic acid | 25 - 100 | 15 min - 24 h | >60, often 80-95[1] |
| Hantzsch Synthesis | α-Haloketones, β-Ketoesters, Ammonia/Primary amines | Base | Room Temp. - Reflux | Variable | Often moderate, <50[1] |
| Knorr Synthesis | α-Amino-ketones, β-Dicarbonyl compounds | Zinc, Acetic acid | Room Temp. - Reflux | 1 - 4 h | 57 - 80[1] |
| Piloty-Robinson Synthesis | Aldehydes/Ketones, Hydrazine | Acid (e.g., HCl, ZnCl₂) | High Temp (e.g., 180°C) | 30 min - several hours | Moderate to good |
| Van Leusen (TosMIC) Synthesis | α,β-Unsaturated carbonyls, Tosylmethyl isocyanide (TosMIC) | Base (e.g., NaH, t-BuOK) | Room Temp. | 1 - 5 h | Good to excellent |
Reaction Mechanisms and Logical Workflow
Understanding the underlying reaction mechanisms is crucial for optimizing conditions and predicting outcomes. Below are graphical representations of the key synthetic pathways and a logical workflow to guide the selection of an appropriate synthesis method.
Reaction Mechanisms
Experimental Workflow: Selecting a Synthesis Method
The choice of a synthetic route depends on several factors. This workflow provides a logical approach to selecting the most suitable method.
Experimental Protocols
Paal-Knorr Synthesis of 2,5-Dimethyl-1-phenylpyrrole
Objective: To synthesize 2,5-dimethyl-1-phenylpyrrole from 2,5-hexanedione and aniline.
Materials:
-
Aniline (1.86 g, 20 mmol)
-
2,5-Hexanedione (2.28 g, 20 mmol)
-
Glacial Acetic Acid (10 mL)
-
Ethanol (20 mL)
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,5-hexanedione (2.28 g), aniline (1.86 g), and ethanol (20 mL).
-
Add glacial acetic acid (10 mL) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 100 mL of cold water and stir.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) followed by brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluent: hexanes/ethyl acetate) to yield the pure 2,5-dimethyl-1-phenylpyrrole.
Hantzsch Synthesis of Ethyl 2-methyl-5-phenylpyrrole-3-carboxylate
Objective: To synthesize a substituted pyrrole via the Hantzsch three-component reaction.
Materials:
-
Ethyl acetoacetate (1.30 g, 10 mmol)
-
2-Bromoacetophenone (1.99 g, 10 mmol)
-
Ammonium acetate (1.54 g, 20 mmol)
-
Ethanol (25 mL)
Procedure:
-
In a 100 mL round-bottom flask, dissolve ethyl acetoacetate (1.30 g) and 2-bromoacetophenone (1.99 g) in ethanol (25 mL).
-
Add ammonium acetate (1.54 g) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into 100 mL of ice-water.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
The crude product can be recrystallized from ethanol to afford pure ethyl 2-methyl-5-phenylpyrrole-3-carboxylate.
Knorr Synthesis of Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate
Objective: To synthesize a polysubstituted pyrrole using the Knorr synthesis.
Materials:
-
Ethyl acetoacetate (2.60 g, 20 mmol)
-
Sodium nitrite (0.69 g, 10 mmol)
-
Zinc dust (1.31 g, 20 mmol)
-
Glacial acetic acid (20 mL)
Procedure:
-
In a 250 mL three-necked flask fitted with a dropping funnel, mechanical stirrer, and thermometer, dissolve ethyl acetoacetate (1.30 g, 10 mmol) in glacial acetic acid (10 mL).
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add a solution of sodium nitrite (0.69 g) in water (2 mL) dropwise, maintaining the temperature below 10 °C. Stir for 30 minutes after the addition is complete.
-
In a separate flask, prepare a slurry of zinc dust (1.31 g) in glacial acetic acid (5 mL).
-
To the cooled solution from step 3, add the second equivalent of ethyl acetoacetate (1.30 g, 10 mmol).
-
Add the zinc slurry portion-wise to the reaction mixture, keeping the temperature below 20 °C.
-
After the addition is complete, stir the mixture for 1 hour at room temperature, then heat to 80 °C for 30 minutes.
-
Pour the hot mixture into 200 mL of cold water.
-
Collect the precipitated solid by vacuum filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to yield diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate.
Van Leusen Synthesis of 3-Acetyl-4-phenylpyrrole
Objective: To synthesize a 3,4-disubstituted pyrrole using TosMIC.
Materials:
-
(E)-4-phenylbut-3-en-2-one (chalcone) (1.46 g, 10 mmol)
-
Tosylmethyl isocyanide (TosMIC) (1.95 g, 10 mmol)
-
Sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol)
-
Dry Dimethoxyethane (DME) (40 mL)
-
Dry t-butanol (0.74 g, 10 mmol)
Procedure:
-
To a stirred suspension of sodium hydride (0.44 g) in dry DME (20 mL) under a nitrogen atmosphere, add a solution of TosMIC (1.95 g) and t-butanol (0.74 g) in dry DME (10 mL) dropwise at 0 °C.
-
Stir the mixture at 0 °C for 15 minutes.
-
Add a solution of (E)-4-phenylbut-3-en-2-one (1.46 g) in dry DME (10 mL) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 3 hours.
-
Quench the reaction by the slow addition of water (10 mL).
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexanes/ethyl acetate) to give 3-acetyl-4-phenylpyrrole.
References
A Comparative Guide to the Biological Activity of 1,5-Dimethyl-1H-pyrrole-2-carboxylic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of Biological Activity
The biological activity of pyrrole-2-carboxylic acid derivatives is significantly influenced by the nature and position of substituents on the pyrrole ring and the carboxylic acid moiety. The following tables summarize the quantitative data from various studies on the anticancer and antimicrobial activities of selected analogs.
Anticancer Activity
The antiproliferative effects of pyrrole derivatives have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a common metric used to quantify the potency of a compound in inhibiting cancer cell growth.
| Compound/Analog | Cell Line | IC₅₀ (µM) | Reference |
| cis-3-(4-Methoxyphenyl)-5-(4-nitrophenyl)-3,4-dihydro-2H-pyrrole-2-carbonitrile | MDA-MB-231 | 16 | [1] |
| H1299 | 25.4 | [1] | |
| HT-29 | 19.6 | [1] | |
| trans-rel-(2R,3S,5S)-5-(4-methylphenyl)-3-phenyl-3,4-dihydro-2H-pyrrole-2-carbonitrile | A549 | 8.3 | [1] |
| Thiazolyl-bis-pyrrolo[2,3-b]pyridine derivative | HCT-116 | Low µM | [2] |
| Indolyl-thiazolyl-pyrrolo[2,3-c]pyridine derivative | HCT-116 | Low µM | [2] |
| 5-Hydroxy-1H-pyrrol-2-(5H)-one derivative (1d ) | Multiple lines | Potent | [3] |
| Pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide derivative (3h ) | T47D | 2.4 | [4] |
Antimicrobial Activity
Pyrrole derivatives have also shown promise as antimicrobial agents. The minimum inhibitory concentration (MIC) is the lowest concentration of a substance that prevents visible growth of a microorganism.
| Compound/Analog | Microorganism | MIC (µg/mL) | Reference |
| 1-(4-chlorobenzyl)-N-(4-isopropylphenyl)-1H-pyrrole-2-carboxamide | Klebsiella pneumoniae | 1.02 | [5] |
| Escherichia coli | 1.56 | [5] | |
| Pseudomonas aeruginosa | 3.56 | [5] | |
| N-(Adamantan-2-yl)-4-(2,4-dichlorophenyl)-1-methyl-1H-pyrrole-2-carboxamide | Mycobacterium tuberculosis | 3.7 | [6] |
| N-(Adamantan-2-yl)-4-(2,4-dichlorophenyl)-1H-pyrrole-2-carboxamide | Mycobacterium tuberculosis | <0.016 | [6] |
| 4-phenyl-N-(pyridin-2-yl)-1H-pyrrole-2-carboxamide | Escherichia coli | 6.05 | [7] |
| Pseudomonas aeruginosa | 6.05 | [7] | |
| Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate | Mycobacterium tuberculosis H37Rv | 0.7 | [8] |
Structure-Activity Relationship (SAR) Insights
-
N-Substitution: Methylation of the pyrrole nitrogen in some pyrrole-2-carboxamides has been shown to reduce anti-mycobacterial activity, suggesting that the N-H bond may be important for interaction with the biological target.[6]
-
Ring Substitution: The presence and position of substituents on the pyrrole ring are critical for activity. For instance, in a series of anti-TB pyrrole-2-carboxamides, attaching phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring enhanced activity.[6]
-
Carboxamide vs. Carboxylic Acid: The conversion of the carboxylic acid to a carboxamide is a common strategy in drug design to improve cell permeability and biological activity. Many of the potent compounds in the tables above are carboxamides.
-
Substitution at C3, C4, and C5: The nature of substituents at other positions of the pyrrole ring significantly impacts the biological profile. For example, in the 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitriles, the nature of the aryl groups and their stereochemistry influence the antiproliferative potency.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to generate the data presented in this guide.
In Vitro Antiproliferative Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compounds are serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Signaling Pathways and Experimental Workflows
The biological activity of pyrrole derivatives can be attributed to their interaction with various cellular targets and signaling pathways. For instance, some pyrrole-containing compounds are known to inhibit protein kinases, which are crucial regulators of cell growth, proliferation, and survival.
Below is a generalized diagram illustrating a common workflow for evaluating the anticancer activity of novel chemical compounds, such as the pyrrole derivatives discussed.
Caption: A generalized workflow for the screening and development of novel anticancer compounds.
This diagram outlines the logical progression from the initial synthesis of compounds to preclinical development. The process begins with in vitro assays to identify potent "hits," followed by more detailed mechanism of action studies. Promising candidates then advance to in vivo testing in animal models to evaluate their efficacy and safety before entering preclinical development.
Conclusion
The available data, while not specific to 1,5-dimethyl-1H-pyrrole-2-carboxylic acid, clearly indicates that the pyrrole-2-carboxylic acid scaffold is a promising starting point for the development of novel therapeutic agents. The biological activity of these compounds is highly tunable through strategic modification of substituents on the pyrrole ring and the carboxyl group. Further research, including the synthesis and systematic biological evaluation of this compound and its isomers, is warranted to fully elucidate the therapeutic potential of this specific chemical space. The experimental protocols and comparative data presented in this guide provide a valuable resource for researchers embarking on such investigations.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and antiproliferative activity of thiazolyl-bis-pyrrolo[2,3-b]pyridines and indolyl-thiazolyl-pyrrolo[2,3-c]pyridines, nortopsentin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor Activity of a 5-Hydroxy-1H-Pyrrol-2-(5H)-One-Based Synthetic Small Molecule In Vitro and In Vivo | PLOS One [journals.plos.org]
- 4. Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biomedres.us [biomedres.us]
- 8. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Bioactivity of 1,5-dimethyl-1H-pyrrole-2-carboxylic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, anticancer, antiviral, and antibacterial properties.[1] 1,5-dimethyl-1H-pyrrole-2-carboxylic acid is a specific derivative of this versatile heterocycle. While detailed bioassay results for this particular compound are not extensively published, this guide provides a comprehensive framework for its validation. Here, we propose a series of established bioassays to characterize its potential therapeutic effects, compare its hypothetical performance against known alternatives, and provide detailed experimental protocols.
Hypothetical Bioactivity Profile and Comparative Analysis
Based on the activities of structurally related pyrrole compounds, we can hypothesize that this compound may exhibit anti-inflammatory or anticancer properties. The following tables outline how its bioactivity could be quantitatively compared to standard reference compounds in relevant assays.
Table 1: Comparative Analysis in an Anti-Inflammatory Assay (LPS-stimulated RAW 264.7 Macrophages)
| Compound | IC₅₀ (µM) for NO Inhibition | IC₅₀ (µM) for IL-6 Inhibition | CC₅₀ (µM) in RAW 264.7 cells |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| Indomethacin (Reference) | 25.4 ± 2.1 | 18.7 ± 1.5 | > 100 |
| Dexamethasone (Reference) | 0.1 ± 0.02 | 0.05 ± 0.01 | > 100 |
IC₅₀: Half-maximal inhibitory concentration. CC₅₀: Half-maximal cytotoxic concentration. Data for reference compounds are representative.
Table 2: Comparative Analysis in a Cancer Cell Viability Assay (A549 Human Lung Carcinoma Cells)
| Compound | GI₅₀ (µM) after 72h |
| This compound | Experimental Value |
| Doxorubicin (Reference) | 0.05 ± 0.01 |
| Cisplatin (Reference) | 2.5 ± 0.3 |
GI₅₀: Half-maximal growth inhibition concentration. Data for reference compounds are representative.
Experimental Workflow and Methodologies
To validate the potential bioactivity of this compound, a structured experimental workflow is essential. This process typically involves primary screening, dose-response studies, and mechanism of action elucidation.
References
A Spectroscopic Comparison of Pyrrole-2-Carboxylic Acid and Pyrrole-3-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of two primary isomers of pyrrole-carboxylic acid: pyrrole-2-carboxylic acid and pyrrole-3-carboxylic acid. Differentiating between these isomers is crucial in various fields, including medicinal chemistry and materials science, as the position of the carboxylic acid group significantly influences the molecule's chemical reactivity, electronic properties, and biological interactions. This document presents a comparative analysis using key spectroscopic techniques—NMR, IR, UV-Vis, and Mass Spectrometry—supported by experimental data and detailed protocols.
The structural difference between the two isomers forms the basis for their distinct spectroscopic signatures. The electron-withdrawing nature of the carboxylic acid group has a more pronounced effect on the adjacent protons and carbons, leading to clear, identifiable differences in their respective spectra.
Figure 1. Structural comparison of isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy Comparison
NMR spectroscopy is arguably the most powerful tool for distinguishing between these isomers. The position of the electron-withdrawing carboxylic acid group directly influences the chemical environment of the pyrrole ring's protons and carbons, resulting in unique chemical shifts and coupling patterns.
¹H NMR Spectroscopy
In pyrrole-2-carboxylic acid, the protons at positions 3 and 5 are most affected by the anisotropic and inductive effects of the adjacent carboxyl group, leading to a downfield shift compared to the protons in the 3-isomer.
Table 1: ¹H NMR Spectroscopic Data Comparison (in DMSO-d₆)
| Proton Position | Pyrrole-2-Carboxylic Acid (ppm) [1] | Pyrrole-3-Carboxylic Acid (ppm) | Key Observations |
|---|---|---|---|
| H-2 | - | ~7.4 (Predicted) | In the 3-isomer, H-2 is deshielded by the adjacent nitrogen and the carboxyl group. |
| H-3 | 6.75 | - | In the 2-isomer, H-3 is significantly deshielded by the adjacent carboxyl group. |
| H-4 | 6.15 | ~6.2 (Predicted) | H-4 is relatively upfield in both isomers. |
| H-5 | 6.97 | ~6.8 (Predicted) | H-5 in the 2-isomer is deshielded by the adjacent nitrogen. |
| N-H | 11.72 | ~11.5 (Predicted) | Broad signals, chemical shift is concentration-dependent. |
| COOH | 12.20 | ~12.0 (Predicted) | Very broad signals, typically downfield. |
¹³C NMR Spectroscopy
The carbon spectra provide a clear distinction. The carboxyl-substituted carbon (C-2 or C-3) and its adjacent carbons show the most significant differences in chemical shifts. Carboxyl carbons typically appear in the 165-185 ppm range[2].
Table 2: ¹³C NMR Spectroscopic Data Comparison
| Carbon Position | Pyrrole-2-Carboxylic Acid (ppm) | Pyrrole-3-Carboxylic Acid (ppm) | Key Observations |
|---|---|---|---|
| C-2 | 129.8 (in D₂O)[3] | 121.9 (Predicted) | The C-2 signal is significantly downfield in the 2-isomer due to direct attachment of the -COOH group. |
| C-3 | 116.1 (in D₂O)[3] | 119.5 (Predicted) | The C-3 signal is downfield in the 3-isomer. |
| C-4 | 110.8 (in D₂O)[3] | 110.1 (Predicted) | The C-4 signal is relatively consistent between the two isomers. |
| C-5 | 123.1 (in D₂O)[3] | 117.2 (Predicted) | The C-5 signal is more deshielded in the 2-isomer due to its proximity to the nitrogen atom. |
| COOH | 165.2 (in D₂O)[3] | ~166 (Predicted) | The carboxyl carbon shifts are similar but can be distinguished. |
Note: Experimental ¹³C NMR data for pyrrole-3-carboxylic acid is sparse in the cited results. Predicted values are provided for comparative purposes.
Infrared (IR) Spectroscopy Comparison
IR spectroscopy is useful for confirming the presence of key functional groups. Both isomers will exhibit characteristic absorptions for the N-H, O-H, and C=O bonds. While the spectra will be broadly similar, subtle shifts in the C=O stretching frequency and differences in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation. Carboxylic acids typically show a very broad O–H stretch from 3300-2500 cm⁻¹ and a strong C=O stretch from 1760-1690 cm⁻¹[4].
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Vibrational Mode | Pyrrole-2-Carboxylic Acid | Pyrrole-3-Carboxylic Acid | Key Observations |
|---|---|---|---|
| O-H Stretch (acid) | ~3300-2500 (very broad)[4][5] | ~3300-2500 (very broad) | Characteristic broad absorption due to hydrogen-bonded dimers in both isomers. |
| N-H Stretch | ~3465 (in CCl₄ solution)[5] | ~3400-3200 | A sharper peak compared to the O-H stretch. |
| C=O Stretch | ~1711-1670[5] | ~1699-1652 (for a derivative)[6] | The exact frequency is sensitive to conjugation and hydrogen bonding. Differences in conjugation between the C=O and the pyrrole ring can lead to a distinguishable shift. |
| C-N Stretch | ~1198[7] | ~1200 | Present in the fingerprint region. |
UV-Visible (UV-Vis) Spectroscopy Comparison
UV-Vis spectroscopy reveals information about the electronic transitions within the molecules. The position of the carboxyl group affects the conjugation of the pyrrole ring, leading to different absorption maxima (λmax).
Table 4: UV-Vis Spectroscopic Data
| Compound | λmax (nm) | Solvent |
|---|---|---|
| Pyrrole-2-carboxylic acid | ~260-270[8][9] | Not specified |
| Pyrrole-3-carboxylic acid | Not available | - |
Note: Specific UV-Vis data for pyrrole-3-carboxylic acid was not found in the search results.
Mass Spectrometry (MS) Comparison
Mass spectrometry provides the molecular weight and fragmentation patterns. Both isomers have the same molecular formula (C₅H₅NO₂) and thus the same molecular ion peak (m/z = 111).[10][11] However, their fragmentation patterns will differ due to the different stabilities of the fragments formed upon ionization. A primary fragmentation pathway for carboxylic acids is the loss of the carboxyl group.
Table 5: Mass Spectrometry Data
| Analysis | Pyrrole-2-Carboxylic Acid | Pyrrole-3-Carboxylic Acid | Key Observations |
|---|---|---|---|
| Molecular Formula | C₅H₅NO₂[10] | C₅H₅NO₂[11] | Identical molecular formula. |
| Molecular Weight | 111.10 g/mol [10] | 111.10 g/mol [11] | Identical molecular weight. |
| [M-H]⁻ Peak | 110.0247[10] | 110.02475 (Predicted)[12] | Identical for the deprotonated molecule. |
| Key Fragments | m/z 66 ([M-COOH]⁺)[10] | m/z 66 ([M-COOH]⁺) | The relative intensities of fragment ions are expected to differ, providing a basis for distinction. |
Experimental Protocols
The following are generalized protocols for the spectroscopic techniques discussed.
1. NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve approximately 5-10 mg of the pyrrole carboxylic acid isomer in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrumentation: Acquire spectra on a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Obtain the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 15 ppm, a relaxation delay of 1-2 seconds, and a 30-45 degree pulse angle.
-
¹³C NMR Acquisition: Obtain the spectrum using proton decoupling. A larger number of scans is typically required compared to ¹H NMR. Typical parameters include a spectral width of 220 ppm and a relaxation delay of 2-5 seconds.
2. FT-IR Spectroscopy (ATR Method)
-
Sample Preparation: No specific preparation is needed for the Attenuated Total Reflectance (ATR) method. Place a small amount of the solid sample directly onto the ATR crystal.[13][14]
-
Background Collection: Before analyzing the sample, run a background spectrum with the clean, empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.[15]
-
Sample Analysis: Apply pressure to ensure firm contact between the sample and the crystal.[16][17] Collect the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.[15]
3. UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or water). A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.
-
Analysis: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent to serve as a blank and the other with the sample solution.
-
Data Acquisition: Scan a wavelength range (e.g., 200-400 nm) to record the absorbance and identify the wavelength of maximum absorption (λmax).
Figure 2. Experimental workflow for isomer comparison.
Conclusion
The spectroscopic analysis of pyrrole-2-carboxylic acid and pyrrole-3-carboxylic acid reveals distinct fingerprints that allow for their unambiguous differentiation.
-
NMR Spectroscopy stands out as the most definitive technique. The ¹H NMR spectrum of pyrrole-2-carboxylic acid shows characteristic downfield shifts for the H-3 and H-5 protons, while the ¹³C NMR shows a significantly deshielded C-2 signal. These patterns are distinctly different from those expected for the 3-isomer.
-
IR Spectroscopy confirms the presence of the carboxylic acid and pyrrole N-H functionalities in both isomers. Subtle differences in the C=O stretching frequency, arising from varied conjugation, can serve as a secondary distinguishing feature.
-
Mass Spectrometry , while yielding an identical molecular ion peak for both isomers, can differentiate them based on the relative abundances of their fragment ions, reflecting the different fragmentation pathways available to each structure.
Together, these techniques provide a robust analytical toolkit for researchers to confidently identify and characterize these important pyrrole-carboxylic acid isomers, ensuring accuracy in synthesis, drug development, and materials science applications.
References
- 1. Pyrrole-2-carboxylic acid(634-97-9) 1H NMR [m.chemicalbook.com]
- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. bmse000357 Pyrrole-2-carboxylic Acid at BMRB [bmrb.io]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. spectrabase.com [spectrabase.com]
- 9. 1H-Pyrrole-2-carboxylic acid [webbook.nist.gov]
- 10. Pyrrole-2-Carboxylic Acid | C5H5NO2 | CID 12473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Pyrrole-3-carboxylic acid | C5H5NO2 | CID 101030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. PubChemLite - Pyrrole-3-carboxylic acid (C5H5NO2) [pubchemlite.lcsb.uni.lu]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 15. CH362: Use of IR Spectrometer with an ATR cell [sites.science.oregonstate.edu]
- 16. gammadata.se [gammadata.se]
- 17. spectroscopyonline.com [spectroscopyonline.com]
comparative study of the reactivity of different pyrrole derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of various pyrrole derivatives in key chemical transformations. Pyrrole, an electron-rich five-membered aromatic heterocycle, is a foundational scaffold in numerous natural products and pharmaceuticals, including landmark drugs like Sunitinib and Tolmetin.[1][2] Understanding the influence of substituents on the pyrrole core's reactivity is paramount for designing efficient synthetic routes and developing novel therapeutic agents.[3] This document outlines reactivity trends in electrophilic substitution, cycloaddition, and oxidation reactions, supported by quantitative data and detailed experimental protocols.
Fundamental Reactivity of the Pyrrole Ring
The pyrrole ring is significantly more reactive towards electrophiles than benzene, furan, and thiophene.[4][5] This heightened reactivity stems from the nitrogen atom's lone pair of electrons, which are delocalized into the aromatic π-system, increasing the electron density on the ring carbons.[5][6]
Electrophilic attack preferentially occurs at the C-2 (or α) position. This is because the resulting carbocation intermediate is stabilized by three resonance structures, effectively delocalizing the positive charge. In contrast, attack at the C-3 (or β) position yields a less stable intermediate with only two resonance structures.[4][7][8]
Caption: Regioselectivity of electrophilic attack on the pyrrole ring.
Comparative Analysis of Key Reactions
The reactivity of pyrrole can be modulated by substituents on either the nitrogen atom or the ring carbons. Electron-donating groups (EDGs) generally increase reactivity towards electrophiles, while electron-withdrawing groups (EWGs) decrease it and can alter the regioselectivity or enable different reaction pathways like cycloadditions.[9][10]
This is the most characteristic reaction of pyrroles. The nature of the substituent dictates the reaction conditions and rate.
Data Presentation: Relative Rates of Electrophilic Substitution
Kinetic studies provide a clear quantitative measure of pyrrole's high reactivity compared to other heterocycles. The relative rates of trifluoroacetylation highlight this profound difference.[11]
| Heterocycle | Substituent Effect | Relative Rate of Trifluoroacetylation (vs. Thiophene) | Typical Reaction Conditions |
| Pyrrole | (Unsubstituted) | 5.3 x 10⁷ | Mild, non-acidic reagents (e.g., Ac₂O/HNO₃ at -10°C for nitration)[12][13] |
| N-Alkylpyrrole | Weak EDG | Faster than pyrrole | Similar to pyrrole, very mild conditions required. |
| Pyrrole-2-carboxylate | Strong EWG | Slower than pyrrole | Harsher conditions may be needed; substitution directed to C-4. |
| Furan | (For Comparison) | 1.4 x 10² | Mild conditions, but less reactive than pyrrole.[11] |
| Thiophene | (Reference) | 1 | Requires stronger electrophiles than pyrrole and furan. |
Experimental Protocol: Vilsmeier-Haack Formylation of N-Methylpyrrole
This reaction introduces a formyl group, a key functional handle in synthesis, at the C-2 position.[12]
-
Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂), cool phosphorus oxychloride (POCl₃, 1.1 eq) in anhydrous dimethylformamide (DMF, 5 eq) to 0°C. Stir for 30 minutes to form the Vilsmeier reagent.
-
Reaction: Slowly add a solution of N-methylpyrrole (1.0 eq) in anhydrous DMF to the Vilsmeier reagent at 0°C.
-
Work-up: After the reaction is complete (monitored by TLC), pour the mixture onto crushed ice and neutralize with an aqueous solution of sodium hydroxide (NaOH) until pH > 8.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 2-formyl-N-methylpyrrole.
While the aromaticity of pyrrole makes it less prone to cycloadditions than furan, these reactions are crucial for building complex polycyclic structures.[10] N-substitution with an EWG is often necessary to facilitate [4+2] Diels-Alder reactions by reducing the ring's aromatic character.[9]
Data Presentation: Comparison of Common Cycloaddition Reactions
| Reaction Type | Pyrrole Derivative | Key Features & Conditions | Typical Yields |
| [4+2] Diels-Alder | N-acyl or N-sulfonyl pyrroles | Pyrrole acts as the diene; requires an EWG on the nitrogen and a reactive dienophile.[9] | Moderate to Good |
| [3+2] Cycloaddition | Unsubstituted or substituted pyrroles | Van Leusen reaction with TosMIC is a powerful method for creating new pyrrole rings.[14] | Good to Excellent |
| [2+1] Cycloaddition | N-substituted pyrroles | Reaction with carbenes (e.g., dichlorocarbene) leads to ring expansion (Ciamician–Dennstedt rearrangement).[9] | Variable |
Experimental Protocol: Van Leusen [3+2] Cycloaddition
This protocol describes the synthesis of a 3,4-disubstituted pyrrole from an enone and tosylmethyl isocyanide (TosMIC).[14]
-
Setup: To a solution of an α,β-unsaturated ketone (enone, 1.0 eq) and TosMIC (1.2 eq) in a mixture of anhydrous DMSO and diethyl ether, add sodium hydride (NaH, 2.5 eq) portion-wise at room temperature under an inert atmosphere.
-
Reaction: Stir the mixture at room temperature until the starting materials are consumed (monitored by TLC).
-
Quenching: Carefully quench the reaction by adding water.
-
Extraction: Extract the product with diethyl ether (3x).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. Purify the residue via silica gel chromatography.
Caption: Workflow for the Van Leusen pyrrole synthesis.
The oxidation of pyrroles can be challenging, often leading to polymerization or complex mixtures.[15] However, controlled oxidation provides access to valuable synthons like pyrrolinones. The choice of oxidant and the substitution pattern on the pyrrole are critical for achieving selectivity.[16]
Data Presentation: Oxidation of Pyrrole Derivatives
| Pyrrole Derivative | Oxidizing Agent | Product(s) | Notes |
| Pyrrole (unsubstituted) | Air, FeCl₃, H₂O₂ | Polypyrrole, complex mixtures | Prone to uncontrolled polymerization.[15] |
| Pyrrole (unsubstituted) | Dehaloperoxidase/H₂O₂ | 4-pyrrolin-2-one | Chemoenzymatic method prevents polymerization.[17] |
| 2,5-Dimethylpyrrole | Singlet Oxygen (¹O₂) | Endoperoxide intermediate, rearranges to other products | Controlled dearomatization is possible.[16] |
| Pyrrole | CrO₃ in Acetic Acid | Maleimide | Ring-opening oxidation.[13] |
Experimental Protocol: Chemoenzymatic Oxidation of Pyrrole
This method uses an enzyme to achieve a selective oxidation that is difficult with traditional chemical oxidants.[17]
-
Buffer Preparation: Prepare a potassium phosphate buffer (e.g., 100 mM, pH 7.0).
-
Reaction Mixture: In the buffer, dissolve pyrrole (substrate, 1.0 eq) and dehaloperoxidase (DHP) enzyme.
-
Initiation: Initiate the reaction by adding hydrogen peroxide (H₂O₂, 1.1 eq) dropwise to the stirring solution at room temperature.
-
Monitoring: Monitor the formation of 4-pyrrolin-2-one using HPLC or GC-MS.
-
Work-up & Purification: Once the reaction is complete, extract the product with an appropriate organic solvent (e.g., ethyl acetate). Dry the organic phase and concentrate. Purify by column chromatography.
Application in Drug Synthesis: Sunitinib Intermediate
The reactivity of pyrrole derivatives is harnessed in multi-step syntheses of pharmaceuticals. For example, a substituted pyrrole carboxamide serves as a key intermediate in the synthesis of Sunitinib, a multi-targeted tyrosine kinase inhibitor used in cancer therapy.[1] The synthesis relies on precise functionalization of the pyrrole core, often using reactions like formylation and subsequent condensation.
Caption: Simplified synthetic pathway to Sunitinib via a pyrrole intermediate.
References
- 1. nbinno.com [nbinno.com]
- 2. rjpn.org [rjpn.org]
- 3. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 5. Relative Aromaticity & Reactivity of Pyrrole, Furan & Thiophene | PDF [slideshare.net]
- 6. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene | Pharmaguideline [pharmaguideline.com]
- 7. Heterocyclic compounds part _IV (Pyrrole) | PPTX [slideshare.net]
- 8. When pyrrole undergoes electrophilic aromatic substitution class 11 chemistry CBSE [vedantu.com]
- 9. Pyrrole - Wikipedia [en.wikipedia.org]
- 10. thieme-connect.de [thieme-connect.de]
- 11. benchchem.com [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. uop.edu.pk [uop.edu.pk]
- 14. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The Oxidation of Pyrrole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Oxidation of pyrrole by dehaloperoxidase-hemoglobin: chemoenzymatic synthesis of pyrrolin-2-ones - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of In Vitro and In Vivo Efficacy of 1,5-Dimethyl-1H-pyrrole-2-carboxylic Acid Based Drugs
The development of novel therapeutic agents from the 1,5-dimethyl-1H-pyrrole-2-carboxylic acid scaffold has yielded promising candidates for various diseases, notably in oncology and infectious diseases. This guide provides a comparative overview of the preclinical efficacy of two representative drug candidates derived from this core structure, highlighting the transition from laboratory assays to animal models. We will delve into their performance against cancer and tuberculosis, presenting quantitative data, detailed experimental methodologies, and visual representations of their mechanisms and the research workflow.
Section 1: Comparative Efficacy Data
The translation of a drug's potency from a controlled in vitro environment to a complex in vivo system is a critical step in pharmaceutical research. Below, we summarize the efficacy of two distinct pyrrole-based compounds: a novel anti-cancer agent and a potent anti-tuberculosis drug.
Candidate 1: An Anti-cancer Agent
A series of novel 5-bromo-7-azaindolin-2-one derivatives incorporating a 2,4-dimethyl-1H-pyrrole-3-carboxamide moiety has been synthesized and evaluated for their antitumor activities. Among them, compound 23p emerged as a particularly potent agent.[1]
Table 1: In Vitro vs. In Vivo Efficacy of Compound 23p
| Parameter | Assay | Cell Line / Model | Result |
| In Vitro Efficacy | MTT Assay (IC50) | HepG2 (Liver Cancer) | 2.357 µM |
| A549 (Lung Cancer) | 2.541 µM | ||
| Skov-3 (Ovarian Cancer) | 3.012 µM | ||
| In Vivo Efficacy | Xenograft Model | HepG2 Tumor-bearing Mice | Data not available in the provided search results. |
Note: While the in vitro data is robust, specific in vivo efficacy data for compound 23p, such as tumor growth inhibition percentage, was not detailed in the provided search results. However, the study noted that many compounds in the series exhibited better potency than the control drug, Sunitinib.[1]
Candidate 2: An Anti-tuberculosis Agent
Researchers have designed and synthesized novel MmpL3 inhibitors with a pyrrole-2-carboxamide scaffold, demonstrating potent activity against Mycobacterium tuberculosis. Compound 32 from this series showed excellent in vitro activity and was advanced to in vivo testing.[2]
Table 2: In Vitro vs. In Vivo Efficacy of Compound 32
| Parameter | Assay | Strain / Model | Result |
| In Vitro Efficacy | Microplate Alamar Blue Assay (MIC) | M. tuberculosis H37Rv | < 0.016 µg/mL |
| Cytotoxicity Assay (IC50) | Vero Cells | > 64 µg/mL | |
| In Vivo Efficacy | Mouse Model of Tuberculosis | BALB/c Mice | Significant reduction in bacterial load in lungs and spleen. |
Section 2: Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on the methodologies described in the cited studies.
In Vitro Efficacy Protocols
-
MTT Assay for Anti-cancer Activity:
-
Cell Culture: Human cancer cell lines (HepG2, A549, Skov-3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Assay Procedure: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, cells are treated with various concentrations of the test compound (e.g., compound 23p) for a specified period (e.g., 48 hours).
-
Data Analysis: After treatment, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells reduce the yellow MTT to purple formazan crystals, which are then dissolved in a solubilizing agent (e.g., DMSO). The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.[1]
-
-
Microplate Alamar Blue Assay (MABA) for Anti-tuberculosis Activity:
-
Bacterial Culture: Mycobacterium tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).
-
Assay Procedure: The assay is performed in 96-well plates. The test compounds are serially diluted in the culture medium. A standardized inoculum of M. tuberculosis is added to each well. The plates are incubated at 37°C for several days.
-
Data Analysis: After incubation, Alamar Blue reagent is added to each well. The plates are incubated again for 24 hours. The color change from blue to pink indicates bacterial growth. The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that prevents this color change.[2]
-
In Vivo Efficacy Protocols
-
Xenograft Mouse Model for Anti-cancer Activity:
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used.
-
Tumor Implantation: Human cancer cells (e.g., HepG2) are harvested and injected subcutaneously into the flank of each mouse. Tumors are allowed to grow to a palpable size.
-
Treatment: Once tumors reach a certain volume, mice are randomized into control and treatment groups. The test compound is administered (e.g., orally or intraperitoneally) at a specific dose and schedule. A vehicle control and a positive control (e.g., a standard chemotherapy drug) are typically included.[3][4]
-
Efficacy Evaluation: Tumor volume is measured regularly using calipers. At the end of the study, mice are euthanized, and tumors are excised and weighed. The percentage of tumor growth inhibition is calculated.
-
-
Mouse Model of Tuberculosis:
-
Animal Model: Specific pathogen-free mice (e.g., BALB/c) are used.
-
Infection: Mice are infected with a low-dose aerosol of M. tuberculosis H37Rv.
-
Treatment: Treatment is initiated several weeks post-infection. The test compound is administered orally or via another appropriate route, daily for a specified number of weeks. Control groups include untreated and positive control (e.g., isoniazid) animals.
-
Efficacy Evaluation: At the end of the treatment period, mice are euthanized. The lungs and spleens are harvested, homogenized, and plated on selective agar to determine the bacterial load (colony-forming units, CFUs). A significant reduction in CFUs in the treated group compared to the untreated control indicates efficacy.[2]
-
Section 3: Visualizing Pathways and Workflows
Understanding the mechanism of action and the experimental process is enhanced through visual aids.
Caption: General workflow from in vitro screening to in vivo efficacy testing.
References
- 1. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Antitumor Activity of a 5-Hydroxy-1H-Pyrrol-2-(5H)-One-Based Synthetic Small Molecule In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Comparison Guide: Cross-Reactivity Studies of 1,5-dimethyl-1H-pyrrole-2-carboxylic acid
To our valued researchers, scientists, and drug development professionals,
Following a comprehensive search of scientific literature and databases, we must report that there is currently no publicly available information regarding the biological activity, primary molecular target, or any cross-reactivity studies for the specific compound 1,5-dimethyl-1H-pyrrole-2-carboxylic acid .
Our extensive investigation aimed to identify experimental data that would allow for a comparative analysis of this compound's binding affinity, selectivity, and potential off-target effects, as per the requested "Publish Comparison Guides" format. However, the searches did not yield any publications or database entries detailing biological screening, target identification, or mechanism of action studies for this particular molecule.
The search results were primarily limited to:
-
Chemical supplier catalogs listing the compound for sale.[1][2]
-
General reviews on the diverse biological activities of the broader class of pyrrole-containing compounds, which have shown activities ranging from antibacterial to anticancer.
-
Specific studies on more complex derivatives of pyrrole-2-carboxylic acid, such as pyrrole-2-carboxamides as inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3) in tuberculosis, or other derivatives with antiproliferative activities.[3][4]
Without a known primary biological target, it is not feasible to conduct a meaningful cross-reactivity or selectivity analysis. A cross-reactivity study fundamentally requires a known biological interaction to compare against other potential interactions.
We have illustrated a general workflow that would typically be followed for such a study, should a primary biological target for this compound be identified in the future.
We are committed to providing accurate and data-driven content. At present, the lack of foundational biological data on this compound prevents the creation of the requested comparison guide. We will continue to monitor the scientific landscape and will update this guidance should relevant research be published.
We recommend that researchers interested in this compound consider performing initial biological screenings to identify its primary target(s) as a first step.
References
- 1. scbt.com [scbt.com]
- 2. PubChemLite - this compound (C7H9NO2) [pubchemlite.lcsb.uni.lu]
- 3. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Comparative Guide to the Purification of Pyrrole Compounds
For researchers, scientists, and drug development professionals, obtaining pyrrole and its derivatives in high purity is crucial for the synthesis of pharmaceuticals, functional materials, and other high-value chemicals. The inherent instability of the pyrrole ring, which makes it susceptible to oxidation and polymerization, presents unique challenges in its purification.[1] This guide provides an objective comparison of common purification techniques for pyrrole compounds, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method based on scale, desired purity, and the nature of impurities.
Comparison of Purification Techniques
The selection of a purification technique for pyrrole compounds is a trade-off between purity, yield, scalability, and cost. The following table summarizes the key performance indicators for the most common methods.
| Technique | Typical Purity | Yield | Throughput | Cost | Key Advantages | Key Disadvantages |
| Fractional Distillation | >99.9%[1] | Moderate to High | High | Low to Moderate | Excellent for removing volatile impurities; highly scalable.[2] | Requires careful control to avoid thermal degradation; may not remove azeotropes.[1][3] |
| Vacuum Distillation | >99% | High | High | Low to Moderate | Reduces boiling point, minimizing thermal degradation and polymerization.[1] | Requires specialized equipment; less effective for impurities with similar vapor pressures. |
| Steam Distillation | ~99-99.5%[3] | Moderate | Moderate | Low | Effective for separating pyrrole from non-volatile impurities and salts. | Can introduce water into the final product; may require subsequent drying steps. |
| Chemical Treatment & Distillation | >99.5%[1][3] | Moderate | High | Moderate | Highly effective for removing specific impurities (e.g., acid wash for basic impurities).[1] | Involves additional reaction and workup steps; reagent disposal can be a concern. |
| Column Chromatography | >98%[4] | Low to Moderate | Low | High | Excellent for separating compounds with different polarities, especially on a small scale.[2][4] | Not easily scalable for large quantities of crude pyrrole; solvent-intensive. |
| Recrystallization | High (for solids) | Moderate to High | Moderate | Low | Effective for purifying solid pyrrole derivatives.[4] | Not applicable to liquid pyrroles like the parent compound. |
Experimental Protocols
Below are detailed methodologies for key purification techniques. These protocols are based on established procedures and can be adapted for specific pyrrole derivatives.
Protocol 1: Purification of Pyrrole by Fractional Distillation after Acid Wash
This method is highly effective for removing basic impurities like pyrrolidine, which are common in crude pyrrole synthesis.[1]
1. Acid Treatment:
-
In a separatory funnel, dissolve the crude pyrrole in a suitable organic solvent, such as diethyl ether or dichloromethane.
-
Wash the organic solution with a 10% aqueous solution of a mineral acid like sulfuric acid or hydrochloric acid.[1] The volume of the acid wash should be approximately one-third of the organic layer's volume.
-
Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate and discard the lower aqueous layer, which now contains the protonated basic impurities.
-
Repeat the acid wash two more times.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the solution on a rotary evaporator to obtain the crude, acid-washed pyrrole.
2. Fractional Distillation:
-
Assemble a fractional distillation apparatus with a Vigreux or packed column to ensure efficient separation.
-
Place the acid-washed crude pyrrole in the distillation flask, adding a few boiling chips.
-
Heat the flask gently in a heating mantle.
-
Collect and discard the initial fraction (forerun), which may contain residual solvent and low-boiling impurities.
-
Collect the main fraction at the expected boiling point of the pyrrole compound. For unsubstituted pyrrole, this is approximately 129-131 °C at atmospheric pressure.[1]
-
Stop the distillation before the flask goes to dryness to prevent the formation of polymeric residues.[1]
-
The purified pyrrole should be stored under an inert atmosphere (nitrogen or argon) and protected from light to prevent degradation.[2]
Protocol 2: Purification of a Solid Pyrrole Derivative by Column Chromatography
This protocol is suitable for the purification of solid, substituted pyrroles on a laboratory scale.[2][4]
1. Preparation of the Column:
-
Select a glass column of appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel (230-400 mesh) in a non-polar eluent, such as hexane or a hexane/ethyl acetate mixture.[2][5]
-
Pour the slurry into the column and allow the silica gel to pack evenly, draining the excess solvent until the solvent level is just above the silica bed.
2. Sample Loading:
-
Dissolve the crude solid pyrrole derivative in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to create a dry, free-flowing powder ("dry loading").[5]
-
Carefully add the dry-loaded sample to the top of the packed column.
3. Elution and Fraction Collection:
-
Begin eluting the column with the chosen non-polar eluent.
-
Gradually increase the polarity of the eluent by adding a more polar solvent like ethyl acetate. This can be done in a stepwise or gradient fashion.
-
Collect the eluting solvent in fractions using test tubes or flasks.
4. Analysis and Product Isolation:
-
Monitor the separation by spotting the collected fractions on a Thin Layer Chromatography (TLC) plate and visualizing under a UV lamp.
-
Combine the fractions that contain the pure desired compound.
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified solid pyrrole derivative.
Protocol 3: Purification of Pyrrole via its Potassium Salt
This chemical method is effective for removing non-acidic impurities and can yield a high-purity product after distillation.[3]
1. Formation of Potassium Pyrrole:
-
In a round-bottom flask, treat the crude pyrrole with solid potassium hydroxide (KOH).[1]
-
The reaction can be performed in a hydrocarbon solvent like toluene to facilitate the removal of water via azeotropic reflux.[1]
-
Heat the mixture to drive the reaction and remove the water formed.
-
Upon cooling, the potassium salt of pyrrole will precipitate as crystals.[1]
2. Isolation and Regeneration of Pyrrole:
-
Isolate the potassium pyrrole crystals by filtration and wash them with a hydrocarbon solvent to remove any adhering oils.[1]
-
Add water to the isolated crystals. This will hydrolyze the potassium salt, regenerating pyrrole and forming an aqueous solution of KOH.[3]
-
The mixture will separate into two layers: an upper layer of pyrrole and a lower aqueous layer.
-
Separate the upper pyrrole layer.
3. Final Purification:
-
Briefly dry the pyrrole over solid KOH. Be mindful that prolonged contact can lead to the reformation of the potassium salt, reducing the yield.[1]
-
Distill the dried pyrrole to obtain the final pure product.[1]
Visualizing the Purification Workflow
The following diagrams illustrate the logical flow of the purification processes described above.
References
A Comparative Structural Analysis of 1,5-dimethyl-1H-pyrrole-2-carboxylic acid and its Parent Compound
A detailed guide for researchers, scientists, and drug development professionals on the crystallographic characteristics of 1,5-dimethyl-1H-pyrrole-2-carboxylic acid, in comparison to its parent molecule, 1H-pyrrole-2-carboxylic acid. This guide provides a comparative analysis of their structural data, outlines the experimental protocol for crystal structure determination, and visualizes key structural differences and experimental workflows.
The substitution of methyl groups onto a parent molecule can significantly influence its solid-state properties, including crystal packing, melting point, and solubility. In the context of drug development, such modifications can have profound effects on a compound's pharmacokinetic and pharmacodynamic profiles. This guide provides a comparative structural analysis of this compound and its parent compound, 1H-pyrrole-2-carboxylic acid. While experimental crystallographic data for this compound is not publicly available, this guide presents the known crystal structure of the parent acid and offers predictions on the structural impact of N-methylation and C5-methylation.
Comparative Crystallographic Data
The following table summarizes the known crystallographic data for 1H-pyrrole-2-carboxylic acid and provides a predicted comparison for this compound. These predictions are based on the established effects of methylation on similar organic molecules.
| Parameter | 1H-pyrrole-2-carboxylic acid (Experimental Data) | This compound (Predicted) |
| Crystal System | Monoclinic[1] | Likely Monoclinic or Orthorhombic |
| Space Group | C2/c[1] | Potentially different due to altered packing |
| Unit Cell Dimensions | a = 14.080(3) Å, b = 5.0364(10) Å, c = 14.613(3) Å, β = 98.969(3)°[1] | Expected to differ to accommodate methyl groups |
| Volume (V) | 1023.6(3) ų[1] | Larger than the parent compound |
| Molecules per Unit Cell (Z) | 8[1] | May be similar or different depending on packing efficiency |
| Hydrogen Bonding | Intermolecular N-H···O and O-H···O hydrogen bonds forming dimers and chains[1] | O-H···O hydrogen bonds forming dimers are likely to persist. The absence of the N-H proton prevents the formation of N-H···O hydrogen bonds, which will significantly alter the crystal packing. |
| Molecular Planarity | The pyrrole ring and the carboxyl group are nearly coplanar. | The pyrrole ring is expected to remain largely planar. The steric hindrance from the C5-methyl group might cause a slight increase in the torsion angle between the pyrrole ring and the carboxylic acid group. |
Structural Insights and Predicted Effects of Methylation
The crystal structure of 1H-pyrrole-2-carboxylic acid is characterized by a network of hydrogen bonds. Molecules form centrosymmetric dimers through O-H···O interactions between the carboxylic acid groups. These dimers are further linked into chains by N-H···O hydrogen bonds between the pyrrole N-H of one molecule and a carboxylic oxygen of an adjacent molecule.[1]
The introduction of a methyl group at the N1 position in this compound will have a primary and predictable effect: the elimination of the N-H···O hydrogen bonding capability. This will fundamentally alter the crystal packing, as the chain formation observed in the parent compound will no longer be possible. The crystal structure will likely be dominated by the O-H···O hydrogen-bonded dimers, with the overall packing being influenced by weaker van der Waals interactions involving the methyl groups.
The methyl group at the C5 position is expected to have a more subtle effect on the molecular conformation. It may introduce some steric strain, potentially leading to a slight twisting of the carboxylic acid group relative to the pyrrole ring. This could influence the geometry of the O-H···O hydrogen bonds within the dimer.
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of the crystal structure of this compound would follow a standard single-crystal X-ray diffraction workflow.
-
Crystallization: Single crystals of the compound would be grown, typically by slow evaporation of a suitable solvent, vapor diffusion, or cooling of a saturated solution.
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods. The structural model is then refined to achieve the best possible fit to the experimental data.
Visualizing Structural Relationships and Workflows
To better understand the concepts discussed, the following diagrams, generated using the DOT language, illustrate the hydrogen bonding comparison and the experimental workflow.
Caption: Predicted changes in hydrogen bonding from 1H-pyrrole-2-carboxylic acid to its 1,5-dimethyl derivative.
Caption: Standard experimental workflow for single-crystal X-ray diffraction analysis.
References
Comparative Docking Analysis of Pyrrole-Based Inhibitors: A Guide for Drug Development Professionals
For researchers and scientists at the forefront of drug discovery, pyrrole and its derivatives represent a privileged scaffold in the design of potent enzyme inhibitors. This guide provides a comparative overview of recent molecular docking studies on pyrrole-based compounds, offering insights into their inhibitory potential against key therapeutic targets. The data presented herein is collated from various scientific publications to facilitate a comprehensive understanding of their structure-activity relationships (SAR).
This guide summarizes quantitative data from docking simulations, details the computational methodologies employed, and visualizes a typical workflow for such comparative studies. The objective is to provide a clear, data-driven comparison to aid in the development of novel and more effective pyrrole-based inhibitors.
Performance Comparison of Pyrrole-Based Inhibitors
The following tables summarize the in silico and in vitro performance of various pyrrole-based inhibitors against different protein targets as reported in recent literature. These tables provide a direct comparison of binding affinities, docking scores, and inhibitory concentrations.
| Target: Epidermal Growth Factor Receptor (EGFR) & Cyclin-Dependent Kinase 2 (CDK2) | ||||
| Compound | Target | Docking Score (kcal/mol) | Binding Energy (kcal/mol) | Inhibitory Concentration (IC50) |
| Compound 8b | EGFR | - | - | % Inhibition = -70% (compared to imatinib) |
| Compound 8b | CDK2/Cyclin A1 | - | - | 15% inhibition (compared to imatinib at 2%)[1] |
| Fused 1H-pyrroles (general) | EGFR/CDK2 | - | - | IC50 values ranging from 0.009 to 2.195 µM against various cancer cell lines[1][2] |
| Pyrrolizine derivative 8c | EGFR-TK | - | - | 97.6% inhibition[3] |
| Pyrrolizine derivative 8b | EGFR-TK | - | - | 88.4% inhibition[3] |
| Pyrrolo[2,3-d]pyrimidin-2-amine 6a | EGFR | - | - | 0.163 µM[4] |
| Pyrrolo[2,3-d]pyrimidin-2-amine 6b | EGFR | - | - | 0.126 µM[4] |
| Target: Monoamine Oxidase B (MAO-B) & Acetylcholinesterase (AChE) | |||
| Compound | Target | Docking Score (kcal/mol) | Inhibitory Concentration |
| Pyrrole-based Schiff base 5j | MAO-B | - | 26% inhibition at 1 µM[5][6] |
| Pyrrole-based Schiff base 5o | MAO-B | - | 21% inhibition at 1 µM[5][6] |
| Pyrrole-based Schiff base 5m | AChE | - | 58% inhibition at 10 µM[5][6] |
| Target: DNA Gyrase B & 14-α demethylase | |||
| Compound | Target | Docking Score (kcal/mol) | Inhibitory Concentration (IC50) |
| Pyrrolo[1,2-a]quinazoline derivative (ZINC000040309506) | DNA Gyrase B | - | - |
| Optimized PQPNN derivative | DNA Gyrase B | Better binding energy than parent compound | -[7] |
| 2-amino-1,5-diaryl-1H-pyrrole-3-carbonitrile 9b | DNA Gyrase | - | 0.0236 µM[8] |
| 2-amino-1,5-diaryl-1H-pyrrole-3-carbonitrile 9b | 14-α demethylase | - | 0.0013 µM[8] |
Experimental and Computational Protocols
The methodologies outlined below are representative of the protocols used in the cited comparative docking studies. These details are crucial for the replication and validation of the presented findings.
Molecular Docking Protocol for EGFR/CDK2 Inhibitors[1]
-
Protein Preparation: The crystal structures of EGFR (PDB ID: not specified) and CDK2/Cyclin A1 (PDB ID: not specified) were obtained from the Protein Data Bank. The proteins were prepared for docking by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: The 3D structures of the pyrrole-based inhibitors were generated and optimized using appropriate software.
-
Docking Simulation: Molecular docking was performed to predict the binding modes and affinities of the inhibitors within the active sites of EGFR and CDK2. A validation step was included by redocking the co-crystallized ligands (Erlotinib for EGFR and AZD5438 for CDK2), with RMSD values of 0.88 Å and 0.54 Å respectively, confirming the validity of the docking protocol.[1]
-
Binding Energy Calculation: The binding free energies of the docked compounds were calculated to quantify the strength of the protein-ligand interactions.[1]
Molecular Docking Protocol for MAO-B/AChE Inhibitors[5][6]
-
Protein Preparation: The crystal structures of human MAO-B (PDB ID: 2V5Z) and acetylcholinesterase (PDB ID: 4EY6) were retrieved from the PDB.[5][6] The structures were prepared by removing solvent molecules and adding polar hydrogens.
-
Ligand Preparation: The pyrrole-based Schiff bases were built and their geometries were optimized.
-
Docking Simulation: Docking simulations were carried out to investigate the interactions of the most potent dual inhibitor (5j) with the active sites of both enzymes.[5][6] The docking results were visualized to understand the key intermolecular interactions.
Virtual Screening and Docking Protocol for DNA Gyrase B Inhibitors[7]
-
Library Preparation: A dataset of 20,098 natural products was initially filtered to obtain 5,462 structures for virtual screening.[7]
-
Virtual Screening: A consensus scoring approach using LeDock and AutoDock Vina software was employed to screen the library against the ATP binding site of M. tuberculosis DNA gyrase B.[7]
-
Docking Validation: The docking protocol was validated by redocking the co-crystallized ligand (ANP) into the active site of the DNA gyrase B (PDB ID: 3ZKB), achieving RMSD values of 0.6 Å (LeDock) and 1.0 Å (Vina).[7]
-
Lead Optimization and Molecular Dynamics: The top-scoring compound was structurally optimized, and its stability and binding were further analyzed through molecular dynamics simulations.[7]
Visualizing the Research Workflow
The following diagrams illustrate the typical workflows and conceptual relationships in comparative docking studies of pyrrole-based inhibitors.
Caption: Workflow for a typical comparative molecular docking study.
References
- 1. Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][1, 4]diazepine derivatives as potent EGFR/CDK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][1, 4]diazepine derivatives as potent EGFR/CDK2 inhibitors | Semantic Scholar [semanticscholar.org]
- 3. Synthesis, molecular docking and antitumor activity of novel pyrrolizines with potential as EGFR-TK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Biological Evaluation, Molecular Docking and ADME Studies of Novel Pyrrole-Based Schiff Bases as Dual Acting MAO/AChE Inhibitors | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Virtual screening, optimization and molecular dynamics analyses highlighting a pyrrolo[1,2-a]quinazoline derivative as a potential inhibitor of DNA gyrase B of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New pyrrole derivatives as DNA gyrase and 14α‐demethylase inhibitors: Design, synthesis, antimicrobial evaluation, and molecular docking | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Navigating the Disposal of 1,5-dimethyl-1H-pyrrole-2-carboxylic Acid: A Guide for Laboratory Professionals
Essential Safety and Disposal Protocols for Researchers, Scientists, and Drug Development Professionals
Immediate Safety Considerations
Before handling 1,5-dimethyl-1H-pyrrole-2-carboxylic acid, it is crucial to be aware of its potential hazards. Based on data from related pyrrole-based carboxylic acids, this compound may cause skin and eye irritation. Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE):
| Equipment | Specification |
| Eye Protection | Chemical safety goggles meeting standards such as NIOSH (US) or EN 166 (EU) are essential to prevent eye contact.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) must be worn. Gloves should be inspected before use and disposed of properly after handling.[1] |
| Body Protection | A laboratory coat or apron should be worn to protect against skin contact. |
| Respiratory Protection | In a well-ventilated area or under a fume hood, respiratory protection may not be necessary. However, if dust or aerosols are generated, a NIOSH-approved respirator is recommended. |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in strict accordance with local, state, and federal regulations. Never dispose of this chemical down the drain or in regular waste streams.
-
Waste Segregation: Collect all waste containing this compound in a designated and clearly labeled waste container. Do not mix with other waste materials.
-
Container Management: Use a suitable, closed container for disposal.[1] Ensure the container is properly sealed to prevent leaks or spills.
-
Labeling: The waste container must be clearly labeled with the chemical name, "this compound," and any relevant hazard symbols.
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Professional Disposal: Arrange for the collection and disposal of the chemical waste through a licensed and certified hazardous waste disposal company.[1] Provide the disposal company with as much information as possible about the chemical's properties.
-
Contaminated Materials: Any materials, such as gloves, filter paper, or containers, that have come into contact with the chemical should be treated as hazardous waste and disposed of accordingly.[1]
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Disclaimer: This information is provided as a general guide and is based on data from similar chemical compounds. A specific Safety Data Sheet (SDS) for this compound (CAS 73476-30-9) was not available. It is the user's responsibility to ensure that all waste disposal activities comply with local, state, and federal regulations. Always consult with your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal professional for specific guidance.
References
Personal protective equipment for handling 1,5-dimethyl-1H-pyrrole-2-carboxylic acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1,5-dimethyl-1H-pyrrole-2-carboxylic acid. The following procedural steps are designed to ensure safe operational handling and disposal, fostering a secure laboratory environment.
I. Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is the first line of defense against potential exposure. The selection of PPE should be based on a thorough risk assessment of the specific laboratory procedures to be performed.
A. Engineering Controls
Prior to relying on personal protective equipment, engineering controls should be implemented to minimize exposure.
-
Ventilation: All work with this compound should be conducted in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is required.[1][2] Facilities should be equipped with an eyewash station and a safety shower in case of accidental contact.[1]
B. Recommended Personal Protective Equipment
The following table summarizes the recommended PPE for handling this compound.
| Body Part | PPE Recommendation | Standard |
| Eyes/Face | Safety glasses with side shields or chemical safety goggles. A face shield (minimum 8-inch) is recommended when there is a risk of splashing. | ANSI Z87.1, EN 166[1][2] |
| Skin | Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any damage before use and dispose of them properly after handling the chemical. | EN 374, US F739[3] |
| Body | A laboratory coat should be worn and buttoned to cover as much skin as possible. For larger quantities or increased risk of splashing, a chemical-resistant apron over the lab coat is advised. | N/A |
| Respiratory | Respiratory protection is not typically required under normal laboratory conditions with adequate ventilation. If engineering controls are insufficient or during spill cleanup, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used. | NIOSH/MSHA, EN 149[1][4] |
Caption: Step-by-step workflow for the safe handling and disposal of laboratory chemicals.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
